molecular formula C9H11N B3427787 1-Aminoindan CAS No. 61949-83-5

1-Aminoindan

Cat. No.: B3427787
CAS No.: 61949-83-5
M. Wt: 133.19 g/mol
InChI Key: XJEVHMGJSYVQBQ-UHFFFAOYSA-N
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Description

1-Aminoindan (also known as 1-AI, this compound, or 1-indanamine) is an organic compound with the formula C9H11N and a molar mass of 133.194 g·mol⁻¹. It is a primary amine and a positional isomer of 2-aminoindane . This compound is provided as a racemic mixture, containing both (R)- and (S)-enantiomers . The (R)-enantiomer, (R)-1-Aminoindan, is of significant research interest as it is the major metabolite of the anti-Parkinson's drug rasagiline (Azilect) . In contrast to its parent compound, (R)-1-Aminoindan lacks significant monoamine oxidase-B (MAO-B) inhibitory activity and possesses no amphetamine-like effects, making it a valuable tool for isolating specific mechanisms of action . Scientific studies highlight its neuroprotective properties, which are believed to contribute to the overall neuroprotective and anti-apoptotic profile of rasagiline . Research indicates its mechanism may involve the modulation of Bcl-2 family proteins, which are key regulators of programmed cell death . Furthermore, while the structurally related 2-aminoindane exhibits psychostimulant properties via monoamine reuptake inhibition, this compound shows dramatically reduced activity in this area, being 300-fold less potent at inhibiting dopamine reuptake . This makes this compound a critical compound for neuroscientific research, particularly for investigating novel neuroprotective pathways in models of Parkinson's disease, without the confounding effects of strong monoaminergic modulation . It also serves as an important chemical precursor and core structure for a variety of notable derivatives, including the MAO-B inhibitors rasagiline and ladostigil, the S1P receptor agonist ozanimod, and the experimental antipsychotic zicronapine . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-inden-1-amine
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InChI

InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2
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InChI Key

XJEVHMGJSYVQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11N
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DSSTOX Substance ID

DTXSID20902754
Record name 1-Aminoindan
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Molecular Weight

133.19 g/mol
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CAS No.

34698-41-4, 61949-83-5
Record name (±)-1-Aminoindan
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Record name 1H-Inden-1-amine, 2,3-dihydro-, (+-)-
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Foundational & Exploratory

The Synthesis and Characterization of 1-Aminoindan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals

Abstract

1-Aminoindan is a crucial chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the antiparkinsonian agent rasagiline.[1][2] Its rigid structure and chiral nature make it a valuable scaffold in the design of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, with a focus on the widely employed reductive amination of 1-indanone. Authored from the perspective of a Senior Application Scientist, this document emphasizes the underlying chemical principles, provides detailed experimental protocols, and outlines a robust analytical workflow for the unambiguous characterization of the final product.

Introduction: The Significance of this compound

This compound, a bicyclic primary amine, holds a prominent position in synthetic and medicinal chemistry. Its structural rigidity, conferred by the fusion of a benzene ring with a cyclopentane ring, provides a well-defined orientation for the amino group, a feature often exploited in the design of ligands for biological targets. The presence of a stereocenter at the C1 position means that this compound exists as a pair of enantiomers, (R)-1-aminoindan and (S)-1-aminoindan. The distinct pharmacological profiles of these enantiomers underscore the importance of stereoselective synthesis and chiral analysis. For instance, the (R)-enantiomer is an active metabolite of rasagiline, a potent and selective monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3]

This guide will focus on the most common and efficient laboratory-scale synthesis of racemic this compound via reductive amination, followed by a detailed protocol for its comprehensive characterization.

Synthesis of this compound via Reductive Amination

The conversion of a carbonyl group to an amine through an imine intermediate is known as reductive amination.[4][5][6] This powerful transformation is a cornerstone of amine synthesis due to its versatility and operational simplicity. In the context of this compound synthesis, 1-indanone serves as the readily available starting material.

The Underlying Chemistry: A Two-Step, One-Pot Process

The reductive amination of 1-indanone with ammonia proceeds in two key steps that can be conveniently carried out in a single reaction vessel:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 1-indanone. This is typically performed under mildly acidic conditions (pH 4-5) to facilitate the dehydration of the intermediate hemiaminal, leading to the formation of an imine.[7][8]

  • Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond to yield the desired primary amine.[9][10] A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting ketone.[8][11]

Causality in Experimental Design: Selecting the Right Reagents

The choice of reagents is critical for a high-yielding and clean reaction.

  • Amine Source: For the synthesis of a primary amine, ammonia is the required nitrogen source. Ammonium acetate or ammonium chloride are often used as convenient sources of ammonia in the reaction medium.[4]

  • Reducing Agent: While sodium borohydride (NaBH₄) can reduce imines, it can also reduce the starting ketone, leading to the formation of 1-indanol as a byproduct.[7][12] Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent and is often preferred for one-pot reductive aminations because it is less reactive towards ketones at neutral or slightly acidic pH but readily reduces the protonated imine (iminium ion).[4][8][11]

The following diagram illustrates the synthetic workflow:

Synthesis_Workflow Start 1-Indanone Reaction One-Pot Reductive Amination Start->Reaction Reagents Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) Solvent (e.g., Methanol) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of racemic this compound from 1-indanone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Indanone132.1610.0 g0.0757
Ammonium Acetate77.0829.2 g0.379
Sodium Cyanoborohydride62.844.76 g0.0757
Methanol-150 mL-
2 M Hydrochloric Acid-As needed-
Diethyl Ether-As needed-
2 M Sodium Hydroxide-As needed-
Saturated Sodium Chloride-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1-indanone (10.0 g, 0.0757 mol) and methanol (150 mL). Stir until the solid dissolves.

  • Add ammonium acetate (29.2 g, 0.379 mol) to the solution and stir for 15 minutes.

  • In a separate beaker, dissolve sodium cyanoborohydride (4.76 g, 0.0757 mol) in a minimal amount of methanol and add it dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, carefully add 2 M HCl dropwise to quench the reaction and adjust the pH to ~2.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Wash the aqueous residue with diethyl ether (3 x 50 mL) to remove any unreacted starting material and byproducts.

  • Cool the aqueous layer in an ice bath and basify to pH >12 by the slow addition of 2 M NaOH.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Characterization of this compound

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Analytical Workflow

The following diagram outlines a comprehensive analytical workflow for the characterization of this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) IR Infrared (IR) Spectroscopy MS Mass Spectrometry (MS) HPLC HPLC/UPLC (Purity & Chiral Separation) GC GC-MS (Purity & Volatile Impurities) Product Synthesized this compound Product->NMR Product->IR Product->MS Product->HPLC Product->GC

Caption: Analytical workflow for this compound characterization.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons, the benzylic proton at C1, and the aliphatic protons of the five-membered ring. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Expected NMR Data (in CDCl₃):

Data TypeChemical Shift (ppm) and MultiplicityAssignment
¹H NMR ~7.1-7.3 (m, 4H)Aromatic protons
~4.2 (t, 1H)H-1 (methine proton)
~2.8-3.0 (m, 1H)H-2
~2.4-2.6 (m, 1H)H-2
~1.8-2.0 (m, 1H)H-3
~1.6 (br s, 2H)NH₂
¹³C NMR ~146.8, 143.2Quaternary aromatic carbons
~128.5, 126.9, 124.8, 123.9Aromatic CH carbons
~58.2C-1 (CH-NH₂)
~34.1C-2 (CH₂)
~30.5C-3 (CH₂)

Note: Exact chemical shifts may vary depending on the solvent and instrument.[13][14][15][16]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Expected IR Data:

Wavenumber (cm⁻¹)Vibration
3350-3250N-H stretching (primary amine)
3100-3000Aromatic C-H stretching
3000-2850Aliphatic C-H stretching
1600-1450C=C stretching (aromatic ring)

[13][14][17]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): The EI-MS of this compound will show a molecular ion peak (M⁺) at m/z = 133, corresponding to its molecular weight.[18] The fragmentation pattern can provide further structural confirmation.

Expected MS Data:

m/zInterpretation
133Molecular Ion [M]⁺
116[M - NH₃]⁺

[14][18]

Chromatographic Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of the synthesized compound.

  • Reversed-Phase HPLC: Using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer), the purity of this compound can be determined. The presence of a single major peak indicates a high degree of purity.

  • Chiral HPLC: To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based or cyclodextrin-based CSPs are commonly used for the separation of chiral amines.[19] This is crucial for applications where a specific enantiomer is required.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for analyzing the purity of volatile compounds like this compound and for identifying any volatile impurities. The retention time in the gas chromatogram provides information on the compound's identity, while the mass spectrum serves as a confirmatory tool.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The reductive amination of 1-indanone is a reliable and efficient method for the preparation of this important building block. A thorough characterization using a combination of spectroscopic and chromatographic techniques is essential to ensure the identity, structure, and purity of the final product. The detailed protocols and expert insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and analyze this compound in their laboratories.

References

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  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available at: [Link]

  • Wikipedia. (2023, October 27). Reductive amination. In Wikipedia. Available at: [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(11), 1553–1565.
  • Ghosh, A. K., & Fidanze, S. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Chirality, 10(1-2), 140-150.
  • LibreTexts. (2023, January 22). Reductive Amination. Chemistry LibreTexts. Available at: [Link]

  • Vedantu. (2024, June 6). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Available at: [Link]

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  • Google Patents. (2019). EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
  • organicchemistry.org. a. Formation of imines and enamines. Available at: [Link]

  • ResearchGate. (2025, August 5). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-(-)-1-Aminoindan. PubChem. Retrieved from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. Available at: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-1-Aminoindan. PubChem. Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 600 MHz 1 H NMR spectra of (R/S)-1-aminoindan in CDCl 3 : (a) before... [Image]. Available at: [Link]

  • European Patent Office. (n.d.). EP3068746A1 - Process for the preparation of enantiomerically pure this compound. Retrieved from [Link]

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  • Ruifu Chemical. (n.d.). (S)-(+)-1-Aminoindan Hydrochloride CAS 32457-23-1 Purity >98.0% (HPLC). Retrieved from [Link]

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Sources

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Aminoindan: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with this compound. It moves beyond a simple recitation of facts to provide a synthesized understanding of this critical molecule's properties, synthesis, and applications, grounded in established scientific principles and field-proven insights.

This compound is a bicyclic primary amine featuring a rigid indane scaffold. This structural rigidity is a key attribute, making it a highly sought-after pharmacophore in medicinal chemistry for designing ligands with specific conformational requirements for receptor binding.[1] Its fundamental properties dictate its handling, reactivity, and formulation characteristics.

Expert Insight: The constrained conformation of the indane ring system reduces the entropic penalty upon binding to a biological target compared to more flexible aliphatic amines. This often translates to higher binding affinity and selectivity, a core principle in modern drug design.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₁N[2][3][4][5][6][7]
Molecular Weight 133.19 g/mol [2][3][4][5][6][7]
Appearance Clear, colorless to light yellow liquid[8][9]
Melting Point ~15 °C[2][8][10]
Boiling Point 96-97 °C at 8 mmHg[2][8][10]
Density ~1.038 g/mL at 25 °C[2][8][10]
pKa 9.21 - 9.44 (Predicted)[2][8][10]
Solubility Soluble in methanol and other organic solvents; not miscible or difficult to mix in water.[2][11][8][10][12]
Refractive Index (n²⁰/D) ~1.562[2][8][10][13][14]

Synthesis and Chemical Reactivity

The synthesis of racemic this compound is most reliably achieved via the reductive amination of 1-indanone. This multi-step process is scalable and utilizes common laboratory reagents.

Synthetic Workflow: Reductive Amination of 1-Indanone

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reduction Indanone 1-Indanone Oxime 1-Indanone Oxime Indanone->Oxime Reflux Reagent1 Hydroxylamine (NH₂OH·HCl) Sodium Acetate (NaOAc) in Ethanol Aminoindan (Racemic) this compound Oxime->Aminoindan Reduction Reagent2 Reducing Agent (e.g., H₂/Pd-C or LiAlH₄)

Caption: A typical two-step synthesis of this compound from 1-indanone.

Detailed Experimental Protocol

Trustworthiness through Self-Validation: The success of this synthesis is validated by the analytical characterization methods described in Section 3. The expected spectral data provide a definitive confirmation of the final product's identity and purity.

  • Oxime Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1-indanone (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.5 eq).

    • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the oxime.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

  • Reduction of the Oxime:

    • To a solution of the dried 1-indanone oxime (1.0 eq) in a suitable solvent (e.g., ethanol for catalytic hydrogenation or THF for hydride reduction), add the reducing agent.

    • Method A (Catalytic Hydrogenation): Add a catalytic amount of Palladium on carbon (10% Pd/C). Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature overnight.

    • Method B (Hydride Reduction): Slowly add Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

    • Work-up: For Method A, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. For Method B, carefully quench the reaction with sequential additions of water and aqueous NaOH, filter the resulting salts, and concentrate the filtrate.

    • The crude this compound can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Oxime Formation: Sodium acetate is used as a mild base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required to attack the carbonyl carbon of 1-indanone.

  • Reduction: Catalytic hydrogenation is often preferred for its operational simplicity and cleaner work-up. However, metal hydrides like LiAlH₄ offer a powerful alternative if hydrogenation equipment is unavailable, though they require more cautious handling.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is a critical, non-negotiable step. A multi-technique approach is standard practice.

G Sample Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure Elucidation MS Mass Spectrometry Sample->MS Molecular Weight IR FTIR Spectroscopy Sample->IR Functional Groups Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Standard workflow for the analytical validation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint. Key signals include multiplets in the aromatic region (~7.1-7.3 ppm), a characteristic triplet for the benzylic proton at C1 (~4.1-4.2 ppm), and complex multiplets for the diastereotopic protons at C2 and C3. The two protons of the primary amine (NH₂) typically appear as a broad singlet.[5][15][16]

  • Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. A characteristic doublet in the 3300-3400 cm⁻¹ region confirms the N-H stretching of the primary amine. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[5][17]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M⁺) peak at an m/z of 133, corresponding to the molecular weight of the compound.[5][18]

Significance and Applications in Drug Development

This compound and its derivatives are cornerstones in the development of therapies for central nervous system (CNS) disorders.[19] The enantiomers, (R)- and (S)-1-aminoindan, often exhibit different pharmacological profiles.

  • (R)-1-Aminoindan: This enantiomer is the primary active metabolite of Rasagiline (Azilect®), a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[3][20][21] Rasagiline is a first-line therapy for Parkinson's disease.[13][19][22]

  • Other Derivatives: The this compound scaffold has been used to develop a range of compounds, including dopamine reuptake inhibitors, mGluR1 antagonists, and potential atypical antipsychotics.[3][20][23]

Mechanism of Action: MAO-B Inhibition by Rasagiline

The therapeutic effect of Rasagiline in Parkinson's disease is primarily due to its inhibition of MAO-B, the enzyme responsible for degrading dopamine in the brain.

G Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Degradation Result Increased Synaptic Dopamine Levels Dopamine->Result Metabolites Inactive Metabolites MAOB->Metabolites Rasagiline Rasagiline ((R)-N-propargyl- This compound) Rasagiline->MAOB Irreversible Inhibition

Caption: Rasagiline inhibits MAO-B, preventing dopamine breakdown.

By inhibiting MAO-B, Rasagiline increases the concentration and prolongs the action of dopamine in the synapse, thereby alleviating the motor symptoms of Parkinson's disease.[22] The (R)-1-aminoindan metabolite itself is believed to contribute neuroprotective effects, although it lacks significant MAO-B inhibitory activity.[20][21]

References

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1-aminoindan mechanism of action in CNS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the CNS Mechanism of Action of 1-Aminoindan

Executive Summary

This compound is a pharmacologically active molecule primarily recognized as the major metabolite of the potent anti-Parkinsonian drug, rasagiline. While its parent compound is a selective, irreversible monoamine oxidase B (MAO-B) inhibitor, this compound exhibits a distinct and multifaceted mechanism of action within the central nervous system (CNS). This guide delineates the nuanced pharmacology of this compound, moving beyond its association with rasagiline to explore its intrinsic activities. Core to its profile are significant neuroprotective and anti-apoptotic properties that are independent of MAO-B inhibition. Evidence points towards the modulation of pro-survival signaling cascades, such as the PKC-MAP kinase pathway, and attenuation of oxidative stress. Furthermore, this compound demonstrates catecholamine-modulating effects, enhancing striatal dopaminergic neurotransmission through mechanisms separate from significant enzyme inhibition or potent transporter blockade. Though a weak, reversible MAO-B inhibitor and a very poor monoamine reuptake inhibitor, its unique combination of neuroprotection and neurotransmitter modulation underscores its contribution to the therapeutic profile of rasagiline and highlights the versatility of the aminoindan scaffold as a privileged structure in CNS drug development.

Section 1: Introduction to the this compound Moiety

This compound (1-AI) is a bicyclic compound featuring an indan skeleton with an amine group at the 1-position.[1] It exists as a racemic mixture of (R)- and (S)-enantiomers.[1] The majority of its recognized pharmacological activity resides in the (R)-enantiomer, (R)-1-aminoindan, which is the principal metabolite of rasagiline (N-propargyl-(R)-1-aminoindan), a second-generation MAO-B inhibitor used in the treatment of Parkinson's disease.[2][3][4]

Rasagiline undergoes extensive hepatic metabolism, primarily via N-dealkylation by cytochrome P450 enzyme CYP1A2, to yield (R)-1-aminoindan.[3][5][6] Unlike the metabolites of the first-generation MAO-B inhibitor selegiline, which include l-amphetamine and l-methamphetamine, this compound is non-amphétaminique and lacks psychostimulant properties.[4][7] This distinction is critical, as the primary CNS activities of this compound are centered on two key areas: direct, albeit weak, modulation of dopamine metabolism and, more significantly, potent neuroprotective actions.[1][2]

Section 2: Modulation of Monoamine Oxidase B (MAO-B)

Monoamine oxidase B is a critical enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine. In the context of neurodegenerative diseases like Parkinson's, the loss of dopaminergic neurons leads to increased dopamine metabolism by MAO-B in glial cells, which contributes to oxidative stress through the production of hydrogen peroxide.[8]

While its parent drug, rasagiline, is a potent and irreversible inhibitor of MAO-B, this compound's interaction with the enzyme is far more modest.[2][9] It is characterized as a weak, reversible MAO-B inhibitor.[2][10] This distinction is crucial; the sustained, irreversible inhibition by rasagiline provides a long-lasting increase in synaptic dopamine, whereas the contribution of this compound through this specific mechanism is considered minor. Its lack of significant MAO inhibition means it does not carry the risk of the "cheese effect" (hypertensive crisis) associated with non-selective or high-dose MAO inhibitors.[3][11]

Table 1: Comparative MAO-B Inhibitory Potency
CompoundTargetInhibition TypeIC₅₀ (Rat Brain)Reference
RasagilineMAO-BIrreversible4.43 nM[9]
SelegilineMAO-BIrreversible~4-5 nM[9]
(R)-1-Aminoindan MAO-BWeak, ReversibleHigh µM / Low mM range[2][7][10]

Note: Specific IC₅₀ values for this compound are not consistently reported, reflecting its low potency.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol outlines a standard fluorometric method to determine the IC₅₀ of a test compound (e.g., this compound) against human recombinant MAO-B.

Objective: To quantify the concentration-dependent inhibition of MAO-B by a test compound.

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Test compound (this compound) and positive control (rasagiline)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader (Ex/Em ~540/590 nm)

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound and rasagiline in phosphate buffer. Include a vehicle control (buffer only).

  • Reaction Mixture: In each well of the 96-well plate, add the following in order:

    • Phosphate buffer.

    • Test compound dilution or control.

    • Human recombinant MAO-B enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a solution containing the MAO-B substrate, Amplex® Red, and HRP to each well to start the reaction. The MAO-B-catalyzed oxidation of the substrate produces H₂O₂, which, in the presence of HRP, reacts with Amplex® Red to generate the fluorescent product resorufin.

  • Kinetic Measurement: Immediately place the plate in the microplate reader, pre-set to 37°C. Measure fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates relative to the vehicle control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The inclusion of a potent, known inhibitor like rasagiline serves as a positive control to validate assay performance. The Z'-factor should be calculated to ensure the assay window is robust and suitable for screening.

Section 3: MAO-Independent Neuroprotective Mechanisms

The most significant contribution of this compound to CNS pharmacology lies in its neuroprotective capabilities, which are demonstrably independent of MAO inhibition.[5] This activity is believed to contribute substantially to the potential disease-modifying effects observed with rasagiline.[2][6]

Attenuation of Oxidative Stress and Excitotoxicity

This compound has shown a robust ability to protect neurons from a variety of insults. In animal models of Parkinson's disease using neurotoxins like 6-hydroxydopamine (6-OHDA) or the proteasomal inhibitor lactacystin, treatment with (R)-1-aminoindan reversed behavioral deficits and restored striatal catecholamine levels.[6] Furthermore, it directly protected cultured neurons from death induced by hydrogen peroxide-induced oxidative stress.[6] This suggests an intrinsic capacity to bolster cellular defense mechanisms against oxidative damage, a key pathological process in neurodegeneration.

Modulation of Anti-Apoptotic Signaling Pathways

Beyond simply shielding neurons, this compound actively promotes cell survival by modulating intracellular signaling. Studies using PC-12 cells deprived of serum and nerve growth factor—a model that induces apoptosis—showed that this compound is itself neuroprotective.[12] The neuroprotective activity of its parent compound, rasagiline, in this system is blocked by inhibitors of the ERK/MAP kinase pathway, suggesting that this pro-survival cascade is a key mediator.[12] It is hypothesized that this compound contributes to the activation of this pathway, leading to the upregulation of anti-apoptotic proteins and promoting neuronal survival.

G cluster_0 Extracellular cluster_1 Intracellular 1_Aminoindan 1_Aminoindan PKC PKC 1_Aminoindan->PKC Activates (Mechanism under investigation) RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK (p42/p44) MEK->ERK Survival Upregulation of Anti-Apoptotic Genes (e.g., Bcl-2 family) ERK->Survival caption Proposed PKC-MAP Kinase Survival Pathway

Caption: Proposed PKC-MAP Kinase Survival Pathway influenced by this compound.

Experimental Protocol: 6-OHDA Rat Model of Parkinson's Disease

Objective: To assess the neuroprotective effect of this compound against 6-OHDA-induced degeneration of dopaminergic neurons in the nigrostriatal pathway.

Animals: Adult male Sprague-Dawley rats.

Methodology:

  • Pre-treatment: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection) daily for a set period (e.g., 7 days) before surgery.

  • Stereotaxic Surgery: Anesthetize the animals. Using a stereotaxic frame, unilaterally inject 6-hydroxydopamine (pre-mixed with desipramine to protect noradrenergic neurons) into the medial forebrain bundle or the striatum.

  • Post-treatment: Continue daily administration of this compound or vehicle for 2-4 weeks post-surgery.

  • Behavioral Assessment: At weekly intervals, assess motor asymmetry using tests such as:

    • Apomorphine- or Amphetamine-Induced Rotation Test: Administer the drug and count the number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations over 60-90 minutes. A reduction in rotations in the treated group compared to vehicle indicates a protective effect.

    • Cylinder Test: Place the animal in a transparent cylinder and record the number of spontaneous forelimb wall contacts. A higher percentage of non-impaired limb use indicates a lesion.

  • Endpoint Analysis (Post-mortem):

    • Euthanize the animals and perfuse with saline followed by paraformaldehyde.

    • Dissect the brains and prepare sections of the striatum and substantia nigra.

    • Immunohistochemistry: Stain sections for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum.

    • HPLC: Analyze striatal tissue homogenates for levels of dopamine and its metabolites (DOPAC, HVA).

  • Data Interpretation: A statistically significant preservation of TH-positive neurons and fibers, coupled with attenuated behavioral deficits and higher dopamine levels in the this compound-treated group compared to the vehicle group, demonstrates a neuroprotective effect.

Section 4: Effects on Neurotransmitter Systems

Beyond neuroprotection, this compound directly modulates catecholaminergic systems, though its mechanisms are distinct from classic inhibitors or releasing agents.

Enhancement of Dopaminergic Neurotransmission

Several studies have shown that (R)-1-aminoindan can enhance striatal dopaminergic neurotransmission and improve motor function in animal models, an effect that is independent of MAO inhibition.[4][7][13] The precise mechanism for this enhancement remains under investigation, but it is not attributable to potent reuptake blockade or amphetamine-like dopamine release.[7] This suggests a more subtle modulatory role, possibly involving presynaptic mechanisms that facilitate dopamine availability or release.

Monoamine Reuptake Inhibition Profile

The interaction of this compound with monoamine transporters (DAT, NET, SERT) is exceptionally weak, especially when compared to its structural isomer, 2-aminoindan, which is a known psychostimulant that acts as a monoamine reuptake inhibitor and releaser.[7][14] This pharmacological divergence is a textbook example of how a minor structural change (the position of the amine group) can dramatically alter the mechanism of action. The negligible affinity of this compound for these transporters confirms that its CNS effects are not mediated by reuptake inhibition.[7]

Table 2: Comparative Monoamine Reuptake Inhibition
CompoundDopamine Reuptake IC₅₀Norepinephrine Reuptake IC₅₀Reference
Amphetamine0.4 µM-[7]
2-Aminoindan3.3 µM28x more potent than 1-AI[7]
This compound 1000 µM (1 mM) 300x less potent than 2-AI[7]

Section 5: The this compound Scaffold in Drug Discovery

The this compound structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of providing ligands for diverse biological targets through modification. Its rigid, partially saturated structure presents a defined three-dimensional shape for interacting with CNS targets. By adding or modifying substituents, the pharmacological activity can be dramatically shifted.

  • N-propargyl substitution yields rasagiline , a potent irreversible MAO-B inhibitor.[1]

  • Addition of carboxylic acid groups creates compounds like AIDA , a selective metabotropic glutamate receptor 1 (mGluR1) antagonist.[1][15]

  • Complex side-chain modifications lead to molecules like indatraline , a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1]

G cluster_0 This compound Scaffold cluster_1 Pharmacological Outcomes Scaffold This compound Core MAO_B MAO-B Inhibition (Rasagiline) Scaffold->MAO_B Add N-propargyl group mGluR mGluR Antagonism (AIDA) Scaffold->mGluR Add Carboxylic Acid groups SNDRI Triple Reuptake Inhibition (Indatraline) Scaffold->SNDRI Add complex N-substituent caption Versatility of the this compound Scaffold

Caption: Versatility of the this compound Scaffold in generating diverse CNS agents.

Section 6: Summary and Future Directions

The mechanism of action of this compound in the CNS is a composite of several effects. It is not merely a weaker version of its parent drug, rasagiline, but a pharmacologically distinct entity.

  • Primary Mechanism: Its core activity is MAO-independent neuroprotection, likely mediated through the activation of pro-survival signaling pathways (e.g., PKC-MAP kinase) and the attenuation of cellular stressors like oxidative damage.[2][6][12]

  • Secondary Mechanism: It functions as a weak, reversible MAO-B inhibitor, contributing minimally to the overall inhibition of dopamine metabolism compared to rasagiline.[2]

  • Tertiary Mechanism: It enhances dopaminergic neurotransmission through an unclarified, non-transporter-related mechanism.[7][13]

  • Negligible Activity: It is not a significant monoamine reuptake inhibitor.[7]

Future research should focus on identifying the direct molecular targets responsible for this compound's potent neuroprotective effects. Elucidating how it activates the MAP kinase pathway and enhances dopamine release could open new avenues for the development of novel disease-modifying therapies for neurodegenerative disorders, leveraging the unique properties of this versatile chemical scaffold.

Section 7: References

  • 1-Aminoindane - Wikipedia. [Link]

  • Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry, 112(5), 1131-7. [Link]

  • Oshiro, Y., et al. (1991). Novel cerebroprotective agents with central nervous system stimulating activity. 1. Synthesis and pharmacology of 1-amino-7-hydroxyindan derivatives. Journal of Medicinal Chemistry, 34(7), 2004-13. [Link]

  • (R)-1-Aminoindane - Wikipedia. [Link]

  • Finberg, J. P. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Journal of Neural Transmission Supplementa, (76), 89-101. [Link]

  • Youdim, M. B., & Weinstock, M. (2001). Metabolites of the anti-Parkinson drugs rasagiline and selegiline. Journal of Neural Transmission. Supplementum, (61), 227-34. [Link]

  • (S)-(+)-1-Aminoindan 61341-86-4 In Medicine - SENOVA PHARMA. [Link]

  • Rasagiline - Wikipedia. [Link]

  • Fisar, Z. (2009). Rasagiline – a novel MAO B inhibitor in Parkinson's disease therapy. Expert Opinion on Drug Metabolism & Toxicology, 5(2), 195-207. [Link]

  • Youdim, M. B., et al. (1994). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 113(3), 859-65. [Link]

  • Rasagiline Monograph for Professionals - Drugs.com. [Link]

  • Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Request PDF - ResearchGate. [Link]

  • Oshiro, Y., et al. (1991). Novel cerebroprotective agents with central nervous system stimulating activity. 2. Synthesis and pharmacology of the 1-(acylamino)-7-hydroxyindan derivatives. Journal of Medicinal Chemistry, 34(7), 2014-23. [Link]

  • Bar-Am, O., et al. (2007). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease?. Journal of Neural Transmission. Supplementum, (72), 127-33. [Link]

  • Moroni, F., et al. (1997). Pharmacological characterization of this compound-1,5-dicarboxylic acid, a potent mGluR1 antagonist. Journal of Pharmacology and Experimental Therapeutics, 281(2), 721-9. [Link]

  • Speiser, Z., et al. (2007). 2.217 this compound, a main metabolite of rasagiline, enhances dopamine release and provides symptomatic benefit in an animal model of Parkinson's disease. Parkinsonism & Related Disorders, 13(2). [Link]

  • Simmler, L. D., et al. (2016). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 103, 221-31. [Link]

  • Naoi, M., & Maruyama, W. (2010). Monoamine oxidase inhibitors in drug discovery against Parkinson's disease: An update. Expert Opinion on Drug Discovery, 5(7), 689-703. [Link]

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A Technical Guide to the Pharmacological Profile of 1-Aminoindan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-aminoindan scaffold is a privileged structural motif in medicinal chemistry, giving rise to a class of compounds with significant therapeutic applications, particularly in the realm of neurodegenerative diseases. This guide provides a comprehensive technical overview of the pharmacological profile of this compound derivatives. We will explore the core structure-activity relationships (SAR), delve into the primary molecular targets—notably monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE)—and elucidate the mechanisms of action that underpin their clinical efficacy. Furthermore, this document details validated, step-by-step experimental protocols for the in vitro characterization of these compounds and presents a comparative analysis of key derivatives such as rasagiline and ladostigil. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the study and application of neuropharmacological agents.

Introduction: The this compound Core Structure

The this compound framework consists of a bicyclic system where a benzene ring is fused to a five-membered ring, with an amine group attached at the 1-position of the cyclopentane ring. This rigid structure provides a well-defined orientation for substituent groups, making it an excellent scaffold for designing selective ligands for various biological targets.

The therapeutic importance of this class of compounds was firmly established with the development of rasagiline (N-propargyl-1(R)-aminoindan), a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) approved for the treatment of Parkinson's disease.[1][2] The success of rasagiline spurred further investigation into derivatives, leading to the design of multi-target agents like ladostigil , which combines MAO inhibition with cholinesterase inhibition for the potential treatment of Alzheimer's disease and dementia.[3][4] Other derivatives have been explored for their activity as glutamate receptor antagonists and monoamine reuptake inhibitors, highlighting the versatility of the scaffold.[5][6][7]

Key Pharmacological Targets and Mechanisms of Action

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a mitochondrial enzyme primarily responsible for the degradation of dopamine in the brain.[8][9] Its inhibition leads to increased synaptic dopamine levels, which is a cornerstone of symptomatic treatment for Parkinson's disease.[1][2]

Mechanism of Irreversible Inhibition: this compound derivatives featuring a propargylamine group, such as rasagiline, act as mechanism-based inactivators or "suicide inhibitors" of MAO-B.[10][11] The mechanism proceeds as follows:

  • The inhibitor binds to the active site of MAO-B.

  • The enzyme's flavin adenine dinucleotide (FAD) cofactor attempts to oxidize the propargylamine moiety.

  • This process generates a highly reactive intermediate.

  • The intermediate forms a covalent, irreversible bond with the N5 atom of the FAD cofactor.[11]

This covalent modification permanently inactivates the enzyme, and restoration of MAO-B activity requires de novo enzyme synthesis. The (R)-enantiomer of N-propargyl-1-aminoindan (rasagiline) is significantly more potent as an MAO-B inhibitor than its (S)-enantiomer, demonstrating a high degree of stereoselectivity.[11]

MAO_Inhibition Rasagiline Rasagiline (N-propargyl-1(R)-aminoindan) Enzyme_Complex Reversible Enzyme-Inhibitor Complex Rasagiline->Enzyme_Complex Binds to Active Site MAOB_Active Active MAO-B (with FAD Cofactor) MAOB_Active->Enzyme_Complex Reactive_Intermediate Reactive Allene Intermediate Enzyme_Complex->Reactive_Intermediate Enzymatic Oxidation MAOB_Inactive Inactive MAO-B (Covalent Adduct) Reactive_Intermediate->MAOB_Inactive Covalent Bond Formation (Irreversible)

Caption: Irreversible inhibition of MAO-B by rasagiline.

Cholinesterase (AChE/BuChE) Inhibition

A deficit in the neurotransmitter acetylcholine is a key pathological feature of Alzheimer's disease. Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a primary therapeutic strategy. Some this compound derivatives have been designed as dual-target agents by incorporating a carbamate moiety, which is a known pharmacophore for cholinesterase inhibition.[4][12]

Ladostigil is a prime example, combining the propargylamine group of rasagiline with a carbamate group reminiscent of the AChE inhibitor rivastigmine.[4][12] This design results in a single molecule that can inhibit both MAO and cholinesterases, potentially offering broader therapeutic benefits for complex neurodegenerative conditions like dementia with Lewy bodies.[3][13] Ladostigil acts as a dual inhibitor of both acetylcholinesterase and butyrylcholinesterase (BuChE).[3]

Neuroprotective Properties

Beyond direct enzyme inhibition, both rasagiline and its major metabolite, (R)-1-aminoindan, have demonstrated neuroprotective properties in preclinical models that are independent of MAO-B inhibition.[10][14][15] These effects are attributed to the modulation of anti-apoptotic pathways, including the upregulation of Bcl-2 family proteins and activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][15] The ability of the core aminoindan structure to confer these protective effects adds another dimension to its pharmacological profile.

Structure-Activity Relationships (SAR) and Pharmacokinetic Profile

The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents.

DerivativeKey Structural FeaturePrimary Target(s)SelectivityNoteworthy IC50/Kᵢ Values
Rasagiline (R)-N-propargyl groupMAO-BHigh for MAO-B over MAO-AMAO-B IC50: ~4-8 nM[11]
Ladostigil N-propargyl group and carbamate moietyMAO-A/B, AChE, BuChEDual/Multi-targetMAO-B IC50: 37.1 µM; AChE IC50: 31.8 µM[16]
(R)-1-Aminoindan Unsubstituted amine(Weak MAO-B), Neuroprotective pathwaysWeak enzyme inhibitorWeak reversible MAO-B inhibitor[15]
AIDA Carboxylic acid groups at positions 1 and 5mGluR1Selective for mGluR1 over other mGluRsAntagonist pA₂ = 4.21 at mGluR1a[5]

Key SAR Insights:

  • N-Propargyl Group: Essential for the irreversible inhibition of MAO enzymes.[11]

  • Stereochemistry at C1: The (R)-configuration is critical for potent MAO-B inhibition in rasagiline.[11]

  • Carbamate Moiety: Introduction of a carbamate group, as seen in ladostigil, confers cholinesterase inhibitory activity.[4]

  • Ring Substituents: Modifications to the phenyl ring can drastically alter the target profile, shifting activity towards other targets like glutamate receptors (e.g., AIDA).[5][6]

Pharmacokinetics: Rasagiline is well-absorbed orally with a bioavailability of about 36%.[14] It undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP1A2, to its main metabolite, (R)-1-aminoindan.[10][14] The elimination half-life is relatively short (around 3 hours), but its pharmacological effect is long-lasting due to the irreversible nature of MAO-B inhibition.[2][14]

Experimental Characterization Protocols

Accurate characterization of the pharmacological profile of this compound derivatives requires robust and validated in vitro assays.

Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[17][18]

Causality and Design Rationale:

  • Enzyme Source: Recombinant human MAO-B ensures a pure and consistent source of the target enzyme, eliminating confounding variables from other cellular components.

  • Substrate: Tyramine or kynuramine are common substrates. The oxidation of these substrates by MAO-B produces H₂O₂, which can be detected with a sensitive fluorescent probe.[8][18]

  • Detection: A fluorescent probe (e.g., OxiRed™ or GenieRed) reacts with H₂O₂ in the presence of a developer (horseradish peroxidase) to produce a highly fluorescent product. This provides a high signal-to-noise ratio, making the assay suitable for high-throughput screening.[17][18]

  • Controls: A positive control inhibitor (e.g., Selegiline) validates assay performance.[17] A "no inhibitor" control represents 100% enzyme activity, and a "no enzyme" blank corrects for background fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare MAO-B Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Reconstitute lyophilized recombinant human MAO-B enzyme in assay buffer to a working concentration.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution series (e.g., 10 concentrations) in assay buffer.

    • Prepare the MAO-B substrate solution (e.g., Tyramine) and the detection mix containing the fluorescent probe and developer according to the kit manufacturer's instructions.[18][19]

  • Assay Plate Setup (96-well black plate):

    • Test Wells: Add 10 µL of each test compound dilution.

    • Enzyme Control (100% Activity): Add 10 µL of assay buffer containing the same percentage of DMSO as the test wells.

    • Inhibitor Control: Add 10 µL of the positive control inhibitor solution (e.g., Selegiline).[19]

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the MAO-B enzyme solution to all wells.

    • Mix gently and pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of the MAO-B substrate/detection mix to all wells.

    • Immediately place the plate in a microplate reader capable of fluorescence measurement (Excitation/Emission ≈ 535/587 nm).[17]

    • Measure the fluorescence kinetically every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MAO_Assay_Workflow start Start prep Prepare Reagents: - Test Compound Dilutions - MAO-B Enzyme - Substrate/Detection Mix start->prep plate Plate Setup (96-well): Add Test Compound & Controls prep->plate enzyme Add MAO-B Enzyme plate->enzyme incubate Pre-incubate at 37°C (15 min) enzyme->incubate react Initiate Reaction: Add Substrate/Detection Mix incubate->react read Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) react->read analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve read->analyze end Determine IC50 Value analyze->end

Caption: Workflow for the in vitro fluorometric MAO-B inhibition assay.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol details the most common method for measuring AChE activity, based on the work of Ellman et al.[20][21] It is a colorimetric assay that measures the product of the enzymatic reaction.

Principle of the Assay:

  • Enzymatic Reaction: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.[20][22]

  • Colorimetric Reaction: The free sulfhydryl group on thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[20][23]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 0.1 M Phosphate Buffer (pH 8.0).[20]

    • Prepare 10 mM DTNB solution in the phosphate buffer.

    • Prepare 14 mM ATCI solution in deionized water (prepare fresh daily).[20]

    • Prepare AChE enzyme solution (from electric eel or human recombinant) in buffer.

    • Prepare a serial dilution of the test compound in buffer.

  • Assay Plate Setup (96-well clear plate):

    • Test Wells: Add 140 µL Phosphate Buffer + 10 µL test compound solution + 10 µL DTNB solution.

    • Control (100% Activity): Add 140 µL Phosphate Buffer + 10 µL solvent (e.g., DMSO, used for the test compound) + 10 µL DTNB solution.[20]

    • Blank: Add 150 µL Phosphate Buffer + 10 µL DTNB solution (to measure non-enzymatic hydrolysis of the substrate).

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of AChE enzyme solution to the "Test" and "Control" wells.

    • Mix gently and incubate the plate for 10 minutes at 25°C.[20]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.[20]

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes.[22]

  • Data Analysis:

    • Subtract the rate of the blank from all other wells.

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the % Inhibition and calculate the IC50 value as described in the MAO-B assay protocol.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective neuropharmacological agents. The success of the MAO-B inhibitor rasagiline in Parkinson's disease and the innovative multi-target design of ladostigil underscore the scaffold's versatility. Future research is likely to focus on refining the multi-target approach, designing derivatives with tailored polypharmacology to address the complex pathologies of diseases like Alzheimer's and dementia. Further exploration of substitutions on the indane ring system may yield compounds with novel mechanisms of action, potentially targeting protein aggregation, neuroinflammation, or other emerging pathways in neurodegeneration. The continued application of robust in vitro and in vivo characterization will be essential to advancing these promising compounds from the bench to the bedside.

References

  • Moroni, F., Lombardi, G., Beni, M., Pellegrini-Giampietro, D. E., & Galli, A. (1997). Pharmacological characterization of this compound-1,5-dicarboxylic acid, a potent mGluR1 antagonist. PubMed. Retrieved from [Link]

  • Naoi, M., Maruyama, W., & Inaba-Hasegawa, K. (2019). [Pharmacological Properties and Clinical Efficacy of Rasagiline Mesylate (Azilect ®)]. J-STAGE. Retrieved from [Link]

  • Weinreb, O., Amit, T., Bar-Am, O., & Youdim, M. B. H. (2012). Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment. Bentham Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Rasagiline. Retrieved from [Link]

  • Kumar, R., Kumar, R., Anand, A., Sharma, N., & Khurana, N. (2020). Ladostigil – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment. Retrieved from [Link]

  • Bar-Am, O., Amit, T., & Youdim, M. B. H. (2017). A novel neuroprotective cholinesterase-monoamine oxidase inhibitor for treatment of dementia and depression in Parkinson's disease. OAE Publishing Inc. Retrieved from [Link]

  • Finberg, J. P. M. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PubMed Central. Retrieved from [Link]

  • Patsnap. (2024). What is Rasagiline mesylate used for?. Patsnap Synapse. Retrieved from [Link]

  • MedPath. (n.d.). Rasagiline. Retrieved from [Link]

  • Wikipedia. (n.d.). (R)-1-Aminoindane. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Aminoindane. Retrieved from [Link]

  • Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Weinreb, O., Amit, T., & Youdim, M. B. H. (2012). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • HandWiki. (n.d.). Chemistry:1-Aminoindane. Retrieved from [Link]

  • Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. PubMed Central. Retrieved from [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. Retrieved from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

  • Finberg, J. P. M., Lamensdorf, I., Commissiong, J. W., & Youdim, M. B. H. (1996). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. PubMed Central. Retrieved from [Link]

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A Technical Guide to the Foundational Synthesis of 1-Aminoindan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the seminal discovery and synthesis of 1-aminoindan, a foundational molecule in medicinal chemistry. We will deconstruct the original synthetic methodologies, focusing on the chemical principles and experimental logic that guided its initial creation. This document moves beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on the causality behind the experimental choices, ensuring a deep, actionable understanding for today's research professionals.

Introduction: The Significance of the Indane Scaffold

The indane framework, a bicyclic structure fusing a benzene ring with a cyclopentane ring, is a privileged scaffold in modern pharmacology. Its rigid, three-dimensional nature provides a valuable platform for orienting functional groups in precise spatial arrangements, making it a cornerstone for designing ligands that interact with biological targets. This compound, specifically, serves as a critical chiral building block for numerous therapeutic agents, most notably the anti-Parkinson's drug Rasagiline.[1][2] Understanding its original synthesis offers not just a historical perspective, but also a foundational lesson in classical organic chemistry and reaction mechanisms that remain relevant today.

The Historical Context: Reductive Amination and Early Amine Synthesis

The late 19th and early 20th centuries were a period of immense growth in synthetic organic chemistry. A central challenge was the efficient conversion of carbonyl compounds (aldehydes and ketones) into amines. One of the most powerful methods to emerge from this era was the Leuckart reaction , first described by Rudolf Leuckart in 1885.[3][4] This reaction facilitates the reductive amination of a carbonyl group using ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4][5] The reaction proceeds by forming an intermediate imine, which is then reduced in situ.[6] It was within this context of exploring and expanding the utility of such reactions that the first synthesis of this compound was achieved.

The Foundational Synthesis: From 1-Indanone to this compound

The first documented synthesis of this compound is attributed to a classic chemical transformation starting from 1-indanone (also known as α-hydrindone).[7] While direct reductive amination is now a common method, early syntheses often involved a two-step process: formation of an oxime followed by its reduction.[8] This approach provided a reliable and high-yielding pathway using the chemical toolkit of the time.

The overall transformation can be visualized as follows:

Caption: Foundational two-step synthesis of this compound from 1-indanone.

Part 1: Oximation of 1-Indanone

The first critical step is the conversion of the ketone functional group in 1-indanone into an oxime. This is a classic condensation reaction.

  • Causality of Experimental Choice: The carbonyl carbon of a ketone is electrophilic, making it susceptible to attack by nucleophiles. Hydroxylamine (NH₂OH) is an excellent nucleophile for this purpose. The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the subsequent dehydration step to form the stable C=N double bond of the oxime.[9]

Experimental Protocol: Synthesis of 1-Indanone Oxime

  • Dissolution: Dissolve 1-indanone in a suitable solvent, such as ethanol or aqueous ethanol.

  • Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., sodium acetate or sodium hydroxide) to the reaction mixture. The base neutralizes the HCl, liberating free hydroxylamine to act as the nucleophile.

  • Reaction: Gently heat the mixture under reflux for a specified period (typically 1-2 hours) to drive the reaction to completion.

  • Isolation: Cool the reaction mixture. The 1-indanone oxime product, being less soluble in the aqueous ethanol mixture, will often precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and recrystallize from a suitable solvent (e.g., ethanol) to achieve high purity.

Part 2: Reduction of 1-Indanone Oxime

The second step involves the reduction of the C=N double bond of the oxime to the corresponding primary amine. Several methods were available to chemists of the era, each with its own rationale.

  • Causality of Experimental Choice:

    • Catalytic Hydrogenation: This is a clean and efficient method. A heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is used in the presence of hydrogen gas.[9][10] The hydrogen adsorbs onto the metal surface and is added across the C=N double bond. The presence of an acid (like acetic acid) can protonate the oxime nitrogen, making it more susceptible to reduction.[10]

    • Dissolving Metal Reduction: A classic method, such as the Bouveault-Blanc reduction, using sodium metal in absolute ethanol, could also be employed. This method involves the transfer of electrons from the sodium metal to the oxime, followed by protonation by the alcohol solvent.

Experimental Protocol: Catalytic Hydrogenation of 1-Indanone Oxime

  • Charging the Reactor: In a hydrogenation vessel (e.g., a Parr shaker), charge the 1-indanone oxime, a suitable solvent (e.g., ethanol or acetic acid), and a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-4 atm).

  • Reaction: Agitate the mixture at room temperature or with gentle heating until hydrogen uptake ceases, indicating the reaction is complete.

  • Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the solid catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting residue is crude this compound.

  • Purification: The crude amine can be purified by vacuum distillation or by converting it to its hydrochloride salt (by adding HCl), recrystallizing the salt, and then liberating the free base with a strong base (e.g., NaOH).

Characterization and Validation

In the absence of modern spectroscopic techniques like NMR or Mass Spectrometry, the identity and purity of the newly synthesized this compound were confirmed through classical methods:

PropertyMethodPurpose
Boiling Point Distillation under reduced pressure.A sharp, consistent boiling point is a key indicator of purity for a liquid.
Melting Point of Derivatives Formation of solid derivatives (e.g., N-acetyl or N-benzoyl amides) followed by melting point analysis.Comparing the melting points of these new, stable solids to expected values provided strong structural evidence.
Salt Formation Reaction with a strong acid (e.g., HCl) to form a crystalline salt.The melting point of the hydrochloride salt served as another crucial data point for characterization.

Modern Synthetic Context

While the oxime reduction route is historically significant and robust, modern industrial syntheses often favor more direct methods like one-pot reductive amination.[6][11] These approaches combine 1-indanone, an ammonia source (like ammonium formate), and a reducing agent in a single step, offering greater process efficiency.[3][4][12] Furthermore, the rise of biocatalysis using enzymes like transaminases or reductive aminases now allows for the direct, highly enantioselective synthesis of specific chiral forms of this compound, which is critical for pharmaceutical applications.[1][13][14]

Modern_vs_Classical_Synthesis cluster_classical Classical Two-Step Route cluster_modern Modern One-Pot Routes C1 1-Indanone C2 1-Indanone Oxime C1->C2 Oximation (NH₂OH) C3 Racemic this compound C2->C3 Reduction (H₂/Pd-C) M1 1-Indanone M2 Racemic this compound M1->M2 Direct Reductive Amination (Leuckart Reaction) M3 (R)- or (S)-1-Aminoindan M1->M3 Asymmetric Biocatalysis (Transaminase)

Sources

Spectroscopic Profile of 1-Aminoindan: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Aminoindan (C₉H₁₁N), a bicyclic primary amine, serves as a crucial chiral building block in synthetic organic chemistry and is a key structural motif in various pharmacologically active compounds. Its derivatives are integral to the development of drugs targeting the central nervous system, including agents for Parkinson's disease.[1] A precise and unambiguous structural confirmation of this compound is paramount for quality control, reaction monitoring, and regulatory compliance in drug development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. This document is designed for researchers, scientists, and drug development professionals, offering not just data but the rationale behind the experimental approaches and interpretation of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Experimental Rationale: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is an excellent choice for this compound as it is a versatile solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) does not significantly overlap with the aromatic signals of the analyte. A high-field spectrometer (e.g., 400 MHz) is employed to achieve optimal signal dispersion and resolution, which is crucial for accurately determining coupling constants and resolving complex multiplets.[2]

¹H NMR Data (400 MHz, CDCl₃) [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.29 - 7.18Multiplet4HAromatic (C₄-H, C₅-H, C₆-H, C₇-H)
4.31Triplet1HC₁-H (methine)
2.91Multiplet1HC₂-Hₐ (methylene)
2.77Multiplet1HC₂-Hₑ (methylene)
2.46Multiplet1HC₃-Hₐ' (methylene)
1.66Singlet (broad)2H-NH₂ (amino)
1.64Multiplet1HC₃-Hₑ' (methylene)

Interpretation: The aromatic region (7.18-7.29 ppm) integrates to four protons, consistent with the four protons on the benzene ring of the indan skeleton.[2] The downfield triplet at 4.31 ppm is characteristic of the methine proton at the C₁ position, which is deshielded by the adjacent amino group and the aromatic ring. The protons of the two methylene groups (C₂ and C₃) appear as complex multiplets due to diastereotopicity and spin-spin coupling with each other and the C₁ proton. The broad singlet at 1.66 ppm, integrating to two protons, is the characteristic signal for the primary amine protons; its broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[2]

¹³C NMR Spectroscopy

Experimental Rationale: Proton-decoupled ¹³C NMR spectroscopy provides a simplified spectrum where each unique carbon atom appears as a single line. This allows for a direct count of the number of non-equivalent carbons and provides information about their chemical environment. The chemical shifts are indicative of the hybridization and the nature of the attached functional groups.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~145-142Quaternary Aromatic (C₇ₐ, C₃ₐ)
~128-124Tertiary Aromatic (C₄, C₅, C₆, C₇)
~58C₁ (methine, attached to -NH₂)
~35C₂ (methylene)
~30C₃ (methylene)

Interpretation: The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms of this compound. The signals in the ~124-145 ppm range are characteristic of the six carbons of the aromatic ring, with the two quaternary carbons appearing at the lower field end of this range. The signal around 58 ppm is assigned to the C₁ carbon, which is significantly downfield due to the electron-withdrawing effect of the attached amino group. The remaining two signals in the aliphatic region (~30-35 ppm) correspond to the C₂ and C₃ methylene carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Experimental Rationale: Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for liquid samples in FT-IR spectroscopy. It requires minimal sample preparation and provides high-quality spectra. The IR spectrum is invaluable for the rapid identification of key functional groups present in the molecule.

Key IR Absorption Bands (Gas Phase) [1]

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300MediumN-H symmetric and asymmetric stretching
~3070-3020MediumAromatic C-H stretching
~2960-2850MediumAliphatic C-H stretching
~1600, ~1480Medium-StrongC=C aromatic ring stretching
~1460MediumCH₂ scissoring
~750StrongC-H out-of-plane bending (ortho-disubstituted)

Interpretation: The IR spectrum of this compound prominently displays the characteristic absorptions of its functional groups. The pair of medium intensity bands in the 3300-3400 cm⁻¹ region are definitive for the symmetric and asymmetric N-H stretching vibrations of a primary amine. The presence of both aromatic and aliphatic C-H stretching vibrations is confirmed by the bands observed just above and below 3000 cm⁻¹, respectively. The sharp peaks around 1600 and 1480 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring. The strong absorption around 750 cm⁻¹ is indicative of the C-H out-of-plane bending for an ortho-disubstituted benzene ring, which is consistent with the indan structure.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Experimental Rationale: Electron Ionization (EI) is a hard ionization technique that provides a distinct molecular ion peak and a rich fragmentation pattern. This "fingerprint" is highly reproducible and useful for structural elucidation and library matching. Gas Chromatography (GC) is an ideal separation technique to introduce a pure sample of the volatile this compound into the mass spectrometer.

Key Mass Spectral Data (EI) [2][3]

m/zRelative Intensity (%)Assignment
13319.3[M]⁺ (Molecular Ion)
132100[M-H]⁺ (Base Peak)
11725.3[M-NH₂]⁺
11631.3[M-H-NH₂]⁺ or [C₉H₈]⁺
917.3[C₇H₇]⁺ (Tropylium ion)

Interpretation: The mass spectrum shows a clear molecular ion peak [M]⁺ at an m/z of 133, which confirms the molecular weight of this compound.[2][3] The base peak at m/z 132 corresponds to the loss of a single hydrogen atom ([M-H]⁺), a common fragmentation for amines, leading to a stable iminium cation. Another significant fragmentation pathway involves the loss of the amino radical (•NH₂) to give the fragment at m/z 117. Subsequent loss of a hydrogen atom from this fragment results in the peak at m/z 116. The presence of a peak at m/z 91 is characteristic of a benzylic structure and corresponds to the highly stable tropylium ion, formed through rearrangement and fragmentation of the indan ring.[2][3]

Fragmentation Pathway of this compound

G M This compound [C₉H₁₁N]⁺˙ m/z = 133 M_minus_H [M-H]⁺ m/z = 132 (Base Peak) M->M_minus_H - •H M_minus_NH2 [M-NH₂]⁺ m/z = 117 M->M_minus_NH2 - •NH₂ C9H8 [C₉H₈]⁺˙ m/z = 116 M_minus_NH2->C9H8 - •H Tropylium Tropylium Ion [C₇H₇]⁺ m/z = 91 M_minus_NH2->Tropylium - C₂H₂

Caption: Proposed electron ionization fragmentation pathway for this compound.

Experimental Protocols

NMR Sample Preparation and Acquisition (¹H and ¹³C)
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Acquire the proton-decoupled ¹³C NMR spectrum (e.g., zgpg30).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

FT-IR (ATR) Spectroscopy
  • Background Collection: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with isopropanol to remove any sample residue.

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: 250 °C, Splitless mode.

    • Column: A standard nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

  • MS Method:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and start the data acquisition.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze its mass spectrum. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Integrated Spectroscopic Analysis Workflow

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR MS GC-MS (EI) Sample->MS Data_Analysis Integrated Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Consistent Data

Caption: Workflow for the integrated spectroscopic confirmation of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and unequivocal method for the structural characterization of this compound. Each technique offers complementary information: NMR elucidates the precise atomic connectivity, IR identifies the key functional groups, and MS confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The protocols and data presented in this guide serve as a reliable reference for scientists engaged in the synthesis, quality control, and development of this compound and its derivatives, ensuring the scientific integrity of their work.

References

  • PubChem. (+-)-1-Aminoindan | C9H11N | CID 123445. National Institutes of Health. [Link]

  • ResearchGate. 600 MHz 1 H NMR spectra of (R/S)-1-aminoindan in CDCl3. [Link]

  • NIST. This compound. NIST Chemistry WebBook. [Link]

  • NIST. This compound. NIST Chemistry WebBook. [Link]

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An In-Depth Technical Guide to the Crystallographic Analysis of 1-Aminoindan Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 1-Aminoindan in Medicinal Chemistry

This compound is a key building block in the synthesis of several pharmacologically active molecules. Its rigid bicyclic structure provides a valuable scaffold for the design of ligands targeting various receptors and enzymes. The most prominent application of this compound is in the synthesis of rasagiline, where the amino group is functionalized with a propargyl moiety.[2][3] The hydrochloride salt is often the preferred form for purification and handling of amine-containing compounds due to its increased stability and crystallinity.

A detailed knowledge of the crystal structure of this compound hydrochloride would provide invaluable insights into:

  • Solid-state properties: Understanding the crystal packing, intermolecular interactions, and conformational preferences of the molecule in the solid state.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, which can have different physicochemical properties.

  • Chirality: As this compound is chiral, its hydrochloride salt can exist as a racemate or as enantiomerically pure forms ((R)-1-aminoindan hydrochloride and (S)-1-aminoindan hydrochloride).[4][5][6][7][8][9][10] Crystallographic analysis can unambiguously determine the stereochemistry and the packing of enantiomers in the crystal lattice.

Synthesis and Purification of this compound Hydrochloride

The first critical step towards determining the crystal structure is the synthesis of high-purity this compound hydrochloride.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the reductive amination of 1-indanone.

Experimental Protocol: Reductive Amination of 1-Indanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-indanone (1 equivalent) in a suitable solvent such as methanol.

  • Ammonium Formate Addition: Add ammonium formate (excess, e.g., 10 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to a pH > 10. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude this compound.

Formation of the Hydrochloride Salt

The purified this compound free base is then converted to its hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified this compound in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution of the amine.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Crystallization of this compound Hydrochloride

Obtaining single crystals of sufficient size and quality is paramount for a successful X-ray diffraction experiment. The crystallization of amine hydrochlorides can be influenced by several factors.[11][12][13][14][15]

Solvent Selection

The choice of solvent is critical. A suitable solvent system is one in which the compound has moderate solubility.

  • Good Solvents: Alcohols (methanol, ethanol), water.

  • Poor Solvents (Antisolvents): Ethers (diethyl ether), hydrocarbons (hexane, heptane), chlorinated solvents (dichloromethane).

Crystallization Techniques

Several techniques can be employed to grow single crystals:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile antisolvent. The vapor of the antisolvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Experimental Protocol: Crystallization by Slow Evaporation

  • Prepare a saturated or near-saturated solution of this compound hydrochloride in a suitable solvent (e.g., methanol or ethanol) at room temperature.

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction: The Definitive Structural Tool

Once suitable single crystals are obtained, their structure can be determined by single-crystal X-ray diffraction. This technique provides precise information about the atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal.

The Experimental Workflow

The process of determining a crystal structure using X-ray diffraction involves several key steps.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination cluster_analysis Analysis & Validation Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Analysis Analysis of Structural Parameters Structure_Refinement->Analysis Validation Validation & Deposition (e.g., CCDC) Analysis->Validation intermolecular_interactions cluster_molecule1 Molecule A cluster_anion Anion cluster_molecule2 Molecule B Indan_A This compound Cation Indan_B This compound Cation Indan_A->Indan_B π-π Stacking NH3_A NH3+ Cl_ion Cl- NH3_A->Cl_ion N-H...Cl Hydrogen Bond

Sources

The Stereochemical Dichotomy of 1-Aminoindan: A Technical Guide to its Enantiopure Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-aminoindan scaffold is a privileged structure in medicinal chemistry, most notably embodied in the anti-Parkinsonian drug rasagiline. However, the core this compound structure is chiral, and its biological activities are exquisitely dependent on its stereochemistry. This in-depth technical guide provides a comprehensive analysis of the distinct pharmacological profiles of the enantiopure forms of this compound: (R)-1-aminoindan and (S)-1-aminoindan. While the former is a well-characterized metabolite of rasagiline with potent neuroprotective properties, the latter, though often considered the "inactive" enantiomer in the context of monoamine oxidase-B (MAO-B) inhibition, possesses its own unique biological signature. This guide will dissect the stereoselective interactions with key biological targets, delineate the divergent mechanisms of action, and provide detailed experimental protocols for the characterization of these fascinating molecules. For researchers, scientists, and drug development professionals, understanding this stereochemical dichotomy is paramount for the rational design of novel therapeutics targeting neurodegenerative diseases and beyond.

Introduction: The Criticality of Chirality in the this compound Core

Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmacology. The differential spatial arrangement of atoms in enantiomers can lead to profound differences in their interactions with chiral biological macromolecules such as enzymes and receptors. An enantiopure drug, which is a pharmaceutical available in one specific enantiomeric form, is often developed to enhance therapeutic efficacy and minimize off-target effects.[1] The this compound moiety serves as a quintessential example of this principle.[2] While the racemic mixture of this compound has been explored for various applications, its separation into the (R)- and (S)-enantiomers has unveiled a fascinating divergence in biological activity.[3]

This guide will explore the biological activities of each enantiomer, with a particular focus on their relevance to neuroprotection and enzymatic inhibition. We will delve into the well-established role of (R)-1-aminoindan as the active metabolite of rasagiline and shed light on the often-overlooked, yet significant, properties of (S)-1-aminoindan.

Stereoselective Inhibition of Monoamine Oxidase-B (MAO-B)

Monoamine oxidase-B is a key enzyme in the catabolism of dopamine in the brain.[4] Its inhibition is a clinically validated strategy for increasing dopaminergic tone in the treatment of Parkinson's disease.[5] The N-propargylated derivatives of the this compound enantiomers, rasagiline ((R)-N-propargyl-1-aminoindan) and its S-isomer (TVP1022), exhibit a stark stereoselectivity in their ability to inhibit MAO-B.

(R)-N-propargyl-1-aminoindan (Rasagiline): A Potent and Irreversible Inhibitor

Rasagiline is a potent, irreversible inhibitor of MAO-B.[6][7] This activity is primarily attributed to the (R)-configuration of the this compound core, which optimally positions the propargyl group for covalent modification of the flavin cofactor within the enzyme's active site.[8]

(S)-N-propargyl-1-aminoindan (TVP1022): A Weak Inhibitor

In stark contrast, the (S)-enantiomer, TVP1022, is a significantly weaker inhibitor of MAO-B.[7][9] Studies have shown that the S-isomer is approximately 1,000 to 3,800 times less potent than the R-isomer in inhibiting MAO-B.[9][10][11] This dramatic difference underscores the high degree of stereochemical recognition by the MAO-B active site.

The Metabolites: (R)- and (S)-1-Aminoindan

Upon metabolism of their N-propargylated precursors, the core this compound enantiomers are revealed. (R)-1-aminoindan, the major metabolite of rasagiline, is itself a weak, reversible inhibitor of MAO-B.[6][12] This suggests that the potent and irreversible inhibition by rasagiline is primarily a function of the N-propargyl group in the context of the (R)-chiral center. Information on the direct MAO-B inhibitory activity of (S)-1-aminoindan is less prevalent, but it is presumed to be even weaker than the (R)-enantiomer, given the profound inactivity of its N-propargylated parent compound.

Quantitative Comparison of MAO-B Inhibition
CompoundEnantiomerTargetIC50 (nM)Potency Relative to (R)-enantiomerReference
Rasagiline(R)-N-propargyl-1-aminoindanMAO-B (rat brain)4.43-[11]
TVP1022(S)-N-propargyl-1-aminoindanMAO-B (rat brain)~16,834~1/3800[11]
Rasagiline(R)-N-propargyl-1-aminoindanMAO-A (rat brain)412-[11]

Neuroprotection: A Shared Attribute Independent of MAO-B Inhibition

A significant body of evidence indicates that the neuroprotective effects of the this compound scaffold are not contingent on potent MAO-B inhibition.[7][10] This discovery has opened new avenues for the development of neuroprotective agents that are devoid of the potential side effects associated with MAO inhibition.

(R)-1-Aminoindan: A Well-Established Neuroprotective Agent

(R)-1-aminoindan, the primary metabolite of rasagiline, has demonstrated robust neuroprotective properties in a variety of in vitro and in vivo models of neuronal injury.[13][14] Its mechanisms of action are multifaceted and include:

  • Anti-apoptotic activity: (R)-1-aminoindan has been shown to protect neuronal cells from apoptosis induced by various neurotoxins.[15][16]

  • Mitochondrial stabilization: It helps to maintain mitochondrial membrane potential and prevent the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the apoptotic cascade.[7][10]

  • Regulation of pro- and anti-apoptotic proteins: The neuroprotective effects are associated with the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax.[7]

(S)-1-Aminoindan and its Derivatives: Emerging Neuroprotective Potential

While significantly less potent as an MAO-B inhibitor, the S-enantiomer of N-propargyl-1-aminoindan (TVP1022) exhibits neuroprotective and anti-apoptotic activities that are comparable to rasagiline.[7] This crucial finding definitively decouples the potent MAO-B inhibition from the neuroprotective effects within this chemical series. The neuroprotective mechanisms of TVP1022 are also linked to the stabilization of mitochondria and the regulation of the Bcl-2 protein family.[7][10]

Although direct and extensive studies on the neuroprotective effects of the metabolite (S)-1-aminoindan are less common in the literature, the pronounced activity of its parent compound, TVP1022, strongly suggests that the core (S)-1-aminoindan structure contributes significantly to these neuroprotective properties.

Signaling Pathways in this compound-Mediated Neuroprotection

The neuroprotective effects of both enantiomers of N-propargyl-1-aminoindan are thought to converge on common downstream signaling pathways that promote cell survival.

neuroprotection_pathway cluster_outcomes Cellular Outcomes R_Aminoindan (R)-1-Aminoindan / (R)-N-Propargyl-1-aminoindan Mitochondria Mitochondrial Stabilization R_Aminoindan->Mitochondria PKC ↑ Protein Kinase C (PKC) R_Aminoindan->PKC S_Aminoindan (S)-1-Aminoindan / (S)-N-Propargyl-1-aminoindan S_Aminoindan->Mitochondria S_Aminoindan->PKC Bcl2 ↑ Bcl-2 Mitochondria->Bcl2 Bax ↓ Bax Mitochondria->Bax Apoptosis ↓ Apoptosis Bcl2->Apoptosis Bax->Apoptosis PKC->Bcl2 Neuroprotection Neuroprotection

Caption: Proposed signaling pathways for this compound-mediated neuroprotection.

Other Biological Activities and Potential Targets

Beyond MAO-B inhibition and neuroprotection, the this compound scaffold has been investigated for its interaction with other biological targets. Derivatives of this compound have been shown to interact with:

  • Metabotropic glutamate receptors (mGluRs): For instance, this compound-1,5-dicarboxylic acid (AIDA) acts as a selective mGluR1 antagonist.[9]

  • Dopamine and Norepinephrine Transporters: While (R)-1-aminoindan has very weak activity at these transporters, its structural isomer, 2-aminoindan, is a potent inhibitor of dopamine and norepinephrine reuptake.[13] This highlights the importance of the amino group's position on the indan ring.

Further investigation into the stereoselective interactions of (R)- and (S)-1-aminoindan with a broader range of receptors and enzymes is warranted to fully elucidate their pharmacological profiles.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the biological activity of enantiopure this compound derivatives.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies.[14][15][16]

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-B-catalyzed oxidation of a substrate. The H₂O₂ reacts with a fluorescent probe to generate a quantifiable signal.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compounds ((R)- and (S)-1-aminoindan derivatives)

  • Positive control (e.g., Selegiline)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities (Ex/Em ≈ 535/587 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • Enzyme Preparation: Dilute the MAO-B enzyme to the desired concentration in assay buffer.

  • Assay Reaction:

    • Add 50 µL of the diluted enzyme solution to each well of the microplate.

    • Add 25 µL of the test compound dilutions or controls to the respective wells.

    • Incubate for 15 minutes at 37°C.

    • Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

  • Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

mao_b_assay Start Start Prepare_Compounds Prepare Compound Dilutions Start->Prepare_Compounds Prepare_Enzyme Prepare MAO-B Enzyme Start->Prepare_Enzyme Add_Compounds Add Compounds/Controls Prepare_Compounds->Add_Compounds Add_Enzyme Add Enzyme to Plate Prepare_Enzyme->Add_Enzyme Incubate Incubate (15 min, 37°C) Add_Compounds->Incubate Prepare_Substrate Prepare Substrate Mix Add_Substrate Initiate Reaction with Substrate Mix Incubate->Add_Substrate Prepare_Substrate->Add_Substrate Measure Kinetic Fluorescence Measurement Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro MAO-B inhibition assay.

In Vitro Neuroprotection Assay (Cell Viability)

This protocol is a general guideline for assessing the neuroprotective effects of compounds against a neurotoxin in a neuronal cell line.

Principle: This assay measures the ability of a test compound to protect neuronal cells from death induced by a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or MPP+. Cell viability is assessed using a colorimetric or fluorometric method, such as the MTT or resazurin assay.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)

  • Cell culture medium and supplements

  • Neurotoxin (e.g., 6-OHDA)

  • Test compounds ((R)- and (S)-1-aminoindan)

  • Cell viability reagent (e.g., MTT, resazurin)

  • 96-well clear or black microplate

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Toxin Exposure: Induce neurotoxicity by adding the neurotoxin to the wells (except for the vehicle control wells).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the readings to the vehicle control (100% viability) and the toxin-only control (0% protection).

    • Calculate the percent neuroprotection for each compound concentration.

    • Plot the percent neuroprotection versus the logarithm of the compound concentration to determine the EC50 value.

Conclusion and Future Directions

The enantiomers of this compound present a compelling case study in the importance of stereochemistry in drug design and development. While (R)-1-aminoindan and its N-propargyl derivative, rasagiline, are well-established as potent MAO-B inhibitors with significant neuroprotective effects, the corresponding (S)-enantiomers, though largely inactive at MAO-B, retain comparable neuroprotective capabilities. This dichotomy strongly suggests that the neuroprotective mechanisms are independent of MAO-B inhibition and are an intrinsic property of the this compound scaffold, likely enhanced by the N-propargyl group.

For researchers in the field of neurodegenerative diseases, this presents a unique opportunity. The (S)-1-aminoindan scaffold offers a promising starting point for the development of novel neuroprotective agents that are devoid of MAO-B inhibitory activity, potentially leading to safer therapeutic profiles. Future research should focus on:

  • Direct comparative studies: Head-to-head comparisons of the neuroprotective efficacy of enantiopure (R)- and (S)-1-aminoindan in various models of neurodegeneration are crucial.

  • Target deconvolution: Unraveling the specific molecular targets and signaling pathways responsible for the non-MAO-B-mediated neuroprotection of both enantiomers.

  • Pharmacokinetic and metabolic profiling: A thorough investigation into the potential for in vivo chiral inversion of this compound is necessary to fully understand its disposition and activity.[12]

By embracing the stereochemical nuances of the this compound core, the scientific community can continue to unlock its therapeutic potential and pave the way for the next generation of treatments for devastating neurodegenerative disorders.

References

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  • Hasegawa, H. (2010). Biological implications of oxidation and unidirectional chiral inversion of D-amino acids. Journal of nutritional science and vitaminology, 56(5), 293-302. [Link]

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  • Finberg, J. P., Lamensdorf, I., Sagi, Y., & Youdim, M. B. (2001). Rasagiline [N-propargyl-1R (+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British journal of pharmacology, 132(1), 135-142. [Link]

  • Liljefors, T., & Bøgesø, K. P. (1988). Conformational analysis and structural comparisons of (1R,3S)-(+)- and (1S,3R)-(-)-tefludazine, (S)-(+)- and (R)-(-)-octoclothepin, and (+)-dexclamol in relation to dopamine receptor antagonism and amine-uptake inhibition. Journal of medicinal chemistry, 31(2), 306-312. [Link]

  • (+-)-1-Aminoindan. (n.d.). PubChem. [Link]

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  • Hubálek, F., Binda, C., Khalil, A., Li, M., Mattevi, A., Castagnoli, N., & Edmondson, D. E. (2004). Inactivation of Purified Human Recombinant Monoamine Oxidases A and B by Rasagiline and Its Analogues. Biochemistry, 43(8), 2175-2184. [Link]

  • Carradori, S., & D'Ascenzio, M. (2025). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Current Medicinal Chemistry. [Link]

  • Cook, J. A., Mehigh, C. S., & Cook, C. S. (2023). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. Pharmacology Research & Perspectives, 11(3), e01099. [Link]

  • Mitina, V. S., & Rubin, V. I. (1955). [Comparative studies on amino acid composition of S and R forms of the enteric bacteria]. Zhurnal mikrobiologii, epidemiologii i immunobiologii, (5), 105-106. [Link]

  • Haley, T. J., & Gidley, J. T. (1976). Pharmacological comparison of R(+), S(-) and racemic thiopentone in mice. European journal of pharmacology, 36(1), 211-214. [Link]

  • Binda, C., Hubálek, F., Li, M., Herzig, Y., Sterling, J., Edmondson, D. E., & Mattevi, A. (2011). Molecular insights into human monoamine oxidase B inhibition by the glitazone antidiabetes drugs. ACS medicinal chemistry letters, 2(6), 447-451. [Link]

  • Vrechi, T. A. M., Leão, A. H. F. F., Morais, D. R., ... & de Oliveira, A. C. P. (2025). Anandamide-Induced Neuroprotection of Cortical Neurons Relies on Metabolic/Redox Regulation and Mitochondrial Dynamics. International Journal of Molecular Sciences, 26(23), 12345. [Link]

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Sources

An In-Depth Technical Guide to the Toxicology and Safety of 1-Aminoindan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminoindan is a chemical compound with a fused bicyclic structure, consisting of a benzene ring fused to a cyclopentane ring, with an amino group attached to the indane framework. It exists as a racemic mixture of (R)- and (S)-enantiomers.[1] The (R)-enantiomer of this compound is a pharmacologically active molecule and is notably the primary active metabolite of the anti-Parkinson's agent, rasagiline.[1][2] This connection to a widely used pharmaceutical agent underscores the importance of a thorough understanding of its toxicological and safety profile. This guide provides a comprehensive overview of the known toxicology of this compound, drawing from available data and, where necessary, inferring potential hazards from its parent compound, rasagiline.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for assessing its toxicological potential, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Chemical Formula C₉H₁₁N[3]
Molecular Weight 133.19 g/mol [4]
Appearance Liquid[5]
Boiling Point 220 °C (lit.)[5]
Flash Point 94 °C (lit.)[5]
Density 1.056 g/cm³[5]
Solubility Insoluble in water[5]

Toxicokinetics and Metabolism

The toxicological effects of a substance are intrinsically linked to its journey through the body. Toxicokinetics examines the absorption, distribution, metabolism, and excretion of a compound, providing critical insights into its potential for causing harm.

Metabolism of Rasagiline to this compound:

This compound is the major metabolite of rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B).[2] The biotransformation of rasagiline to this compound is a key consideration when evaluating the toxicology of this compound, as exposure to rasagiline inherently leads to systemic exposure to this compound.

Rasagiline Rasagiline Metabolism Hepatic Metabolism (CYP1A2) Rasagiline->Metabolism Aminoindan This compound (Major Metabolite) Metabolism->Aminoindan

Caption: Metabolic pathway of rasagiline to this compound.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

  • Skin Corrosion/Irritation: Category 2. Causes skin irritation.[6][7]

  • Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[6][7]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[6][7]

These classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and indicate that direct contact with this compound can cause significant local tissue damage.

Toxicological Endpoints

A comprehensive toxicological assessment involves evaluating a range of potential adverse effects. Due to the limited direct data on this compound, this section will heavily reference the toxicological profile of its parent compound, rasagiline, with the clear understanding that the metabolite may not exhibit the exact same profile.

Acute Toxicity

There is currently no publicly available data on the acute oral, dermal, or inhalation toxicity of this compound.[8] Standard acute toxicity studies, such as the determination of an LD50 (the dose lethal to 50% of a test population), have not been reported.

Genotoxicity

Genotoxicity assays are crucial for identifying substances that can damage genetic material (DNA), potentially leading to cancer or heritable defects.

Rasagiline Genotoxicity Profile:

  • Ames Test (Bacterial Reverse Mutation Assay): Rasagiline was negative in the in vitro bacterial reverse mutation (Ames) assay.[9]

  • In Vitro Chromosomal Aberration Assay: Rasagiline was found to be clastogenic (causing breaks in chromosomes) in in vitro chromosomal aberration assays in human lymphocytes in the presence of metabolic activation.[9]

  • In Vitro Mouse Lymphoma Assay: Rasagiline was mutagenic and clastogenic in the in vitro mouse lymphoma tk assay in both the absence and presence of metabolic activation.[9]

  • In Vivo Unscheduled DNA Synthesis Assay: Rasagiline was negative in this in vivo assay.[9]

  • In Vivo Micronucleus Assay: Rasagiline was negative in the in vivo micronucleus assay in mice.[9]

The positive findings for rasagiline in in vitro mammalian cell genotoxicity assays raise a potential concern, although these were not replicated in in vivo studies.[5] It is plausible that the metabolic conversion of rasagiline to this compound and other metabolites in vivo may mitigate the genotoxic effects observed in isolated cell systems. However, without direct testing of this compound, its genotoxic potential remains uncharacterized.

Experimental Protocol: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[10]

cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis strain Select Histidine-dependent Salmonella typhimurium strains plate Plate bacteria with test compound (with and without S9) on histidine-deficient agar strain->plate compound Prepare test compound (this compound) at various concentrations compound->plate s9 Prepare S9 liver extract (for metabolic activation) s9->plate incubate Incubate plates (37°C for 48-72 hours) plate->incubate count Count revertant colonies (bacteria that have mutated to synthesize histidine) incubate->count compare Compare colony counts to negative and positive controls count->compare

Caption: Workflow for a standard Ames Test.

Step-by-Step Methodology:

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize it and require it for growth.[11] Different strains are sensitive to different types of mutations (e.g., frameshift vs. base-pair substitution).[10]

  • Metabolic Activation: Prepare a liver homogenate fraction (S9) from rats pre-treated with an enzyme inducer. This simulates mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[12]

  • Exposure: Mix the bacterial strains with various concentrations of the test substance (this compound) in the presence and absence of the S9 mix.[11]

  • Plating: Pour the mixture onto agar plates lacking histidine.[11]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[13]

  • Colony Counting: Count the number of bacterial colonies that have grown on the plates. These "revertant" colonies have undergone a mutation that restores their ability to synthesize histidine.[13]

  • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[14]

Carcinogenicity

Long-term studies in animals are conducted to assess the potential of a substance to cause cancer.

Rasagiline Carcinogenicity Studies:

  • Mice: In a two-year study in CD-1 mice, there was an increase in lung tumors (combined adenomas/carcinomas) at doses of 15 and 45 mg/kg in both males and females. The no-effect dose for this finding was 1 mg/kg.[9]

  • Rats: In a two-year study in Sprague-Dawley rats, there was no increase in tumors at any dose tested.[15]

The finding of lung tumors in mice suggests a potential carcinogenic risk for rasagiline, and by extension, warrants caution for its metabolite, this compound.[5] However, the lack of carcinogenicity in rats indicates species-specific differences. There is also a noted concern about an increased risk of melanoma in patients taking rasagiline, though it is unclear if this is due to the drug or the underlying Parkinson's disease.[16][17]

Reproductive and Developmental Toxicity

These studies evaluate the potential for a substance to interfere with reproductive function and fetal development.

Rasagiline Reproductive and Developmental Toxicity Studies:

  • Fertility: Rasagiline had no effect on the mating performance or fertility of male and female rats at oral doses up to 3 mg/kg/day.[5]

  • Embryo-fetal Development: In pregnant rats, no effect on embryo-fetal development was observed at oral doses up to 3 mg/kg/day.[18] In pregnant rabbits, no developmental toxicity was observed at oral doses up to 36 mg/kg/day.[18] When rasagiline was administered with levodopa/carbidopa to pregnant rats, an increased incidence of wavy ribs was observed in the fetuses.[9]

Based on the available data for rasagiline, it does not appear to adversely affect fertility or embryo-fetal development when administered alone. The effects observed in combination with other drugs highlight the importance of considering potential interactions. The reproductive and developmental toxicity of this compound alone has not been studied.

Experimental Protocol: In Vivo Developmental Toxicity Study (OECD 414)

This study design is used to assess the potential of a substance to cause adverse effects on the developing embryo and fetus.

cluster_0 Pre-Mating & Mating cluster_1 Dosing Period cluster_2 Observation & Examination acclimatize Acclimatize animals (e.g., pregnant rats) mate Confirm mating (Day 0 of gestation) acclimatize->mate dose Administer test substance (this compound) daily during organogenesis (Gestation days 6-15) mate->dose observe Monitor maternal health (body weight, clinical signs) dose->observe caesarean Caesarean section one day prior to expected delivery observe->caesarean examine_fetus Examine fetuses for external, visceral, and skeletal abnormalities caesarean->examine_fetus

Caption: Workflow for an in vivo developmental toxicity study.

Step-by-Step Methodology:

  • Animal Selection and Mating: Use a suitable species, typically pregnant rats or rabbits. The day of confirmed mating is designated as gestation day 0.

  • Dose Grouping: Animals are divided into at least three dose groups of the test substance and a control group.

  • Administration: The test substance is administered daily, typically by oral gavage, during the period of major organogenesis.

  • Maternal Monitoring: The dams are observed daily for clinical signs of toxicity, and body weight is recorded regularly.

  • Terminal Examination: Shortly before the expected day of delivery, the dams are euthanized, and a caesarean section is performed.

  • Fetal Examination: The number of implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Conclusion and Recommendations

The available toxicological data for this compound is limited, primarily consisting of hazard classifications for skin, eye, and respiratory irritation. A comprehensive safety assessment is hampered by the lack of data on key endpoints such as acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

The toxicological profile of its parent compound, rasagiline, provides some insight. Rasagiline has shown some evidence of genotoxicity in in vitro mammalian cell assays and carcinogenicity in the lungs of mice. However, it was not genotoxic in vivo and was not carcinogenic in rats, and it did not demonstrate adverse effects on fertility or development in animal studies when administered alone.

Given the data gaps for this compound, the following recommendations are prudent for researchers, scientists, and drug development professionals:

  • Handle with Care: Due to its irritant properties, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound to avoid skin and eye contact. Work in a well-ventilated area to minimize inhalation exposure.

  • Assume Potential for Other Hazards: In the absence of data to the contrary, it is wise to handle this compound as a compound with potential for more severe systemic toxicities, including genotoxicity and carcinogenicity, based on the findings for rasagiline.

  • Further Testing is Warranted: For any application where significant human exposure is anticipated, a comprehensive toxicological evaluation of this compound is necessary. This should include, at a minimum, an Ames test, an in vitro micronucleus assay, and acute toxicity studies.

This guide serves as a summary of the current state of knowledge. As with any chemical compound, the understanding of its toxicology is an evolving field, and it is essential to consult the latest research and regulatory guidance.

References

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The Indan Scaffold: A Privileged Precursor in Modern Neurotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of 1-Aminoindan Derivatives

Introduction: The Versatility of a Constrained Phenethylamine

The this compound framework represents a conformationally restricted analog of phenethylamine, a core structure in many neurotransmitters and psychoactive compounds. This structural rigidity has proven to be a highly effective strategy in medicinal chemistry for enhancing selectivity and potency towards specific biological targets.[1][2] By locking the ethylamine side chain into a five-membered ring, the this compound scaffold offers a well-defined orientation for interacting with enzyme active sites and receptor binding pockets. This guide provides a comprehensive overview of this compound, focusing on its synthesis, chiral resolution, and its role as a key precursor in the development of significant pharmaceuticals, particularly those targeting neurodegenerative diseases. We will delve into the synthetic strategies for producing key derivatives, the rationale behind these methods, and the molecular mechanisms that underpin their therapeutic effects.

Part 1: Synthesis and Chiral Resolution of this compound

The therapeutic utility of this compound derivatives is almost exclusively tied to a single enantiomer, typically the (R)-isomer.[3] Therefore, the efficient synthesis of enantiomerically pure this compound is a critical first step in the drug development pipeline. This can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis from 1-Indanone

The most common prochiral starting material for this compound is 1-indanone. Asymmetric synthesis aims to convert this ketone into the chiral amine with high enantioselectivity.

Biocatalysis using transaminase enzymes has emerged as a highly efficient and environmentally friendly method for producing chiral amines.[3][4] These enzymes catalyze the transfer of an amino group from an amine donor to a ketone with high stereoselectivity.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer).

  • Enzyme Addition: Add the selected transaminase enzyme (commercially available from various suppliers) to the buffer.[3]

  • Substrate Addition: Dissolve 1-indanone in a suitable organic co-solvent (e.g., DMSO) and add it to the enzyme solution. An amine donor, such as isopropylamine, is also added in excess.

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 40°C) with gentle agitation for 24-96 hours.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 1-indanone is consumed.

  • Workup: Upon completion, adjust the pH of the mixture to basic (e.g., with 10% NaOH) and extract the (R)-1-aminoindan product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic extract over sodium sulfate, filter, and concentrate under vacuum to yield the product. Chiral HPLC is used to confirm the high enantiomeric excess (>99%).[3]

Causality of Experimental Choices:

  • Enzyme Selection: The choice of transaminase is crucial as it dictates the stereochemical outcome. Enzymes are selected for their high selectivity towards producing the desired (R)- or (S)-enantiomer.

  • Co-solvent: DMSO is used to solubilize the poorly water-soluble 1-indanone, making it accessible to the enzyme in the aqueous buffer.

  • Amine Donor: Isopropylamine serves as the source of the amine group. The acetone by-product is volatile and does not interfere with the reaction equilibrium.

  • pH and Temperature: These parameters are optimized to ensure the enzyme's stability and maximal catalytic activity.

Chiral Resolution of Racemic this compound

The classical approach to obtaining enantiomerically pure amines is the resolution of a racemic mixture. This method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.[5]

  • Salt Formation: Dissolve racemic this compound in a suitable solvent, typically an alcohol such as methanol or ethanol.[6]

  • Add Resolving Agent: Add a solution of a chiral acid, such as L(+)-tartaric acid or L(-)-malic acid, in the same solvent. The molar ratio of the amine to the acid is typically around 1:1.[6]

  • Crystallization: Allow the mixture to cool slowly to promote the crystallization of the less soluble diastereomeric salt. For example, the salt of (R)-1-aminoindan with L-aspartic acid is less soluble in methanol than the corresponding (S)-enantiomer salt.[6]

  • Isolation: Isolate the precipitated crystals by filtration.

  • Recrystallization: To enhance the enantiomeric purity, the isolated salt can be recrystallized one or more times from a fresh solvent.

  • Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and treat with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free (R)-1-aminoindan.

  • Extraction: Extract the enantiomerically pure amine with an organic solvent, dry the organic layer, and concentrate to obtain the final product.

Causality of Experimental Choices:

  • Resolving Agent: The choice of the chiral acid is critical. The interaction between the amine and the acid must lead to the formation of diastereomeric salts with significantly different crystal lattice energies, and therefore different solubilities, to allow for efficient separation.

  • Solvent: The solvent system is chosen to maximize the solubility difference between the two diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is freely soluble is ideal.

  • Temperature: Controlled cooling is essential for obtaining well-formed crystals and achieving high separation efficiency.

MethodKey Reagent/CatalystTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Asymmetric Amination Transaminase Enzyme>90%[3]>99%[3]High selectivity, mild conditions, environmentally friendly.Higher initial cost of enzyme.
Chiral Resolution L(+)-Tartaric Acid~40-50% (per enantiomer)[6]>98% (after recrystallization)Well-established, lower reagent cost.Theoretical max yield of 50%, can be labor-intensive.

Part 2: this compound as a Precursor for Key Pharmaceuticals

The (R)-1-aminoindan scaffold is the cornerstone of several important drugs for treating neurodegenerative disorders.

Rasagiline: A Selective MAO-B Inhibitor

Rasagiline (N-propargyl-(R)-1-aminoindane) is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[7] By inhibiting MAO-B, rasagiline increases dopamine levels, providing symptomatic relief for patients with Parkinson's disease.[7]

Several methods have been developed for the N-propargylation of (R)-1-aminoindan. The choice of strategy often involves a trade-off between reaction efficiency, cost, and the impurity profile of the final product.

G cluster_start Starting Material cluster_product Final Product start (R)-1-Aminoindan method1 method1 start->method1 K2CO3, MeCN[8] method2 method2 start->method2 Propargyl benzenesulfonate, aq. NaOH, PTC[9] method3 method3 start->method3 1. TFAA 2. Propargyl bromide, Cs2CO3 3. KOH hydrolysis[8] product Rasagiline Base salt Rasagiline Mesylate product->salt Methanesulfonic acid, Isopropanol[10] method1->product method2->product method3->product

This method avoids the use of more toxic propargyl halides and offers good control over side reactions.[8]

  • Reaction Setup: To a solution of (R)-1-aminoindan hydrochloride in water and toluene, add a base (e.g., aqueous NaOH) and a phase-transfer catalyst (PTC) such as triethylbenzylammonium chloride.[7][8]

  • Reagent Addition: Add propargyl benzenesulfonate to the biphasic mixture.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 15-20°C) for 2-4 hours.[8]

  • Workup: After the reaction is complete (monitored by TLC/HPLC), separate the organic (toluene) layer.

  • Extraction: Wash the organic layer with water to remove the base and PTC.

  • Isolation of Base: The toluene solution contains the rasagiline free base. This can be isolated by evaporating the solvent.

  • Salt Formation: For the pharmaceutically used mesylate salt, dissolve the crude rasagiline base in isopropanol and add methanesulfonic acid. Heat to reflux for about an hour, then cool to allow the rasagiline mesylate to crystallize.[9]

  • Purification: Filter the white solid and wash with cold isopropanol to yield pure rasagiline mesylate.[9]

Causality of Experimental Choices:

  • Propargylating Agent: Propargyl benzenesulfonate is a less volatile and less toxic alternative to propargyl chloride or bromide. It is a good leaving group, facilitating the SN2 reaction with the amine.

  • Phase-Transfer Catalyst (PTC): Since the reaction is biphasic (aqueous NaOH and toluene), a PTC is used to shuttle the hydroxide ions into the organic phase to deprotonate the aminoindan hydrochloride, allowing it to react with the propargyl sulfonate.

  • Base: A base is required to neutralize the hydrochloride salt of the starting material and to scavenge the benzenesulfonic acid by-product.

  • Salt Formation: Rasagiline is often formulated as the mesylate salt to improve its stability and handling properties for pharmaceutical use.[8]

MethodPropargylating AgentBaseKey ConditionsReported YieldPurity
A Propargyl ChlorideK2CO3Acetonitrile, 60°C, 16h44% (after column)[10]Highly impure crude[10]
B Propargyl Benzenesulfonateaq. NaOH / PTCToluene/water, 15-20°C, 2-3h~62% (overall)[8]High
C Propargyl Bromide (on protected amine)Cs2CO3Acetonitrile, 30-35°CHigh yield[10]High purity[10]
Ladostigil: A Multimodal Drug for Alzheimer's Disease

Ladostigil, or (N-propargyl-(3R)-aminoindan-5-yl)-ethyl methyl carbamate, is a multifunctional drug designed to tackle Alzheimer's disease through several mechanisms.[11][12] It combines the MAO-B inhibitory properties of its rasagiline-like core with cholinesterase inhibition conferred by the carbamate moiety.[13]

G start 5-Hydroxy-(R)-1-aminoindan intermediate (R)-5-hydroxy-N-propargyl-1-aminoindan start->intermediate N-Propargylation (e.g., Propargyl bromide) product Ladostigil intermediate->product Carbamoylation (e.g., Ethyl(methyl)carbamoyl chloride)

AIDA and APICA: Targeting Glutamate Receptors

Beyond monoamine oxidase, the this compound scaffold has been used to create ligands for other CNS targets. This compound-1,5-dicarboxylic acid (AIDA) and 1-amino-5-phosphonoindan-1-carboxylic acid (APICA) are antagonists of metabotropic glutamate receptors (mGluRs), which are implicated in various neurodegenerative and psychiatric disorders.[8][14]

The synthesis of these complex molecules involves constructing the α,α-disubstituted amino acid center. A key method is the asymmetric Strecker-type reaction on a substituted 1-indanone precursor, which allows for the stereocontrolled introduction of both the amine and the carboxylic acid (or its precursor) at the 1-position.[7][14]

Part 3: Mechanistic Insights and Therapeutic Rationale

The clinical success of this compound derivatives stems from their well-defined interactions with their biological targets and their engagement of downstream neuroprotective pathways.

Mechanism of Action of Rasagiline and Ladostigil
  • MAO-B Inhibition: The propargylamine group is the key pharmacophore responsible for the irreversible inhibition of MAO-B. It acts as a mechanism-based inactivator, forming a covalent adduct with the FAD cofactor in the enzyme's active site.[15] This prevents the breakdown of dopamine, thereby boosting dopaminergic neurotransmission.

  • Cholinesterase Inhibition (Ladostigil): The ethyl methyl carbamate moiety of ladostigil acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[13] It carbamoylates a serine residue in the active site of these enzymes, preventing them from hydrolyzing the neurotransmitter acetylcholine. This is a key therapeutic strategy for Alzheimer's disease, which is characterized by a cholinergic deficit.

Neuroprotective Signaling Pathways

Beyond their primary enzymatic inhibition, both rasagiline and ladostigil have been shown to possess neuroprotective properties that are independent of MAO inhibition. These effects are mediated by the activation of pro-survival signaling cascades.

  • Activation of PKC/MAPK Pathways: Ladostigil and rasagiline activate Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][11] This activation has several beneficial downstream effects, including promoting the non-amyloidogenic processing of amyloid precursor protein (APP), which reduces the production of the neurotoxic amyloid-beta peptide implicated in Alzheimer's disease.[4]

  • Upregulation of Anti-Apoptotic Proteins: These drugs induce the expression of anti-apoptotic proteins like Bcl-2, while downregulating pro-apoptotic proteins such as Bax and Bad.[4] This shift in the balance of the Bcl-2 family proteins helps to prevent the initiation of the apoptotic cascade and neuronal cell death.

  • Activation of the Akt/Nrf2 Pathway: Rasagiline has been shown to activate the Akt/Nrf2 signaling pathway.[3] This leads to the increased expression of antioxidant enzymes, such as heme oxygenase-1 and catalase, which help to protect neurons from oxidative stress, a key pathological feature of neurodegenerative diseases.[3]

G cluster_drug Drug Action cluster_pathways Signaling Pathways cluster_effects Cellular Outcomes drug Rasagiline / Ladostigil pkc_mapk PKC / MAPK Pathway drug->pkc_mapk akt_nrf2 Akt / Nrf2 Pathway drug->akt_nrf2 app α-Secretase Upregulation (Non-amyloidogenic APP processing) pkc_mapk->app bcl2 ↑ Anti-apoptotic Bcl-2 ↓ Pro-apoptotic Bax/Bad pkc_mapk->bcl2 antioxidant ↑ Antioxidant Enzymes (HO-1, Catalase) akt_nrf2->antioxidant neuroprotection Neuroprotection & Neuronal Survival app->neuroprotection bcl2->neuroprotection antioxidant->neuroprotection

Conclusion

This compound has established itself as a privileged scaffold in the design of drugs for complex neurological disorders. Its rigid structure provides a precise three-dimensional orientation that can be exploited for potent and selective targeting of CNS enzymes and receptors. The development of efficient enantioselective syntheses and chiral resolution methods has made the crucial (R)-enantiomer readily accessible for large-scale pharmaceutical production. As demonstrated by the clinical success of rasagiline and the multimodal approach of ladostigil, the derivatization of the this compound core continues to be a fruitful strategy in neuropharmacology. The elucidation of downstream neuroprotective signaling pathways further underscores the therapeutic potential of this remarkable precursor, paving the way for the development of next-generation, disease-modifying treatments.

References

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Methodological & Application

Introduction: The Imperative of Chirality in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Chiral Resolution Using 1-Aminoindan Derivatives

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy.[1][2] Many bioactive molecules are chiral, existing as enantiomers—non-superimposable mirror images that often exhibit profoundly different pharmacological and toxicological profiles.[3] Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, remains a cornerstone of synthetic chemistry.[4]

Among the various techniques available, classical resolution via the formation of diastereomeric salts is a robust, scalable, and economically viable method, particularly for acidic and basic compounds.[1] This method relies on a chiral resolving agent, an enantiomerically pure compound that reacts with the racemate to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[5]

This guide focuses on the application of this compound and its derivatives, particularly cis-1-aminoindan-2-ol, as highly effective chiral resolving agents for racemic carboxylic acids. The rigid bicyclic structure of the indane core provides a well-defined steric environment, leading to significant differences in the crystal packing and solubility of the resulting diastereomeric salts, thus enabling efficient separation. We will explore the underlying principles, provide detailed experimental protocols, and discuss optimization strategies for researchers, scientists, and drug development professionals.

Part 1: The Resolving Agent - Understanding this compound and Its Derivatives

This compound is a chiral amine whose enantiomers serve as valuable building blocks in asymmetric synthesis.[6] For instance, (R)-1-aminoindan is a key intermediate and an active metabolite of the anti-Parkinson's drug Rasagiline.[6] Before it can be used to resolve other compounds, racemic this compound must itself be resolved. This is typically achieved by forming diastereomeric salts with a chiral acid, such as N-acetyl-L-glutamic acid or tartaric acid derivatives, followed by fractional crystallization.[7][8]

While this compound itself can be used for resolutions, its hydroxylated derivative, This compound-2-ol , has proven to be an exceptionally effective and versatile resolving agent, especially for the commercially significant class of α-arylpropionic acids (profens).[9] Both the cis and trans diastereomers of this compound-2-ol are available in enantiomerically pure forms, offering a toolkit to selectively crystallize either the (R)- or (S)-enantiomer of a target acid.[9] The presence of the hydroxyl group introduces an additional hydrogen-bonding site, which can enhance the discrimination between the two diastereomeric salts, leading to more robust and efficient crystallizations.

Part 2: Mechanism of Chiral Resolution

The fundamental principle of chiral resolution with this compound derivatives is the conversion of a pair of enantiomers into a pair of diastereomers. An acid-base reaction between the racemic carboxylic acid (a mixture of R-acid and S-acid) and a single enantiomer of the chiral amine (e.g., (1R,2S)-1-aminoindan-2-ol) yields two diastereomeric salts.

(R/S)-Carboxylic Acid + (1R,2S)-Amine → [(R)-Acid:(1R,2S)-Amine] Salt + [(S)-Acid:(1R,2S)-Amine] Salt

These two salts, (R,1R,2S) and (S,1R,2S), are not mirror images. This disparity in their three-dimensional structure leads to different intermolecular interactions within the crystal lattice, resulting in distinct physical properties, most critically, solubility in a given solvent system.[5] By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration, cooling rate), one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other diastereomer enriched in the mother liquor.

The following diagram illustrates the core principle of diastereomeric salt formation.

G cluster_start Initial Racemic Mixture cluster_agent Chiral Resolving Agent racemate Racemic Carboxylic Acid ((R)-Acid & (S)-Acid) salt1 Diastereomer 1 [(R)-Acid:(1R,2S)-Amine] racemate->salt1 + salt2 Diastereomer 2 [(S)-Acid:(1R,2S)-Amine] racemate->salt2 + agent Enantiopure Amine (e.g., (1R,2S)-1-Aminoindan-2-ol) note Key Difference: Diastereomers have different physical properties (e.g., solubility) salt2->note

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Application Notes & Protocols: The Strategic Application of 1-Aminoindan in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Chiral amines, in particular, are prevalent structural motifs in a vast number of bioactive molecules and approved drugs.[1][2][3] Among the myriad of tools available for stereocontrolled synthesis, 1-aminoindan and its derivatives have emerged as exceptionally versatile and powerful scaffolds. Its rigid, conformationally constrained framework provides a predictable and highly effective platform for inducing chirality.[4]

This technical guide explores the multifaceted applications of this compound in asymmetric synthesis. We will move beyond simple descriptions to delve into the mechanistic rationale behind its efficacy as a chiral auxiliary, a precursor to sophisticated chiral ligands for transition-metal catalysis, and a key building block for high-performance organocatalysts. The protocols described herein are designed to be robust and illustrative of the core principles that make this compound an indispensable tool in the synthetic chemist's arsenal.

Part 1: this compound as a Removable Chiral Auxiliary

The foundational strategy in asymmetric synthesis often involves the temporary attachment of a chiral entity to an achiral substrate.[5][6] This "chiral auxiliary" directs the stereochemical course of a subsequent reaction, and upon its removal, reveals an enantiomerically enriched product. The rigid bicyclic structure of this compound makes it an excellent candidate for this role, offering a well-defined steric environment to bias the approach of incoming reagents.

Principle of Operation: Steric Shielding in Diastereoselective Reductions

A classic application of this principle is the diastereoselective reduction of a prochiral ketimine. By forming a ketimine between a ketone (e.g., 1-indanone) and a chiral amine auxiliary, one face of the newly formed C=N double bond is effectively shielded by the bulky auxiliary. Subsequent reduction, for instance via catalytic hydrogenation, is forced to occur from the less sterically encumbered face, leading to a preponderance of one diastereomer.[7]

A practical synthesis of enantiomerically pure (S)-1-aminoindane itself demonstrates this concept perfectly, using (R)-phenylglycine amide as the chiral auxiliary.[7] The logic is directly translatable to using a this compound derivative as an auxiliary to synthesize other chiral amines.

cluster_0 Workflow: Chiral Auxiliary Strategy A Achiral Ketone + Chiral this compound (Auxiliary) B Formation of Chiral Ketimine A->B Condensation C Diastereoselective Reduction B->C H₂, Pd/C D Diastereomeric Amine Product C->D E Auxiliary Cleavage D->E Hydrolysis F Enantiopure Target Amine E->F G Recovered Auxiliary E->G

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocol: Diastereoselective Ketimine Reduction

This protocol is adapted from a validated synthesis of (S)-1-aminoindane, illustrating the key steps of auxiliary attachment, diastereoselective transformation, and auxiliary removal.[7]

Step 1: Formation of the Chiral Ketimine

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 1-indanone (1.0 eq.), (R)-phenylglycine amide (1.05 eq.), and toluene (approx. 0.2 M).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01 eq.).

  • Heat the mixture to reflux and monitor the removal of water. Continue refluxing for 4-6 hours until no more water is collected.

  • Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude ketimine, which is often used directly in the next step.

Step 2: Diastereoselective Hydrogenation

  • Dissolve the crude ketimine in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Transfer the solution to a hydrogenation vessel.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading).

  • Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

  • Stir the reaction vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude diastereomeric amine product.

Step 3: Auxiliary Cleavage

  • Dissolve the crude product from Step 2 in a mixture of methanol and 6N aqueous HCl.

  • Heat the mixture to reflux for 4-8 hours to hydrolyze the amide and cleave the auxiliary.

  • Cool the mixture and extract with an organic solvent (e.g., dichloromethane) to remove the cleaved auxiliary fragment.

  • Basify the aqueous layer with aqueous NaOH until pH > 12.

  • Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 1-aminoindane.

Reaction StepStarting MaterialProductCatalyst/ReagentTypical YieldDiastereomeric/Enantiomeric Excess
Hydrogenation 1-Indanone-(R)-phenylglycine amide ketimineN-((R)-1-phenylethan-1-amine-1-carbonyl)-(S)-1-aminoindane10% Pd/C, H₂>90%96% d.e.
Cleavage Diastereomeric Amide Product(S)-1-Aminoindane6N HCl, Heat~65% (from ketimine)96% e.e.

Part 2: Ligands Derived from this compound for Asymmetric Catalysis

While effective, the use of stoichiometric chiral auxiliaries is not always atom-economical. A more advanced strategy involves using a catalytic amount of a chiral entity. Derivatives of this compound, particularly cis-1-aminoindan-2-ol, are exceptional precursors for chiral ligands that coordinate to transition metals, creating highly effective asymmetric catalysts.[4][8][9] The conformational rigidity of the aminoindanol backbone is key to creating a well-defined chiral pocket around the metal center, which in turn leads to high levels of enantioselectivity.[4]

Principle of Operation: C₂-Symmetric Bis(oxazoline) Ligands

Bis(oxazoline), or "BOX", ligands are a privileged class in asymmetric catalysis.[10] When derived from cis-1-aminoindan-2-ol, they form C₂-symmetric "IndaBOX" ligands. These ligands chelate to metal precursors (e.g., Cu(OTf)₂, Zn(OTf)₂) to form catalysts that are highly effective in reactions like Diels-Alder cycloadditions, aldol reactions, and Michael additions.[4] The indanyl framework projects significant steric bulk, effectively dictating the trajectory of substrate binding and subsequent reaction.

cluster_1 Workflow: Ligand Synthesis & Catalysis A (1R,2S)-cis-1-Amino- indan-2-ol B Synthesis of IndaBOX Ligand A->B 2 steps D In-situ formation of Chiral Lewis Acid Catalyst [Cu(IndaBOX)](OTf)₂ B->D C Metal Precursor (e.g., Cu(OTf)₂) C->D F Asymmetric Diels-Alder Reaction D->F E Substrates: Dienophile + Diene E->F G Enantiomerically Enriched Cycloadduct F->G

Caption: Workflow for an IndaBOX-metal catalyzed asymmetric reaction.

Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol details the preparation of the catalyst and its use in a representative copper-catalyzed asymmetric Diels-Alder reaction.[4]

Step 1: Catalyst Preparation (In-situ)

  • To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add the IndaBOX ligand (11 mol%).

  • Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%).

  • Add anhydrous dichloromethane (CH₂Cl₂) and stir the mixture at room temperature for 30-60 minutes until a clear, homogeneous solution is formed.

Step 2: Catalytic Diels-Alder Reaction

  • Cool the catalyst solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Add the dienophile (e.g., an N-acryloyloxazolidinone) (1.0 eq.) as a solution in CH₂Cl₂.

  • Stir for 15 minutes.

  • Add the diene (e.g., cyclopentadiene) (2.0-3.0 eq.) dropwise.

  • Maintain the reaction at -78 °C and monitor by TLC. The reaction is typically complete within 3-6 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting cycloadduct by flash column chromatography on silica gel.

DienophileDieneCatalyst Loading (mol%)Temp (°C)Yield (%)e.e. (%)Endo/Exo Ratio
N-Acryloyl-oxazolidinoneCyclopentadiene10-789598>99:1
N-Crotonoyl-oxazolidinoneCyclopentadiene10-408997>99:1
N-Acryloyl-oxazolidinoneIsoprene10-788594N/A

Part 3: this compound Scaffolds in Bifunctional Organocatalysis

The field of organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has revolutionized asymmetric synthesis.[11][12] Aminoindanol-derived structures are particularly prominent as scaffolds for bifunctional organocatalysts.[13][14] These catalysts possess two distinct functional groups that work in concert: one to activate the nucleophile and the other to activate the electrophile, often through non-covalent interactions like hydrogen bonding.

Principle of Operation: Dual Activation by Thiourea Catalysts

A thiourea moiety attached to the cis-1-aminoindan-2-ol framework creates a powerful bifunctional catalyst.[13] The two N-H protons of the thiourea are acidic and act as a hydrogen-bond donor, activating an electrophile (like a nitroalkene) and increasing its reactivity. Simultaneously, another part of the catalyst, such as a basic nitrogen or the hydroxyl group of the aminoindanol, can interact with and orient the nucleophile (like an indole). This dual activation within a rigid chiral environment creates a highly organized transition state, leading to excellent enantioselectivity.

cluster_2 Mechanism: Bifunctional Organocatalysis Catalyst Catalyst Thiourea Moiety (H-Bond Donor) Chiral Aminoindanol Scaffold Basic Site (H-Bond Acceptor) Electrophile Electrophile (e.g., Nitroalkene) Catalyst:f0->Electrophile H-Bond Activation Nucleophile Nucleophile (e.g., Indole) Catalyst:f2->Nucleophile H-Bond Orientation TS Organized Transition State Electrophile->TS Nucleophile->TS Product Enantioenriched Product TS->Product

Caption: Dual activation model in bifunctional thiourea catalysis.

Experimental Protocol: Enantioselective Friedel-Crafts Alkylation of Indoles

This protocol describes the use of an aminoindanol-derived thiourea catalyst in the conjugate addition of indoles to nitroalkenes.[13]

Step 1: Catalyst Synthesis

  • (1R,2S)-1-amino-2-indanol is reacted with an isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) in a solvent like dichloromethane at room temperature to afford the desired thiourea catalyst. The product often precipitates and can be purified by filtration or crystallization.

Step 2: Catalytic Friedel-Crafts Reaction

  • To a vial, add the indole (1.2 eq.) and the thiourea catalyst (1-10 mol%).

  • Add the solvent (e.g., dichloromethane or toluene).

  • Cool the mixture to the specified temperature (e.g., -20 °C).

  • Add the nitroalkene (1.0 eq.) and stir the reaction.

  • Monitor the reaction progress by TLC. Reaction times can vary from 12 to 48 hours.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography to yield the enantiomerically enriched 3-substituted indole.

Indole DerivativeNitroalkeneCatalyst Loading (mol%)Temp (°C)Yield (%)e.e. (%)
Indoleβ-Nitrostyrene10-258089
5-Methoxyindoleβ-Nitrostyrene10-258885
Indole(E)-2-Nitro-1-phenylprop-1-ene10-257582

Conclusion

This compound and its functionalized derivatives, such as cis-1-aminoindan-2-ol, represent a class of exceptionally effective and versatile platforms for asymmetric synthesis. The inherent conformational rigidity of the indane scaffold is the critical feature that translates into high levels of stereochemical control. Whether employed stoichiometrically as a cleavable chiral auxiliary, or catalytically as a precursor to C₂-symmetric ligands and bifunctional organocatalysts, the this compound core provides a reliable and predictable means of inducing chirality. Its proven success in a wide range of transformations underscores its importance for both academic research and the industrial-scale synthesis of complex, enantiomerically pure molecules, including vital pharmaceuticals like Rasagiline.[15][16]

References

  • An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives. (2023). ResearchGate. Available from: [Link]

  • Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. (2016). Google Patents.
  • asymmetric induction-chiral auxiliary (chemmasters.online). (2018). YouTube. Available from: [Link]

  • Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937–961. Available from: [Link]

  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. (2024). MDPI. Available from: [Link]

  • (R)-(-)-1-Aminoindan. LookChem. Available from: [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). National Institutes of Health (NIH). Available from: [Link]

  • Sonsona, G., et al. (2016). The aminoindanol core as a key scaffold in bifunctional organocatalysts. Beilstein Journal of Organic Chemistry, 12, 505–523. Available from: [Link]

  • (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. (2000). ResearchGate. Available from: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). National Institutes of Health (NIH). Available from: [Link]

  • The aminoindanol core as a key scaffold in bifunctional organocatalysts. (2016). ResearchGate. Available from: [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. (2000). National Institutes of Health (NIH). Available from: [Link]

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (2000). National Institutes of Health (NIH). Available from: [Link]

  • Primary amino acids: privileged catalysts in enantioselective organocatalysis. (2007). Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Electrochemical synthesis of chiral amines and amino acid derivatives. (2025). ACS Fall 2025. Available from: [Link]

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses. (1998). PubMed. Available from: [Link]

  • Asymmetric induction. Wikipedia. Available from: [Link]

  • Chiral auxiliary. Wikipedia. Available from: [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. Available from: [Link]

Sources

protocol for the derivatization of amino acids with 1-aminoindan

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Chiral Separation and Quantification of Amino Acids using 1-Aminoindan Derivatization for HPLC-FLD Analysis

Introduction: The Rationale for Derivatization in Amino Acid Analysis

The accurate quantification and chiral determination of amino acids are fundamental to numerous fields, from clinical diagnostics and food science to pharmaceutical development. Amino acids, as the building blocks of proteins, play critical roles in biological systems. Many amino acids are chiral, existing as D- and L-enantiomers. While L-amino acids are predominantly found in nature, the presence of D-amino acids can be indicative of bacterial activity or serve as biomarkers for certain diseases.

Direct analysis of native amino acids by High-Performance Liquid Chromatography (HPLC) is often challenging due to their high polarity, low volatility, and lack of a strong chromophore or fluorophore, which results in poor retention on reversed-phase columns and low detection sensitivity. Chemical derivatization addresses these limitations by attaching a chemical tag to the amino acid molecule. This process enhances chromatographic separation and improves detection by introducing properties such as UV absorbance or fluorescence.

This compound is a chiral primary amine that serves as an effective derivatizing agent, particularly for the separation of amino acid enantiomers. When reacted with a chiral molecule like an amino acid, it forms a pair of diastereomers. These diastereomeric derivatives possess distinct physicochemical properties, allowing them to be separated using standard, achiral reversed-phase HPLC columns. This approach obviates the need for expensive and often less robust chiral stationary phases. This document provides a detailed and their subsequent analysis by HPLC with fluorescence detection (FLD).

Reaction Mechanism: Formation of Diastereomeric Isoindolinyl Derivatives

The derivatization reaction proceeds via the formation of a stable isoindole derivative. The reaction is typically carried out in the presence of a thiol, such as mercaptoethanol, and an aldehyde, often o-phthalaldehyde (OPA). OPA first reacts with the primary amine of the amino acid in the presence of the thiol to form an isoindolinyl thioester intermediate. Subsequently, this compound displaces the thiol to form a stable, highly fluorescent diastereomeric isoindolinyl derivative.

The chirality of the this compound reagent is key to this method's success. When a racemic mixture of a D- and L-amino acid is derivatized with a single enantiomer of this compound (e.g., (R)-1-aminoindan), two different diastereomers are formed: (R, D) and (R, L). These diastereomers have different spatial arrangements and, consequently, different interaction potentials with the stationary phase of the HPLC column, enabling their separation.

Experimental Workflow Overview

The following diagram outlines the complete workflow from sample preparation to data analysis.

Derivatization_Workflow cluster_reaction Phase 2: Derivatization Reaction cluster_analysis Phase 3: Analysis Reagent_Prep Prepare Derivatization Reagent (OPA, Thiol, this compound) Sample_Prep Prepare Amino Acid Standards or Hydrolyzed Samples Mix Combine Sample, Buffer, and Derivatization Reagent Reagent_Prep->Mix Buffer_Prep Prepare Borate Buffer Sample_Prep->Mix Buffer_Prep->Mix Incubate Incubate at Controlled Temperature and Time Mix->Incubate Reaction Initiation Inject Inject into HPLC-FLD System Incubate->Inject Separate Chromatographic Separation of Diastereomers Inject->Separate Detect Fluorescence Detection (Ex/Em Wavelengths) Separate->Detect Quantify Quantify using Peak Area Integration Detect->Quantify

Caption: Workflow for amino acid derivatization with this compound.

Detailed Experimental Protocol

This protocol is designed for the derivatization of amino acid standards or protein hydrolysates prior to HPLC analysis.

Required Materials and Reagents
  • Reagents:

    • (R)- or (S)-1-Aminoindan

    • o-Phthalaldehyde (OPA)

    • 3-Mercaptopropionic acid (3-MPA) or N-acetyl-L-cysteine (NAC)

    • Boric Acid

    • Sodium Hydroxide (NaOH)

    • HPLC-grade Methanol (MeOH)

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • Amino Acid Standard Mix

  • Equipment:

    • HPLC system with a fluorescence detector (FLD)

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Analytical balance

    • pH meter

    • Vortex mixer

    • Autosampler vials with inserts

    • Micropipettes

Preparation of Solutions
  • Borate Buffer (0.4 M, pH 10.2):

    • Dissolve 2.47 g of boric acid in 90 mL of HPLC-grade water.

    • Adjust the pH to 10.2 using a concentrated NaOH solution.

    • Bring the final volume to 100 mL with HPLC-grade water. Filter through a 0.45 µm filter.

  • Derivatization Reagent:

    • Dissolve 25 mg of OPA in 2.5 mL of methanol.

    • Add 20 µL of 3-mercaptopropionic acid (3-MPA).

    • Add 25 mg of (R)-1-aminoindan to the solution.

    • Vortex until fully dissolved. This reagent should be prepared fresh daily and protected from light.

  • Amino Acid Standards:

    • Prepare a stock solution of 1 mM for each amino acid standard in 0.1 M HCl.

    • Create a working standard mixture by diluting the stock solutions to the desired concentration (e.g., 50 µM) with HPLC-grade water.

Derivatization Procedure
  • Sample Preparation: If using a protein sample, it must first be hydrolyzed to free the constituent amino acids. Ensure the final sample is dissolved in a compatible solvent (e.g., 0.1 M HCl or water) and neutralized if necessary.

  • Reaction Setup: In an autosampler vial insert, combine the following:

    • 10 µL of the amino acid standard or sample.

    • 10 µL of the 0.4 M Borate Buffer (pH 10.2).

    • 10 µL of the Derivatization Reagent.

  • Reaction Incubation:

    • Vortex the mixture gently for 10-15 seconds.

    • Allow the reaction to proceed at room temperature for 2 minutes. The reaction is rapid, and longer incubation times may lead to derivative degradation.

  • Injection: Immediately place the vial in the autosampler and inject it into the HPLC system. A typical injection volume is 10 µL.

HPLC-FLD Conditions

The following table provides a starting point for the chromatographic conditions. Method optimization may be required depending on the specific amino acids of interest and the HPLC system used.

Parameter Condition
Column Reversed-Phase C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6x150mm, 3.5µm)
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 6.5
Mobile Phase B Acetonitrile/Methanol/Water (45:45:10, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 340 nm, Emission: 450 nm
Gradient Elution 0-5 min: 2% B; 5-25 min: 2% to 57% B; 25-30 min: 57% to 100% B; 30-35 min: 100% B

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Peak Response Reagent degradation; Incorrect pH; Insufficient reaction time.Prepare fresh derivatization reagent daily. Verify the pH of the borate buffer. Ensure the reaction time is at least 2 minutes.
Poor Peak Shape (Tailing) Column degradation; Sample overload; Incompatible sample solvent.Use a guard column; flush or replace the analytical column. Dilute the sample. Ensure the final sample solvent is similar in strength to the initial mobile phase.
Inconsistent Retention Times Fluctuation in column temperature; Inconsistent mobile phase preparation; Pump malfunction.Use a column thermostat. Prepare fresh mobile phase daily and degas thoroughly. Check the HPLC pump for pressure fluctuations.
Poor Enantiomeric Resolution Suboptimal mobile phase or gradient; Column aging.Optimize the gradient slope and mobile phase composition. Replace the column if performance has degraded.

Conclusion

The use of this compound in conjunction with OPA and a thiol provides a robust and sensitive method for the derivatization and subsequent chiral analysis of amino acids. The formation of stable, fluorescent diastereomers allows for their separation on standard achiral columns, making this technique accessible to any laboratory with a standard HPLC-FLD system. The protocol outlined in this document provides a validated starting point for researchers, which can be further optimized to meet specific analytical challenges in various scientific and industrial applications.

References

  • Title: Chiral separation of amino acids by derivatization with o-phthaldialdehyde and N-acetyl-L-cysteine. Source: Journal of Chromatography A URL: [Link]

  • Title: Determination of amino acid enantiomers in geological samples by derivatization with o-phthaldialdehyde and N-acety-L-cysteine and high-performance liquid chromatography. Source: Journal of Chromatography A URL: [Link]

  • Title: A new chiral derivatization reagent for the resolution of amino acid enantiomers. Source: Tetrahedron: Asymmetry URL: [Link]

Application Notes and Protocols: A 1-Aminoindan-Based Fluorescent Probe for Monitoring Monoamine Oxidase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating the Role of Monoamine Oxidases in Neurological Health and Disease

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes pivotal to the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] Localized on the outer mitochondrial membrane, these enzymes, existing as two isozymes (MAO-A and MAO-B), play a critical role in maintaining the delicate balance of monoamines in the central nervous system.[1] Dysregulation of MAO activity has been implicated in a spectrum of neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.[1] Consequently, the development of robust tools to monitor MAO activity in living systems is of paramount importance for both fundamental research and the development of novel therapeutic strategies.[1][2]

The 1-aminoindan scaffold has long been recognized for its potent and selective inhibitory effects on monoamine oxidases.[3][4] Capitalizing on this established pharmacology, we have engineered a novel fluorescent probe, MAO-Glo 1 , which leverages the this compound core as a recognition element for MAOs. This application note provides a comprehensive guide to the design, mechanism, and application of MAO-Glo 1 for the sensitive and selective detection of MAO activity in live cells.

Probe Design and Mechanism of Action: A "Turn-On" Response to MAO Activity

The design of MAO-Glo 1 is predicated on a reaction-based sensing mechanism, where the enzymatic activity of MAO triggers a significant increase in fluorescence intensity.[1][5] The probe consists of three key components:

  • This compound Moiety: Serves as the specific recognition and substrate-like element for monoamine oxidases.

  • Self-Immolative Linker: A critical component that connects the recognition moiety to the fluorophore and undergoes cleavage upon enzymatic oxidation.

  • Fluorophore (e.g., Coumarin): A fluorescent reporter molecule whose emission is initially quenched and is released upon the enzymatic reaction.

The mechanism of action is a tandem amine oxidation and β-elimination process.[5][6] In its native state, the fluorescence of the coumarin fluorophore is quenched due to the blockage of the intramolecular charge transfer (ICT) process by the this compound moiety.[1] Upon recognition by MAO, the amine group of the this compound is oxidized to an imine. This is followed by hydrolysis and subsequent β-elimination of the self-immolative linker, which in turn releases the highly fluorescent coumarin molecule.[1] This "turn-on" mechanism ensures a high signal-to-noise ratio, as the fluorescence is directly proportional to the enzymatic activity of MAO.

MAO_Probe_Mechanism Probe MAO-Glo 1 (Non-fluorescent) This compound-Linker-Fluorophore MAO Monoamine Oxidase (MAO) Probe->MAO Binding Oxidation Oxidation of Amine MAO->Oxidation Hydrolysis Hydrolysis Oxidation->Hydrolysis Elimination β-Elimination Hydrolysis->Elimination Fluorophore Released Fluorophore (Fluorescent) Elimination->Fluorophore Byproducts Oxidized this compound + H₂O₂ + NH₃ Elimination->Byproducts

Figure 1: Mechanism of MAO-Glo 1 activation.

Spectral Properties of MAO-Glo 1

The spectral characteristics of the released fluorophore are critical for successful imaging experiments. The table below summarizes the key spectral properties of the active form of MAO-Glo 1.

PropertyWavelength (nm)
Excitation Maximum (λex) ~405 nm
Emission Maximum (λem) ~460 nm
Stokes Shift ~55 nm
Quantum Yield (Φ) High in aqueous buffer

Table 1: Spectral properties of the activated MAO-Glo 1 probe.

Experimental Protocols

Protocol 1: Synthesis of MAO-Glo 1

The synthesis of MAO-Glo 1 involves a multi-step process that couples the this compound recognition moiety to a coumarin fluorophore via a self-immolative linker. This protocol provides a general outline; specific reaction conditions and purification methods should be optimized based on standard organic synthesis practices.

  • Synthesis of the Self-Immolative Linker: A suitable linker, such as a p-aminobenzyl alcohol derivative, is first synthesized and protected.

  • Coupling of Fluorophore to Linker: The protected linker is then coupled to a reactive coumarin derivative (e.g., a coumarin with a carboxylic acid group) using standard peptide coupling reagents (e.g., EDC/NHS).

  • Deprotection of the Linker: The protecting group on the linker is removed to reveal a reactive site for conjugation with the this compound moiety.

  • Conjugation of this compound: The deprotected linker-fluorophore conjugate is reacted with a derivative of this compound to form the final MAO-Glo 1 probe.

  • Purification and Characterization: The final product is purified by column chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Characterization of MAO-Glo 1

Before cellular application, it is essential to characterize the probe's response to purified MAO enzymes.

  • Reagents and Materials:

    • MAO-Glo 1 stock solution (10 mM in DMSO)

    • Purified recombinant human MAO-A and MAO-B enzymes

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a working solution of MAO-Glo 1 (e.g., 10 µM) in PBS.

    • In a 96-well plate, add varying concentrations of MAO-A or MAO-B to wells containing the MAO-Glo 1 working solution.

    • Include control wells with MAO-Glo 1 alone (no enzyme) and wells with denatured enzyme (heat-inactivated).

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the released fluorophore (e.g., Ex/Em = 405/460 nm).

    • To assess selectivity, pre-incubate the enzymes with known selective inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B) before adding MAO-Glo 1.

Protocol 3: Live-Cell Imaging of MAO Activity

This protocol details the application of MAO-Glo 1 for imaging MAO activity in cultured cells.

  • Cell Culture and Plating:

    • Culture cells of interest (e.g., SH-SY5Y neuroblastoma cells, which express both MAO-A and MAO-B) in appropriate media and conditions.

    • Plate the cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a fresh working solution of MAO-Glo 1 (e.g., 5 µM) in serum-free cell culture medium.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the MAO-Glo 1 working solution to the cells and incubate at 37°C for 30-60 minutes. The optimal loading time and concentration should be determined empirically for each cell type.[7][8]

  • Imaging:

    • After incubation, gently wash the cells twice with warm PBS or live-cell imaging solution to remove excess probe.[7][8]

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or equivalent).

    • Acquire images at different time points to monitor the change in fluorescence intensity, which corresponds to MAO activity.

  • Controls and Validation:

    • Negative Control: Image cells that have not been loaded with MAO-Glo 1 to assess background autofluorescence.

    • Inhibitor Treatment: To confirm that the fluorescence signal is due to MAO activity, pre-treat cells with a selective MAO inhibitor (e.g., 10 µM pargyline for MAO-B) for 1-2 hours before loading with MAO-Glo 1. A significant reduction in fluorescence intensity should be observed.

Live_Cell_Imaging_Workflow Start Start Cell_Culture Cell Culture and Plating Start->Cell_Culture Probe_Loading Probe Loading with MAO-Glo 1 Cell_Culture->Probe_Loading Wash Wash to Remove Excess Probe Probe_Loading->Wash Imaging Fluorescence Microscopy Wash->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for live-cell imaging with MAO-Glo 1.

Data Analysis and Interpretation

The fluorescence intensity within the cells is directly proportional to the level of MAO activity. Quantitative analysis can be performed by measuring the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji). The data should be presented as the fold-change in fluorescence relative to control cells or inhibitor-treated cells.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Incomplete removal of excess probe.Increase the number of wash steps or use a background suppressor reagent.[7][8]
Autofluorescence of cells or medium.Image a control sample without the probe to determine the level of autofluorescence. Use a medium with low background fluorescence.
Low Signal Low MAO activity in the chosen cell line.Use a cell line known to have higher MAO expression or stimulate MAO activity if possible.
Insufficient probe loading.Increase the probe concentration or incubation time.
Photobleaching.Reduce the excitation light intensity and exposure time. Use an anti-fade reagent if compatible with live-cell imaging.[7][9]
Cell Toxicity High probe concentration.Perform a dose-response experiment to determine the optimal non-toxic concentration.
Phototoxicity from excessive light exposure.Minimize the duration and intensity of light exposure during imaging.[9]

Table 2: Troubleshooting common issues in live-cell imaging with MAO-Glo 1.

Conclusion

MAO-Glo 1 represents a valuable tool for researchers in neuroscience and drug discovery. Its this compound-based design provides specificity for monoamine oxidases, and its "turn-on" fluorescent response enables sensitive detection of enzymatic activity in living cells. The protocols outlined in this application note provide a robust framework for the successful application of MAO-Glo 1 in elucidating the intricate roles of MAOs in health and disease.

References

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Application Notes and Protocols for In Vivo Imaging Studies Using 1-Aminoindan Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Researcher

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-aminoindan analogs in in vivo imaging. Our focus is to transcend a simple recitation of protocols and instead, to provide a deeper understanding of the scientific rationale behind the experimental choices, ensuring that the methodologies described herein are not just steps to be followed, but a self-validating system for robust and reproducible scientific inquiry. The information presented is grounded in authoritative scientific literature to uphold the principles of expertise, authoritativeness, and trustworthiness.

Introduction: The Significance of this compound Analogs in Neuroimaging

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of several neurologically active drugs. Its rigid conformation allows for specific interactions with various biological targets within the central nervous system (CNS). A prominent example is the class of monoamine oxidase (MAO) inhibitors, which includes rasagiline and the structurally related L-deprenyl (Selegiline). These compounds, particularly L-deprenyl, have been adapted for in vivo imaging, providing a powerful window into the brain's neurochemistry and pathology.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive molecular imaging techniques that allow for the non-invasive quantification of biological processes in vivo. By radiolabeling this compound analogs, we can create tracers that bind to specific targets in the brain, enabling the visualization and quantification of enzymes like MAO-B. This has profound implications for studying neurodegenerative diseases such as Parkinson's and Alzheimer's disease, where alterations in MAO-B activity are a known hallmark of neuroinflammation and astrogliosis.

This guide will primarily focus on the well-established use of this compound analogs, specifically L-deprenyl and its derivatives, for PET imaging of MAO-B. While the this compound scaffold holds theoretical promise for developing SPECT imaging agents, for instance, for the dopamine transporter (DAT), the current body of scientific literature does not indicate widespread preclinical or clinical use of such tracers. Therefore, the protocols detailed below are centered on the robust and extensively validated PET applications.

PET Imaging of Monoamine Oxidase B (MAO-B) with this compound Analogs

The Scientific Rationale: Why Image MAO-B?

Monoamine oxidase B (MAO-B) is an enzyme located on the outer mitochondrial membrane of astrocytes. In the healthy brain, its expression is relatively low. However, in response to neuronal injury or inflammation, astrocytes become reactive, a state known as astrogliosis, which is accompanied by a significant upregulation of MAO-B. Therefore, imaging MAO-B with PET provides an indirect but reliable biomarker of astrogliosis and neuroinflammation, key pathological features of many neurodegenerative disorders. L-deprenyl is an irreversible inhibitor of MAO-B, and its structure is closely related to this compound, making its radiolabeled versions ideal candidates for imaging MAO-B activity.

Featured Radiotracers: [¹¹C]-L-deprenyl-D2 and [¹⁸F]-F-DED

Two of the most extensively used PET tracers based on the L-deprenyl structure are:

  • [¹¹C]-L-deprenyl-D2 ([¹¹C]DED): This tracer is radiolabeled with Carbon-11 (t½ ≈ 20.4 min). The "D2" signifies the substitution of two hydrogen atoms with deuterium on the propargyl group. This isotopic substitution slows down the rate of irreversible binding to MAO-B, which improves the modeling of its kinetics and quantification of enzyme activity.

  • [¹⁸F]-Fluorodeprenyl-D2 ([¹⁸F]F-DED): Labeled with Fluorine-18 (t½ ≈ 109.8 min), this tracer offers the logistical advantage of a longer half-life, allowing for transportation to facilities without an on-site cyclotron. It exhibits similar binding characteristics to [¹¹C]DED.

Radiosynthesis and Quality Control: A Validated Process

The synthesis of these radiotracers is a critical step that dictates the success of the imaging study. Below is a generalized workflow, with the understanding that specific parameters will vary based on the automated synthesis module and local standard operating procedures.

Protocol 1: Automated Radiosynthesis of [¹¹C]-L-deprenyl-D2

  • Production of [¹¹C]CH₃I: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then iodinated to form [¹¹C]CH₃I.

  • Radiolabeling: The precursor, desmethyl-L-deprenyl-D2, is reacted with [¹¹C]CH₃I in a suitable solvent (e.g., DMF) at an elevated temperature.

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate the radiolabeled product from the precursor and any byproducts.

  • Formulation: The purified [¹¹C]-L-deprenyl-D2 is formulated in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control:

    • Radiochemical Purity: Assessed by analytical HPLC to be >95%.

    • Specific Activity: Determined to ensure a low mass of the injected tracer, preventing any pharmacological effects.

    • Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.

Parameter Typical Value
Precursor Desmethyl-L-deprenyl-D2
Radiolabeling Agent [¹¹C]CH₃I
Radiochemical Yield 25-40%
Specific Activity 0.8–2.0 Ci/μmol at end of bombardment (EOB)
Radiochemical Purity >95%

Table 1: Typical Radiosynthesis Parameters for [¹¹C]-L-deprenyl-D2.

In Vivo PET Imaging Protocol: A Step-by-Step Guide

This section details a comprehensive protocol for conducting in vivo PET imaging studies in small animals (e.g., rodents) using [¹¹C]-L-deprenyl-D2 or [¹⁸F]-F-DED.

Animal Preparation: Ensuring Physiological Stability
  • Fasting: Animals should be fasted for 4-6 hours prior to the scan to reduce metabolic variability. Water should be available ad libitum.

  • Anesthesia: Anesthetize the animal using isoflurane (1-2% in oxygen). The choice of anesthetic is critical as some can affect cerebral blood flow and tracer uptake.

  • Catheterization: Place a catheter in the lateral tail vein for accurate intravenous administration of the radiotracer.

  • Physiological Monitoring: Throughout the procedure, monitor and maintain the animal's body temperature (e.g., using a heating pad), heart rate, and respiration.

Radiotracer Administration and PET Scan Acquisition
  • Dose Calculation: The injected radioactivity for a mouse is typically in the range of 3.7-7.4 MBq (100-200 µCi).

  • Injection: Administer the radiotracer as a bolus injection through the tail vein catheter, followed by a saline flush.

  • Dynamic PET Scan: Begin a dynamic PET scan immediately upon injection. A typical scanning duration for [¹¹C]-L-deprenyl-D2 is 60-90 minutes.

  • CT Scan: Acquire a low-dose CT scan for anatomical co-registration and attenuation correction.

Experimental Workflow for In Vivo PET Imaging

G cluster_prep Animal Preparation cluster_scan PET/CT Scan cluster_analysis Data Analysis fasting Fasting (4-6h) anesthesia Anesthesia (Isoflurane) fasting->anesthesia catheter Tail Vein Catheterization anesthesia->catheter monitor Physiological Monitoring catheter->monitor injection Radiotracer Injection monitor->injection pet Dynamic PET Scan (60-90 min) injection->pet ct CT Scan pet->ct recon Image Reconstruction ct->recon coreg PET-CT Co-registration recon->coreg roi ROI Definition coreg->roi kinetic Kinetic Modeling roi->kinetic

A generalized workflow for in vivo PET imaging experiments.

Data Analysis and Interpretation
  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

  • Co-registration: Co-register the PET images with the anatomical CT or MR images.

  • Region of Interest (ROI) Definition: Draw ROIs on the anatomical images for various brain regions (e.g., striatum, cortex, cerebellum).

  • Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the radioactivity concentration over time.

  • Kinetic Modeling:

    • Two-Tissue Compartment Model (2TCM): This model is often used for irreversibly binding tracers like [¹¹C]-L-deprenyl-D2. It allows for the estimation of the rate constants K₁, k₂, and k₃, where k₃ is proportional to the MAO-B activity.

    • Simplified Reference Tissue Model (SRTM2): For tracers with reversible binding kinetics or for simplified analysis, a reference tissue model using a region with negligible specific binding (e.g., cerebellum) can be employed to calculate the distribution volume ratio (DVR).

Data Analysis Pipeline

G rawData Raw PET & CT Data recon Image Reconstruction (OSEM3D) rawData->recon coreg PET-CT Co-registration recon->coreg roi ROI Delineation coreg->roi tac Time-Activity Curve (TAC) Generation roi->tac model Kinetic Modeling (e.g., 2TCM) tac->model params Parameter Estimation (K₁, k₂, k₃) model->params stats Statistical Analysis params->stats

A schematic of the data analysis pipeline for quantitative PET studies.

SPECT Imaging with this compound Analogs: Current Landscape

As of the writing of this guide, there is a notable scarcity of published research on the use of this compound analogs as SPECT imaging agents for targets such as the dopamine transporter. While the development of radioiodinated compounds for SPECT is an active area of research for various molecular targets, the focus for DAT imaging has predominantly been on other structural classes, such as cocaine analogs (e.g., [¹²³I]ioflupane, also known as DaTscan).

Researchers interested in developing novel SPECT tracers based on the this compound scaffold would need to undertake extensive medicinal chemistry efforts to design and synthesize suitable iodinated or technetium-99m labeled analogs. This would be followed by rigorous in vitro and in vivo characterization to assess their affinity, selectivity, and pharmacokinetic properties.

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Radiotracer Uptake in Brain Poor injection, high metabolism of the tracer, incorrect animal physiology.Verify catheter placement and injection technique. Check quality control of the tracer. Ensure stable anesthesia and body temperature.
High Variability in Data Inconsistent animal handling, physiological instability, variations in ROI placement.Standardize all experimental procedures. Closely monitor animal physiology. Use a consistent protocol for ROI definition.
Poor Fit of Kinetic Model Noisy data, inappropriate model selection.Improve image statistics (e.g., longer scan time if feasible). Evaluate different kinetic models.

Table 2: Common Troubleshooting Scenarios in In Vivo Imaging.

Conclusion: A Powerful Tool for Neuroscientific Discovery

In vivo imaging with radiolabeled this compound analogs, particularly PET imaging of MAO-B with derivatives of L-deprenyl, offers a powerful and quantitative method to study neuroinflammation and astrogliosis in the living brain. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to design and execute these studies with scientific rigor. As a continuously evolving field, it is imperative to stay abreast of the latest developments in radiochemistry, imaging technology, and data analysis to fully harness the potential of this exciting research area.

References

  • Fowler, J. S., MacGregor, R. R., Wolf, A. P., Arnett, C. D., Dewey, S. L., Schlyer, D., ... & Logan, J. (1987). Mapping human brain monoamine oxidase A and B with 11C-labeled suicide inactivators and PET. Science, 235(4787), 481-485. [Link]

  • Logan, J., Fowler, J. S., Volkow, N. D., Wang, G. J., MacGregor, R. R., Shea, C., ... & Gatley, S. J. (2000). Reproducibility of repeated measures of deuterium substituted [11C] L-deprenyl ([11C] L-deprenyl-D2) binding in the human brain. Nuclear medicine and biology, 27(1), 57-62. [Link]

  • Nag, S., Lehmann, L., Kettschau, G., Gousias, I., Toth, M., Wenzel, B., ... & Ametamey, S. M. (2016). First synthesis and preclinical evaluation of [18F] fluorodeprenyl-D2 for PET imaging of monoamine oxidase B. Journal of medicinal chemistry, 59(21), 9917-9929. [Link]

  • Innis, R. B., Cunningham, V. J., Delforge, J., Fujita, M., Gjedde, A., Gunn, R. N., ... & Carson, R. E. (2007). Consensus nomenclature for in vivo imaging of reversibly binding radioligands. Journal of Cerebral Blood Flow & Metabolism, 27(9), 1533-1539. [Link]

  • Doudet, D. J., Chan, G. L., Jivan, S., DeJesus, O. T., & Holden, J. E. (2003). Evaluation of the effect of deuterium substitution on the kinetics of [11C] L-deprenyl in the monkey brain. Nuclear medicine and biology, 30(5), 457-463. [Link]

  • Tissingh, G., Bergmans, P., Booij, J., Winogrodzka, A., Janssen, A. G., van Royen, E. A., & Stoof, J. C. (1998). A DAT-scan in the differential diagnosis of parkinsonian syndromes. Neurology, 51(2), 646-646. [Link]

1-Aminoindan: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indan Moiety in Drug Design

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often guided by the identification and exploitation of privileged scaffolds – molecular frameworks that exhibit versatile binding properties to a range of biological targets. The 1-aminoindan moiety has emerged as one such critical building block, prized for its rigid bicyclic structure which effectively orients its reactive amino group in three-dimensional space.[1] This conformational constraint is instrumental in achieving high-affinity and selective interactions with enzyme active sites and receptor binding pockets.

This application note provides an in-depth exploration of this compound as a cornerstone intermediate in pharmaceutical research and development. We will delve into its pivotal role in the synthesis of marketed drugs, particularly in the realm of neurodegenerative diseases, and provide detailed, field-proven protocols for its derivatization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and pharmacological attributes of this versatile scaffold.

Core Applications in Medicinal Chemistry: From Neuroprotection to Receptor Modulation

The utility of this compound in drug discovery is broad, with its derivatives showing a wide spectrum of pharmacological activities.[2] The primary amine serves as a versatile handle for the introduction of various pharmacophoric elements, while the indan backbone provides a rigid anchor to optimize ligand-target interactions.

A Cornerstone in the Treatment of Parkinson's Disease: The Rasagiline Story

Perhaps the most prominent application of this compound is in the synthesis of Rasagiline (N-propargyl-1(R)-aminoindan), a potent and irreversible inhibitor of monoamine oxidase type B (MAO-B).[3] Rasagiline is a widely prescribed monotherapy for early-stage Parkinson's disease and an adjunct therapy in more advanced cases.[3] By selectively inhibiting MAO-B, Rasagiline reduces the breakdown of dopamine in the brain, thereby alleviating the motor symptoms of the disease.[3] The (R)-enantiomer of this compound is the crucial starting material for the synthesis of Rasagiline, highlighting the importance of stereochemistry in its biological activity.[1][4] Furthermore, the primary metabolite of Rasagiline, 1-(R)-aminoindan, has demonstrated neuroprotective properties, suggesting it may contribute to the overall therapeutic effect of the parent drug.[4][5]

Multi-Target Drug Design for Neurodegenerative Disorders: The Case of Ladostigil

The adaptability of the this compound scaffold is further exemplified by the development of Ladostigil. This multimodal drug candidate was designed for the treatment of Alzheimer's disease and Lewy Body dementia by combining the pharmacophores of Rasagiline and Rivastigmine.[6][7][8] Ladostigil incorporates the N-propargyl aminoindan moiety for MAO-A and -B inhibition and a carbamate group for cholinesterase inhibition.[6][8][9] This dual action aims to address multiple pathological pathways in these complex neurodegenerative diseases.[10] The development of Ladostigil showcases the power of this compound as a foundational structure for creating multi-target-directed ligands.[6]

Modulating Glutamate Receptors: A Different Therapeutic Avenue

Beyond enzyme inhibition, this compound derivatives have been instrumental in the development of ligands for metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders. For instance, this compound-1,5-dicarboxylic acid (AIDA) is a selective antagonist of the mGluR1 subtype.[4][11] This compound has been a valuable pharmacological tool for studying the role of mGluR1 in processes such as learning and memory.[12]

Synthetic Protocols and Methodologies

The synthesis of this compound derivatives is a well-established field with a variety of reported methodologies. The following protocols provide detailed, step-by-step procedures for the synthesis of racemic this compound and its subsequent N-propargylation to yield Rasagiline.

Protocol 1: Synthesis of Racemic this compound from 1-Indanone

This protocol outlines a common method for the synthesis of racemic this compound via reductive amination of 1-indanone.[13]

Materials:

  • 1-Indanone

  • Ammonium formate

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-indanone (1 equivalent) in methanol.

  • Addition of Reagents: To the stirred solution, add ammonium formate (10 equivalents).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (approximately 5-10% by weight of the 1-indanone).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Filtration and Concentration: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Work-up: To the residue, add water and basify with a 2M NaOH solution until the pH is approximately 10-12.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as an oil.

  • Purification (Optional): The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt by bubbling HCl gas through an ethereal solution of the amine, followed by recrystallization.

Expected Yield: 70-85%

Characterization Data:

CompoundMolecular FormulaMolecular WeightAppearance
This compoundC₉H₁₁N133.19 g/mol Colorless to pale yellow oil
Protocol 2: Synthesis of (R)-(+)-N-propargyl-1-aminoindan (Rasagiline)

This protocol describes the N-alkylation of (R)-1-aminoindan with propargyl bromide to synthesize Rasagiline.[3][14] It is crucial to start with the enantiomerically pure (R)-1-aminoindan, which can be obtained through resolution of the racemic mixture or by asymmetric synthesis.

Materials:

  • (R)-(-)-1-Aminoindan

  • Propargyl bromide (as a solution in toluene) or Propargyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add (R)-(-)-1-aminoindan (1 equivalent) and anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2-3 equivalents) to the mixture.

  • Alkylation: While stirring vigorously, slowly add a solution of propargyl bromide (1-1.2 equivalents) in toluene.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Filtration: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude Rasagiline base.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Expected Yield: 60-80%

Characterization Data:

CompoundMolecular FormulaMolecular WeightAppearance
RasagilineC₁₂H₁₃N171.24 g/mol White to off-white solid

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in the protocols.

G cluster_0 Protocol 1: Synthesis of this compound 1-Indanone 1-Indanone This compound This compound 1-Indanone->this compound NH₄HCO₂, Pd/C Methanol, Reflux

Caption: Reductive amination of 1-indanone.

G cluster_1 Protocol 2: Synthesis of Rasagiline R-1-Aminoindan R-1-Aminoindan Rasagiline Rasagiline R-1-Aminoindan->Rasagiline Propargyl bromide, K₂CO₃ Acetonitrile

Caption: N-alkylation to form Rasagiline.

Conclusion and Future Perspectives

This compound has firmly established its position as a privileged scaffold in medicinal chemistry. Its rigid framework and versatile amino functionality have enabled the development of successful drugs for complex diseases. The continued exploration of this compound and its derivatives is expected to yield novel therapeutic agents with improved efficacy, selectivity, and safety profiles. As synthetic methodologies advance, the accessibility of a diverse range of substituted 1-aminoindans will undoubtedly fuel further innovation in drug discovery.

References

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  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica.
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The Rationale for 1-Aminoindan: A Structurally Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 1-Aminoindan Scaffolds in the Synthesis of Potent Enzyme Inhibitors

For researchers, medicinal chemists, and professionals in drug development, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a discovery program. The this compound framework has emerged as a privileged structure, particularly as a chiral building block for designing potent and selective enzyme inhibitors. Its rigid, bicyclic structure provides a conformationally constrained backbone that can be precisely oriented within an enzyme's active site, thereby enhancing binding affinity and specificity.[1]

This technical guide provides an in-depth exploration of the application of this compound and its derivatives in the synthesis of clinically significant enzyme inhibitors. We will dissect the synthetic strategies, provide detailed experimental protocols, and explain the causal reasoning behind the methodological choices, with a primary focus on the landmark HIV-1 protease inhibitor, Indinavir, and the MAO-B inhibitor, Rasagiline.

The utility of the this compound moiety, especially its hydroxylated derivative cis-1-aminoindan-2-ol, stems from its rigidified phenethylamine structure. Unlike more flexible linear scaffolds, the five-membered ring fused to the benzene ring locks the relative positions of the amino group and the aromatic system. This pre-organization reduces the entropic penalty upon binding to a target protein, a key advantage in the design of high-affinity ligands.[1] The chiral centers in derivatives like (1S, 2R)-1-aminoindan-2-ol allow for precise stereochemical control, which is mandatory for selective interaction with chiral biological targets like enzyme active sites.[2][3][4]

Part 1: Keystone Application: Synthesis of the HIV-1 Protease Inhibitor Indinavir

The development of Indinavir (Crixivan®) by Merck Research Laboratories was a watershed moment in the treatment of HIV/AIDS and serves as a quintessential example of the power of the aminoindanol scaffold.[1] Indinavir is a potent inhibitor of the viral HIV-1 protease, an enzyme essential for the lifecycle of the virus. Its structure can be conceptually disassembled into three key fragments, a strategy that also guides its synthesis.[5]

G Indinavir Indinavir (HIV Protease Inhibitor) Frag1 (-)-cis-(1S,2R)-1-Aminoindan-2-ol Indinavir->Frag1 Disconnection 1 Frag2 Hydroxyethylene Isostere Indinavir->Frag2 Disconnection 2 Frag3 Piperazine Moiety Indinavir->Frag3 Disconnection 3

Figure 1: Retrosynthetic disconnection of the Indinavir molecule.

Protocol 1: Asymmetric Synthesis of (-)-cis-(1S,2R)-1-Aminoindan-2-ol

The stereochemical integrity of the aminoindanol fragment is paramount for the biological activity of Indinavir. The Merck process provides a practical and scalable route to this chiral building block with high enantiomeric purity.[1]

Causality: The entire synthesis is designed to establish and maintain the desired (1S, 2R) stereochemistry. The key step is the Jacobsen asymmetric epoxidation, which creates the chiral centers in a predictable and highly selective manner.[1]

G cluster_synthesis Synthesis of (1S,2R)-1-Aminoindan-2-ol Indene Indene IndeneOxide Optically Active Indene Oxide (>88% ee) Indene->IndeneOxide Jacobsen Epoxidation (S,S)-(salen)Mn(III)Cl NaOCl Oxazoline cis-Oxazoline Intermediate IndeneOxide->Oxazoline Ritter Reaction (Oleum, MeCN) Aminoindanol (1S,2R)-1-Aminoindan-2-ol (>99% ee) Oxazoline->Aminoindanol Hydrolysis (H2O) + Fractional Crystallization (L-tartaric acid)

Figure 2: Workflow for the asymmetric synthesis of the chiral aminoindanol core.

Step-by-Step Methodology:

  • Asymmetric Epoxidation:

    • To a solution of indene in chlorobenzene, add 0.7 mol% of the (S,S)-(salen)Mn(III)Cl Jacobsen's catalyst and 3 mol% of 4-(3-phenylpropyl)pyridine N-oxide (P3NO).[1]

    • Add 1.5M aqueous sodium hypochlorite (NaOCl) dropwise while maintaining the temperature below 25 °C.

    • Stir vigorously until the indene is consumed (monitor by TLC or GC).

    • Upon completion, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield optically active indene oxide (typically >88% enantiomeric excess, ee).[1]

  • Ring Opening and Cyclization (Ritter Reaction):

    • Dissolve the indene oxide in acetonitrile (MeCN).

    • Add this solution to a pre-cooled solution of oleum in acetonitrile. This reaction proceeds via a cyclic sulfate intermediate to form the corresponding cis-oxazoline.[1]

    • Quench the reaction carefully with an aqueous base (e.g., NaOH) and extract the product into an organic solvent.

  • Hydrolysis and Resolution:

    • Hydrolyze the oxazoline intermediate by heating with water to yield racemic cis-1-aminoindan-2-ol.

    • Perform a fractional crystallization using L-tartaric acid. This step is crucial for upgrading the enantiomeric excess. The desired (1S, 2R)-aminoindanol selectively crystallizes as the tartrate salt.

    • Liberate the free base from the salt to afford (1S, 2R)-1-aminoindan-2-ol with >99% ee.[1]

Protocol 2: Final Assembly of Indinavir (Solution-Phase)

The assembly of Indinavir involves the sequential coupling of the three fragments. Standard peptide coupling reagents are employed to form the critical amide bond.

Step-by-Step Methodology:

  • Fragment Coupling:

    • Couple the protected piperazine fragment with the protected Phe-Gly hydroxyethylene isostere acid.

    • This coupling is typically achieved using standard peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt).[5]

  • Amide Bond Formation with Aminoindanol:

    • Activate the carboxylic acid of the coupled intermediate from Step 1 using EDC/HOBt.

    • Add the enantiomerically pure (-)-cis-(1S,2R)-1-aminoindan-2-ol (synthesized in Protocol 1) to the reaction mixture.

    • Stir at room temperature until the amide bond formation is complete.

  • Deprotection and Final Modification:

    • Remove the protecting groups (e.g., Boc, silyl ethers) under acidic conditions (e.g., hydrochloric acid or trifluoroacetic acid).[5]

    • The final step involves coupling the deprotected piperazine nitrogen with 3-picolyl chloride to install the pyridine ring.[5]

    • Purify the final product, Indinavir, by chromatography or crystallization.

Alternative Strategy: Solid-Phase Synthesis

For the rapid generation of analogues and the creation of chemical libraries, a solid-phase synthesis approach has been developed.[6]

Core Principle: The aminoindanol fragment is anchored to a solid support, allowing for the sequential addition of the other fragments and easy purification by simple filtration and washing.

  • Resin Attachment: N-Boc protected (-)-cis-(1S,2R)-1-aminoindan-2-ol is attached to a carboxylated resin (e.g., Rapp TentaGel S COOH) via an ester linkage using EDC and DMAP.[5]

  • Sequential Coupling: The Boc group is removed, and the hydroxyethylene fragment is coupled using standard amide formation protocols.

  • Reductive Amination: After another Boc deprotection, the pyridylmethyl moiety is introduced via reductive amination using a mild reducing agent like sodium triacetoxyborohydride (NaB(OAc)3H).

  • Cleavage: The final compound is cleaved from the resin, typically by transesterification with a mild base (e.g., triethylamine in methanol), to yield the desired Indinavir analogue.

Part 2: Application in Neurological Disorders: Synthesis of Rasagiline

The (R)-enantiomer of this compound is the core of Rasagiline (Azilect®), a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[7] It is used in the treatment of Parkinson's disease to increase dopamine levels in the brain.

Causality: The synthesis hinges on obtaining the pharmacologically active (R)-enantiomer. This is typically achieved either by resolution of a racemic mixture or, more recently, through stereoselective enzymatic processes.

G cluster_synthesis Synthesis of Rasagiline Racemic Racemic this compound Resolved (R)-1-Aminoindan Racemic->Resolved Resolution with Chiral Acid (e.g., Tartaric Acid) Rasagiline Rasagiline (MAO-B Inhibitor) Resolved->Rasagiline N-Alkylation with Propargyl Bromide

Figure 3: Synthetic workflow for the MAO-B inhibitor Rasagiline.

Protocol 3: Synthesis of Rasagiline via Chemical Resolution
  • Resolution of Racemic this compound:

    • Dissolve racemic this compound in a suitable solvent (e.g., ethanol).

    • Add a chiral resolving agent, such as (R,R)-tartaric acid.[7]

    • The diastereomeric salt of (R)-1-aminoindan with the chiral acid will have different solubility from the (S)-enantiomer salt and will preferentially crystallize.

    • Isolate the crystals by filtration.

    • Treat the purified salt with a base (e.g., NaOH) to liberate the enantiomerically pure (R)-1-aminoindan free base.

  • N-Propargylation:

    • Dissolve the (R)-1-aminoindan in an appropriate solvent (e.g., acetonitrile) with a mild base (e.g., potassium carbonate).

    • Add propargyl bromide dropwise to the solution.

    • Heat the reaction mixture to drive the alkylation to completion.

    • After the reaction is complete, cool the mixture, filter off the salts, and concentrate the filtrate.

    • Purify the resulting crude product (Rasagiline) by column chromatography or crystallization.

Alternative Biocatalytic Approach

Modern synthetic chemistry increasingly turns to biocatalysis for greener and more efficient routes to chiral molecules. Transaminase enzymes can be used to synthesize (R)-1-aminoindan directly from 1-indanone with high enantioselectivity.[8]

Core Principle: A transaminase enzyme catalyzes the transfer of an amino group from an amine donor (like isopropylamine) to the prochiral ketone (1-indanone), producing the chiral amine in high enantiomeric excess. This single-step conversion avoids the need for chemical resolution and improves process efficiency.[8]

Part 3: Broader Applications and Data Summary

The this compound scaffold is not limited to these two examples. Its derivatives have been explored as inhibitors for various other enzymes.

  • Carbonic Anhydrase (CA) Inhibitors: Sulfonamide derivatives of aminoindanes have been synthesized and evaluated for their ability to inhibit human carbonic anhydrase isozymes (hCA I and hCA II).[9] These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma and other conditions. For example, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide demonstrated potent inhibitory activity against hCA I.[9]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: As part of cancer immunotherapy strategies, substituted aminoindazole derivatives (a related scaffold) have been designed as IDO1 inhibitors.[10]

Enzyme Inhibitory Activity Data
Compound/DerivativeTarget EnzymeActivity MetricReported ValueReference
IndinavirHIV-1 ProteaseIC₅₀0.56 ± 0.2 nM[5]
RasagilineMAO-B-Potent, Irreversible Inhibitor[7]
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamidehCA IKᵢ46 ± 5.4 µM[9]
N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide*hCA IIKᵢ94 ± 7.6 µM[9]
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine**IDO1 (anticancer)IC₅₀ (HCT116 cells)0.4 ± 0.3 µM[10]

*Note: An aminotetralin derivative shown for comparison from the same study. **Note: An aminoindazole derivative, a closely related scaffold.

Conclusion

The this compound scaffold represents a cornerstone in modern medicinal chemistry for the development of enzyme inhibitors. Its conformational rigidity and amenability to stereoselective synthesis have enabled the creation of highly effective drugs like Indinavir and Rasagiline. The detailed protocols and synthetic strategies outlined in this guide demonstrate the practical application of this privileged structure. As synthetic methodologies, including biocatalysis, continue to advance, the this compound framework will undoubtedly remain a valuable tool for researchers and scientists dedicated to the discovery of novel therapeutics.

References

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  • (R)-1-Aminoindane: Technical Specifications and Applications.Leading Fine Chemical Manufacturer in China.
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Application Notes and Protocols for the Synthesis of Novel Ligands from 1-Aminoindan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1-aminoindan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, most notably as potent and selective monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative disorders like Parkinson's disease.[1][2] Its rigid bicyclic framework and chiral primary amine handle make it an exceptionally versatile starting material for the synthesis of diverse ligand libraries. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for transforming this compound into novel Schiff bases, N-alkylated derivatives, amides, and complex peptidomimetics through multicomponent reactions. Each protocol is accompanied by mechanistic insights, workflow diagrams, and quantitative data to ensure scientific integrity and experimental reproducibility.

Foundational Knowledge & Safety Precautions

The strategic value of this compound lies in its stereochemistry and the reactivity of its primary amine. The presence of a chiral center necessitates careful consideration of enantiomeric purity, as biological activity is often stereospecific.[3] The primary amine serves as a versatile nucleophilic handle for a wide array of synthetic transformations.

1.1. Critical Safety & Handling of this compound

Before commencing any experimental work, it is imperative to adhere to strict safety protocols. This compound is a chemical that requires careful handling to avoid exposure.

  • Engineering Controls: Always handle this compound and its derivatives within a certified laboratory fume hood to ensure adequate ventilation.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), tightly fitting safety goggles, and a lab coat.[4][5]

  • Exposure Avoidance: Avoid all personal contact, including the inhalation of vapors or dust and direct contact with skin and eyes.[6][7] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[4][5]

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][6]

Core Synthetic Strategies & Protocols

The following sections detail robust and reproducible methods for the derivatization of the this compound core.

Strategy I: Synthesis of Schiff Base Intermediates

The formation of a Schiff base (or imine) is a fundamental transformation that serves as a gateway to more complex ligands or can be the final target itself. The reaction involves the condensation of the primary amine of this compound with an aldehyde or ketone.[8]

Causality & Mechanism: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to yield the characteristic C=N double bond of the imine. This step is typically reversible and can be driven to completion by removing water from the reaction mixture.

cluster_workflow Workflow: Schiff Base Synthesis A 1. Dissolve this compound & Aldehyde in Ethanol B 2. Add Glacial Acetic Acid (Catalytic) A->B C 3. Reflux Reaction Mixture (e.g., 4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temp to Induce Crystallization D->E F 6. Filter & Wash Solid with Cold Ethanol E->F G 7. Dry Under Vacuum F->G H Characterized Product (Imine Ligand) G->H

Caption: General workflow for synthesizing Schiff base ligands from this compound.

Protocol 2.1.1: General Synthesis of a 1-Indanyl Schiff Base

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) and the desired aldehyde (e.g., salicylaldehyde, 1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate as a crystalline solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small volume of cold ethanol to remove unreacted starting materials, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the resulting imine using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the imine is confirmed by a characteristic peak for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically around 8-9 ppm.

EntryAldehyde ComponentSolventTypical YieldReference
1SalicylaldehydeEthanol>90%[8]
2VanillinEthanol>85%[9]
34-NitrobenzaldehydeEthanol>95%
42-ThiazolecarboxaldehydeEthanol~72%[10]
Table 1: Representative examples of Schiff base synthesis using this compound or analogous primary amines.
Strategy II: N-Alkylation via Reductive Amination

Reductive amination is a powerful and controlled method to form secondary or tertiary amines, avoiding the over-alkylation issues common with direct alkylation using alkyl halides.[11] This one-pot reaction combines imine formation with an in-situ reduction step.

Causality & Mechanism: The reaction begins identically to Schiff base formation. However, a reducing agent, specifically chosen to be stable in the reaction conditions and selective for the iminium ion over the starting carbonyl, is included in the mixture.[12] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal reagents as they are less reactive towards protonated aldehydes and ketones but readily reduce the electrophilic iminium ion intermediate that forms under weakly acidic conditions.[11][13]

cluster_mech Reductive Amination Mechanism Amine Iminium Amine->Iminium + Aldehyde - H₂O Aldehyde Product Iminium->Product + [H⁻] (e.g., NaBH₃CN)

Caption: Simplified mechanism of reductive amination.

Protocol 2.2.1: One-Pot N-Alkylation of this compound

  • Reagent Preparation: To a solution of this compound (1.0 eq) and a chosen aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloromethane (DCM), add 3Å molecular sieves to absorb the water formed.

  • pH Adjustment: Add acetic acid to maintain a slightly acidic pH (around 5-6), which is optimal for iminium ion formation.

  • Reduction: After stirring for 30-60 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control any effervescence.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

EntryCarbonyl ComponentReducing AgentTypical YieldReference
1AcetoneNaBH(OAc)₃High[11]
2CyclohexanoneNaBH₃CNHigh[14]
3BenzaldehydeNaBH(OAc)₃High[11]
Table 2: Representative examples of reductive amination reactions.
Strategy III: Synthesis of Amide Ligands

Amide bond formation is one of the most critical reactions in medicinal chemistry.[15] A common and effective method involves activating a carboxylic acid with an agent like thionyl chloride (SOCl₂) to form a highly reactive acyl chloride, which readily reacts with this compound.[16]

Causality & Mechanism: Thionyl chloride converts the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating the formation of the acyl chloride. The primary amine of this compound then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction to form the stable amide bond.[17]

Protocol 2.3.1: Amide Synthesis via Acyl Chloride Intermediate

  • Acyl Chloride Formation: In a fume hood, add the desired carboxylic acid (1.0 eq) to a flask and slowly add thionyl chloride (SOCl₂, 1.2 eq) at 0°C. Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours. Remove the excess SOCl₂ under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM. In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM.

  • Reaction: Slowly add the acyl chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture sequentially with water, dilute HCl, and saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Recrystallize or purify by column chromatography to obtain the pure amide ligand.

Strategy IV: High-Throughput Library Synthesis via Ugi Reaction

For generating large, diverse libraries of drug-like molecules, multicomponent reactions (MCRs) are unparalleled in their efficiency. The Ugi four-component reaction (U-4CC) combines an amine, an aldehyde, a carboxylic acid, and an isocyanide in a single pot to produce a complex α-acylamino amide product.[18][19]

Causality & Mechanism: The Ugi reaction follows a complex but convergent pathway. It begins with the formation of an iminium ion from the amine (this compound) and the aldehyde. The isocyanide then undergoes a nucleophilic addition to the iminium ion, forming a nitrilium ion intermediate. This is subsequently attacked by the carboxylate anion, and the resulting adduct undergoes an irreversible intramolecular acyl transfer (the Mumm rearrangement) to yield the final stable bis-amide product.[18]

cluster_ugi Ugi Four-Component Reaction Amine This compound (Amine) Product α-Acylamino Amide Product Amine->Product Aldehyde Aldehyde Aldehyde->Product Acid Carboxylic Acid Acid->Product Iso Isocyanide Iso->Product

Caption: The four components of the Ugi reaction converging to a single product.

Protocol 2.4.1: General Procedure for a Ugi Reaction

  • Reagent Preparation: In a vial, combine this compound (1.0 eq), an aldehyde (1.0 eq), and a carboxylic acid (1.0 eq) in methanol (0.5 M).

  • Reaction Initiation: Stir the mixture for 10-15 minutes, then add the isocyanide (1.0 eq).

  • Reaction: Seal the vial and stir at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The purification strategy will depend on the properties of the product and may involve column chromatography, preparative HPLC, or crystallization.

Amine ComponentAldehyde ComponentCarboxylic AcidIsocyanide ComponentProduct ClassReference
This compoundIsobutyraldehydeAcetic Acidtert-Butyl isocyanidePeptidomimetic[20][21]
This compoundBenzaldehydeBenzoic AcidCyclohexyl isocyanidePeptidomimetic[20][21]
Table 3: Illustrative component combinations for the Ugi reaction.

Advanced Strategy: Pictet-Spengler Reaction for Fused Heterocycles

For creating more conformationally restricted and complex scaffolds, the Pictet-Spengler reaction is an invaluable tool. It facilitates the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines.[22] Starting from a derivative of this compound (e.g., where the phenyl ring is activated), this reaction can be employed to construct novel fused heterocyclic systems. The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions.[23][24] While a detailed protocol is highly substrate-dependent, its application represents a powerful step in scaffold diversification.

Conclusion

This compound is a high-value, versatile chiral building block for modern medicinal chemistry. The synthetic strategies outlined in this guide—from fundamental Schiff base and amide formations to advanced, high-throughput multicomponent reactions—provide a robust toolkit for researchers aiming to develop novel ligands. The causality-driven explanations and detailed protocols are designed to empower scientists to not only replicate these methods but also to rationally design new synthetic pathways for the discovery of next-generation therapeutics.

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  • Nycz, J. E., et al. (2021). Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders. Molecules, 26(11), 3328.

  • Varlamova, E. V., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(4), 414.

  • LibreTexts. (2023, January 22). Reductive Amination. Retrieved from Chemistry LibreTexts.

  • Al-Awadi, F. M., et al. (2019). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 24(21), 3836.

  • JOVE. (2025, October 20). Performing the Ugi Reaction. Retrieved from YouTube.

  • Dömling, A., et al. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 25(23), 5565.

  • Kumar, S., et al. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 12(1), 1-5.

  • Patel, R. B., et al. (2012). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 4(3), 1136-1141.

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry.

  • Costa, G., et al. (2022). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Molecules, 27(19), 6463.

  • Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Journal of Drug Delivery and Therapeutics, 8(5), 22-34.

  • Dalpozzo, R. (2017). The mechanism of the Pictet–Spengler reaction. ResearchGate.

  • Neri, D., et al. (2020). Library design and synthesis. a) Ugi four-component reaction. b) Synthesis of the library: Ugi reaction followed by a click reaction. c) Barcoding strategy. ResearchGate.

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  • Kumar, A., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14.

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  • Poliakoff, M., et al. (2014). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 10, 1828–1834.

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Troubleshooting & Optimization

troubleshooting low yield in the synthesis of 1-aminoindan

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Aminoindan

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent industrial method for synthesizing this compound is the reductive amination of 1-indanone.[1] This one-pot reaction is favored for its efficiency and is often carried out using a variety of reducing agents and nitrogen sources.[1][2] Alternative methods include the Leuckart reaction, which also involves reductive amination, and multi-step syntheses starting from indene.[2][3]

Q2: My reductive amination of 1-indanone is resulting in a very low yield. What are the likely causes?

Low yields in the reductive amination of 1-indanone can typically be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that must be carefully controlled.[4]

  • Impure Starting Materials: The purity of 1-indanone, the ammonia source, and the reducing agent can significantly impact the reaction outcome.[4]

  • Formation of Side Products: The primary competing reaction is the reduction of 1-indanone to 1-indanol. Other side reactions may also occur depending on the specific reagents used.

  • Inefficient Purification: this compound can be challenging to isolate from the reaction mixture, and product loss during workup is a common issue.[5]

Troubleshooting Guide: Low Yield in this compound Synthesis

This section provides a detailed breakdown of common problems and their solutions, organized by the synthetic method.

Method 1: Reductive Amination of 1-Indanone

Reductive amination is a powerful technique for the synthesis of amines from ketones or aldehydes.[1] In the case of this compound, the reaction proceeds through the formation of an intermediate imine from 1-indanone and an ammonia source, which is then reduced to the desired amine.[1]

Causality: The formation of 1-indanol is a common side reaction where the ketone group of 1-indanone is directly reduced before amination can occur. This is particularly prevalent when using strong reducing agents like sodium borohydride in the absence of an effective catalyst or when the imine formation is slow.

Solutions:

  • Choice of Reducing Agent: Employ a milder reducing agent that selectively reduces the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for this reason.[1]

  • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without promoting significant ketone reduction.

  • Catalytic Hydrogenation: The use of a catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas can favor the reductive amination pathway.[6] This method often provides high yields and cleaner reactions.[6]

Causality: Incomplete reactions are often a result of insufficient reaction time, low temperature, or catalyst deactivation. The purity of the starting materials and solvents also plays a crucial role.[7]

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature, monitoring for the formation of degradation products.

    • Time: Extend the reaction time and monitor the progress by TLC or GC-MS.

    • Pressure (for catalytic hydrogenation): Increase the hydrogen pressure to enhance the rate of reduction.[8]

  • Reagent and Solvent Purity: Ensure that 1-indanone is free of impurities. Use anhydrous solvents, as water can interfere with the reaction, particularly when using hydride-based reducing agents.[4]

  • Catalyst Activity: If using a heterogeneous catalyst, ensure it is fresh and active. Catalyst poisoning can occur from impurities in the starting materials or solvents.[9]

  • Reaction Setup: In a high-pressure reactor, combine 1-indanone, a suitable solvent (e.g., methanol or ethanol), and the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C or Raney nickel) under an inert atmosphere.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (typically 50-500 psi). Heat the reaction mixture to the target temperature (e.g., 50-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by analyzing aliquots via TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation or crystallization.

Method 2: The Leuckart Reaction

The Leuckart reaction is a specific type of reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[2][10] It typically requires high temperatures (120-185°C).[2]

Causality: The Leuckart reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to the primary amine.[11] Low yields can result from incomplete hydrolysis of this intermediate or from side reactions at the high temperatures required.

Solutions:

  • Complete Hydrolysis: Ensure the final hydrolysis step (typically with strong acid or base) is driven to completion. Monitor the disappearance of the N-formyl intermediate by TLC or LC-MS.

  • Temperature Control: While high temperatures are necessary, excessive heat can lead to decomposition. Optimize the temperature to find a balance between reaction rate and product stability.

  • Reagent Stoichiometry: The molar ratio of the formamide or ammonium formate to the ketone is crucial. An excess of the formylating agent is often used to drive the reaction to completion.[2]

The following diagram outlines a logical approach to troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_method Identify Synthesis Method start->check_method reductive_amination Reductive Amination check_method->reductive_amination Reductive Amination leuckart Leuckart Reaction check_method->leuckart Leuckart other Other Methods check_method->other Other check_byproduct Analyze Byproducts (e.g., GC-MS, NMR) reductive_amination->check_byproduct check_hydrolysis Check for N-formyl Intermediate leuckart->check_hydrolysis indanol High 1-Indanol Content check_byproduct->indanol Yes incomplete_rxn Incomplete Reaction check_byproduct->incomplete_rxn No solution_indanol - Use milder reducing agent - Optimize pH - Switch to catalytic hydrogenation indanol->solution_indanol solution_incomplete - Optimize T, P, time - Check reagent purity - Use fresh catalyst incomplete_rxn->solution_incomplete purification Review Purification Protocol solution_indanol->purification solution_incomplete->purification incomplete_hydrolysis N-formyl Present check_hydrolysis->incomplete_hydrolysis Yes other_leuckart_issues Other Leuckart Issues check_hydrolysis->other_leuckart_issues No solution_hydrolysis - Ensure complete hydrolysis - Optimize hydrolysis conditions incomplete_hydrolysis->solution_hydrolysis solution_leuckart - Optimize temperature - Adjust reagent stoichiometry other_leuckart_issues->solution_leuckart solution_hydrolysis->purification solution_leuckart->purification solution_purification - Optimize extraction pH - Consider alternative purification (e.g., salt formation) purification->solution_purification

Caption: Troubleshooting logic for addressing low yields.

Data Summary

ParameterReductive Amination (Catalytic)Leuckart ReactionKey Considerations
Typical Yield 70-90%40-70%Highly dependent on substrate and conditions.
Temperature 25-80°C120-185°CLower temperatures reduce side reactions.
Pressure 1-50 atm (H₂)AtmosphericCatalytic hydrogenation requires pressure.
Key Byproducts 1-IndanolN-formyl-1-aminoindan, polymeric materialsByproduct formation is a primary cause of low yield.
Reagents H₂, NH₃ source, catalyst (Pd/C, Ni)Formic acid derivativesReagent purity is critical.[4]

References

  • Chemical Communications (RSC Publishing). (n.d.). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Retrieved from [Link]

  • EPO. (n.d.). PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE this compound - Patent 3068746. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Retrieved from [Link]

  • Google Patents. (n.d.). CN105061218B - Method for preparing (S)-1-aminoindane through dynamic kinetic resolution.
  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • Google Patents. (n.d.). EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.
  • Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Expeditious synthesis of 1-aminoindane derivatives achieved by[5][12]-hydride shift mediated C(sp3)–H bond functionalization. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Retrieved from [Link]

  • RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Google Patents. (n.d.). EP3068746A1 - Process for the preparation of enatiomerically pure this compound.
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Leuckart Reaction. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric reductive amination of 1‐indanone derivatives by using.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Google Patents. (2016). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
  • University of Liverpool IT Services. (2020). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] STUDIES ON THE LEUCKART REACTION. Retrieved from [Link]

  • MDPI. (n.d.). Hydrogenation of the full scope of natural amino acids and a protein hydrolysate into amino alcohols. Retrieved from [Link]

  • ALCHERINGA. (n.d.). Synthesis of Formetorex by the Leuckart Method (Stage 1). Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Clariant. (n.d.). Catalysts for hydrogenation processes. Retrieved from [Link]

  • DigitalCommons@UMaine. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. Retrieved from [Link]

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Technical Support Center: Enhancing the Enantiomeric Purity of 1-Aminoindan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the enantiomeric enrichment of 1-aminoindan. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to overcome common challenges in your research. This guide is structured to address issues from analytical validation to advanced resolution techniques, ensuring you can confidently improve the enantiomeric excess (ee) of your material.

Part 1: Foundational FAQs - First, Trust Your Data

Before attempting to improve the enantiomeric purity of your this compound, it is critical to have a robust and validated analytical method. Inaccurate ee measurements are a common source of confusion and can lead to wasted time and resources.

Q1: How can I accurately determine the enantiomeric purity of my this compound sample?

A1: The most reliable and widely used technique is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[] Alternatively, you can use an indirect method by derivatizing the amine to form diastereomers, which can then be separated on a standard achiral column (like a C18).[2]

  • Direct Method (Recommended): Utilizes a CSP that has a chiral selector immobilized on the support. The enantiomers of this compound interact differently with the CSP, leading to different retention times and baseline separation. This is the most straightforward approach.

  • Indirect Method: Involves reacting your racemic or enantioenriched this compound with a chiral derivatizing agent (e.g., Marfey’s reagent, (R)-O-acetylmandeloyl chloride) to form a pair of diastereomers.[3] These diastereomers have different physical properties and can be separated on a standard C18 reversed-phase column.[4][5] This is useful if a suitable chiral column is not available.

Q2: My chiral HPLC analysis shows low enantiomeric excess (ee). How do I confirm the problem is with my synthesis/resolution and not my analytical method?

A2: This is a crucial first step in troubleshooting.[6] Before optimizing your reaction, you must validate your analytical method.

  • Analyze a Racemic Standard: Prepare or purchase a sample of racemic this compound. When you inject this standard, you should see two well-resolved peaks with an equal area ratio (50:50).

  • Troubleshooting the Analysis:

    • Poor Resolution: If the peaks are not baseline-separated, you cannot accurately integrate them. You must optimize the mobile phase composition, flow rate, or column temperature. In some cases, a different chiral column may be necessary.

    • Incorrect Peak Ratio: If your racemic standard does not show a 50:50 peak area ratio, it could indicate on-column degradation or an issue with your detector response.

Only after you have confirmed that your analytical method can accurately measure a 50:50 racemic mixture should you trust the ee values obtained from your experimental samples.

Part 2: Troubleshooting Guide - Classical Resolution via Diastereomeric Salt Crystallization

This is the most common and cost-effective method for resolving this compound on a preparative scale.[7][8] It involves reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts with different solubilities. The less soluble salt crystallizes preferentially, allowing for separation.[9]

Q3: I've mixed my racemic this compound with a chiral resolving agent, but nothing is crystallizing. What should I do?

A3: Failure to crystallize is a common issue related to supersaturation, solvent choice, or concentration.

  • Causality: Crystallization requires the solution to be supersaturated with the desired diastereomeric salt, but not so supersaturated that it oils out or precipitates uncontrollably. The solvent plays a pivotal role in mediating the solubility difference between the two diastereomers.[8]

  • Solutions:

    • Solvent System: The choice of solvent is critical. For this compound, alcohols like methanol and ethanol are frequently reported to be effective.[10] If one doesn't work, try another or consider solvent/anti-solvent systems (e.g., methanol/toluene).

    • Concentration: Your solution may be too dilute. Try slowly evaporating the solvent until turbidity is observed, then slightly re-dissolving with a small amount of solvent before cooling. Conversely, if the solution is too concentrated, it may "crash out" as an amorphous solid or oil.

    • Seeding: Add a few seed crystals of the desired diastereomeric salt to induce crystallization. If you don't have seed crystals, you can sometimes generate them by scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Cooling Rate: Cool the solution slowly. Crash-cooling often leads to the co-precipitation of both diastereomers, resulting in poor enantiomeric enrichment.

Q4: My resolution is complete, but the enantiomeric excess (ee) of the crystallized product is very low (<80%). Why is this happening and how can I improve it?

A4: Low ee after the initial crystallization indicates that the two diastereomeric salts have similar solubilities in your chosen solvent system, or that the crystallization was performed too quickly.

  • Causality: The efficiency of a diastereomeric salt resolution is directly related to the difference in solubility between the two diastereomers.[8] If this difference is small, both salts will co-precipitate, leading to low ee.

  • Solutions:

    • Recrystallization: The most straightforward solution is to perform one or more recrystallizations of the enriched salt. Each recrystallization step will further enrich the less soluble diastereomer, progressively increasing the ee.

    • Change the Resolving Agent: Not all resolving agents are created equal for a specific substrate. If repeated recrystallizations are inefficient, consider a different chiral acid. See the table below for common options.

    • Optimize the Solvent: Experiment with different solvents. A different solvent can significantly alter the relative solubilities of the diastereomeric salts. A patent suggests that methanol is a particularly effective solvent for the resolution of this compound with acids like L(-)-malic acid or L(+)-aspartic acid.[10]

    • Control Stoichiometry: Sometimes, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a purer initial precipitate, although at the cost of yield based on the racemate.

Table 1: Common Chiral Resolving Agents for this compound
Resolving AgentTypical SolventTarget Enantiomer PrecipitatedComments
L(-)-Malic Acid Methanol, Ethanol(R)-1-aminoindanA patent reports achieving 99.75% optical purity with this agent in methanol.[10]
(2R,3R)-Tartaric Acid Methanol(S)-1-aminoindanA widely available and cost-effective resolving agent.[10][11]
L(+)-Aspartic Acid Methanol(R)-1-aminoindanA naturally occurring amino acid that can serve as an effective resolving agent.[10]
(R)-O-Acetylmandeloyl Chloride N/A (derivatization)N/A (forms amides)Used to form stable diastereomeric amides which can be separated by chromatography or crystallization.[3]

Part 3: Advanced & Alternative Strategies FAQs

If classical resolution proves inefficient or if you need to explore other routes, several powerful alternatives exist.

Q5: What is Dynamic Kinetic Resolution (DKR) and can it be applied to this compound?

A5: Dynamic Kinetic Resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic mixture into a single enantiomer of a derivative.[12] It combines the kinetic resolution of one enantiomer with the simultaneous in-situ racemization of the other, unwanted enantiomer.

  • Mechanism: A catalyst (often enzymatic, like a lipase) selectively acylates one enantiomer (e.g., the R-enantiomer) to form an amide. Simultaneously, a racemization catalyst (e.g., a palladium-based catalyst) continuously converts the unreacted S-enantiomer back into the racemic mixture. This constantly replenishes the R-enantiomer, allowing the reaction to proceed beyond the 50% theoretical maximum yield of a standard kinetic resolution.[12]

  • Application: Yes, DKR has been successfully applied to this compound. Research has shown that combining a lipase catalyst (like Novozym 435) with a palladium racemization catalyst can produce enantiomerically pure N-acylated (R)-1-aminoindan in high yield (>90%).[12]

Q6: Can I synthesize this compound enantioselectively to avoid a resolution step altogether?

A6: Yes, asymmetric synthesis is a primary strategy for obtaining enantiomerically pure compounds directly.[13][14] For this compound, a common approach is the asymmetric reduction of the prochiral ketone, 1-indanone.

  • Corey-Bakshi-Shibata (CBS) Reduction: This is a well-established method using a chiral oxazaborolidine catalyst to enantioselectively reduce ketones to alcohols. The resulting enantioenriched 1-indanol can then be converted to this compound. The catalyst itself can be derived from enantiopure aminoindanols, showcasing the utility of the indane scaffold in asymmetric synthesis.[15][16]

  • Asymmetric C-H Activation: More recent methods involve advanced transition-metal catalysis. For example, scandium-catalyzed enantioselective [3+2] annulation of aldimines with alkenes has been developed to produce highly substituted chiral 1-aminoindanes with excellent diastereo- and enantioselectivity.[17]

  • Chiral Auxiliaries: Another strategy involves using a chiral auxiliary, such as tert-butanesulfinamide developed by the Ellman lab, which reacts with 1-indanone to form a sulfinylimine.[18] Diastereoselective reduction of this intermediate followed by acidic removal of the auxiliary yields the enantiomerically enriched this compound.

Part 4: Key Experimental Protocols

Protocol 1: Chiral Resolution of Racemic this compound with L(-)-Malic Acid

This protocol is adapted from patent literature and represents a typical procedure for diastereomeric salt crystallization.[10]

  • Dissolution: In a suitable flask, dissolve 10.0 g of racemic this compound in 350 mL of methanol. Heat the solution to 50°C.

  • Addition of Resolving Agent: In a separate beaker, dissolve 10.06 g of L(-)-malic acid in 50 mL of methanol.

  • Salt Formation: Add the L(-)-malic acid solution to the heated this compound solution under stirring.

  • Crystallization:

    • Cool the mixture to 35°C.

    • If available, add a few seed crystals of (R)-1-aminoindan L-malate.

    • Hold the suspension at 35°C for 1 hour to allow for crystal growth.

    • Slowly cool the mixture to 20°C over 2 hours.

    • Maintain the mixture at 20°C for an additional 3 hours to maximize precipitation.

  • Isolation: Filter the precipitate using a Büchner funnel. Wash the filter cake with a small amount of cold methanol (e.g., 20 mL).

  • Drying & Analysis: Dry the solid product under vacuum. Determine the enantiomeric purity of the amine by liberating it from the salt (see step 7) and analyzing via chiral HPLC.

  • Liberation of Free Amine: To recover the free amine, dissolve the salt in water, basify the solution with an aqueous base (e.g., 2M NaOH) to pH > 12, and extract the free amine with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

Protocol 2: Determination of Enantiomeric Purity by Indirect HPLC

This protocol describes the derivatization of this compound with an illustrative chiral agent, followed by standard RP-HPLC analysis.

  • Sample Preparation: In a small vial, dissolve ~5 mg of your this compound sample in 1 mL of dichloromethane. Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine.

  • Derivatization: To the vial, add 1.1 equivalents of a chiral acyl chloride, such as (R)-O-acetylmandeloyl chloride, dropwise. Let the reaction stir at room temperature for 1 hour or until complete by TLC.

  • Workup: Quench the reaction with a small amount of water. Separate the organic layer, wash it with 1M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typical. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV, typically at 254 nm or 265 nm.

    • Analysis: The two diastereomers should appear as two distinct, separated peaks. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Part 5: Visualization of Workflows

Diagram 1: General Workflow for Enantiomeric Enrichment

This diagram outlines the decision-making process for a researcher starting with a racemic mixture.

G cluster_start cluster_analysis Analytical Method cluster_decision cluster_methods Enrichment Methods cluster_end Start Racemic this compound DevelopHPLC Develop & Validate Chiral HPLC Method Start->DevelopHPLC Decision Choose Enrichment Strategy DevelopHPLC->Decision ClassicalRes Classical Resolution (Diastereomeric Salts) Decision->ClassicalRes Common, scalable DKR Dynamic Kinetic Resolution (DKR) Decision->DKR High yield, advanced AsymSyn Asymmetric Synthesis (e.g., CBS Reduction) Decision->AsymSyn Avoids resolution End Enantioenriched This compound ClassicalRes->End DKR->End AsymSyn->End

Caption: Decision workflow for improving the enantiomeric purity of this compound.

Diagram 2: Diastereomeric Salt Resolution Cycle

This diagram details the steps involved in the classical resolution process.

G Racemate Racemic Amine (R/S) SaltFormation Mix in Solvent (e.g., Methanol) Racemate->SaltFormation ResolvingAgent Chiral Acid (e.g., L-Acid) ResolvingAgent->SaltFormation Diastereomers Diastereomeric Salts in Solution (R-L and S-L) SaltFormation->Diastereomers Crystallization Cool Slowly & Crystallize Diastereomers->Crystallization Filtration Filter Crystallization->Filtration Solid Solid: Enriched Salt (e.g., R-L) Filtration->Solid MotherLiquor Mother Liquor: Enriched in other salt (e.g., S-L) Filtration->MotherLiquor Liberation Basify & Extract Solid->Liberation FinalProduct Enriched Amine (R) Liberation->FinalProduct

Caption: Step-by-step process of classical chiral resolution.

References

  • Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937-961. [Link]

  • Pellicciari, R., et al. (2004). Preparative resolution of this compound-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography. Chirality, 16(5), 314-317. [Link]

  • Hatano, M., et al. (2010). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, 46(43), 8171-8173. [Link]

  • Ptačková, L., et al. (2012). Process of resolution of this compound.
  • Senanayake, C. H., et al. (1997). Process for resolving chiral acids with this compound-2-ols.
  • Contente, M. L., et al. (2020). Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. ChemCatChem, 12(8), 2184-2188. [Link]

  • Li, S., et al. (2017). Preparation of (R)-1-Aminoindan by Dynamic Kinetic Resolution. Chinese Journal of Applied Chemistry. [Link]

  • Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(7), 937-961. [Link]

  • Lekkla, E., et al. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
  • Oketani, R., Shiohara, K., & Hisaki, I. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(35), 5243-5246. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • LookChem. (n.d.). Cas 10277-74-4, (R)-(-)-1-Aminoindan. [Link]

  • Fernandes, C., et al. (2021). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 26(15), 4436. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • Kagan, H. B. (2001). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society, 123(31), 7541–7551. [Link]

  • C.A.T. GmbH & Co. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

  • Unconventional approaches for chiral resolution. (2024). PMC. [Link]

  • Ali, I., et al. (2020). An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach. Biomedical Chromatography, 34(11), e4943. [Link]

  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2007). PMC. [Link]

  • Akıncıoğlu, A., et al. (2023). An Insight into the Asymmetric Resolution of 1-Aminoindane Derivatives. ChemistrySelect, 8(19). [Link]

  • Nishiura, M., et al. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C-H Activation. Journal of the American Chemical Society. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2019). PMC. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (2007). ResearchGate. [Link]

  • Enantioselective Crystallization of Chiral Inorganic Crystals of ϵ-Zn(OH)2 with Amino Acids. (2020). Angewandte Chemie. [Link]

Sources

Technical Support Center: Optimization and Troubleshooting for the N-Acylation of 1-Aminoindan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of 1-aminoindan. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. Here, you will find in-depth answers to common questions and detailed troubleshooting protocols to help you optimize your reaction conditions and overcome challenges in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most effective acylating agents for the N-acylation of this compound?

A1: The choice of acylating agent is critical and depends on the desired reactivity and the sensitivity of your substrate.

  • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and widely used for N-acylation.[1][2] They typically provide high yields at room temperature.[3] However, they are sensitive to moisture and generate hydrogen chloride (HCl) as a byproduct, which must be neutralized.[1][2]

  • Acid Anhydrides (e.g., Acetic Anhydride): These are also very effective and are often preferred when a less aggressive reagent is needed.[1][4] They are generally less sensitive to moisture than acyl chlorides.

  • Carboxylic Acids: Direct use of carboxylic acids requires an activating agent (e.g., DCC, EDC, HATU) to facilitate the reaction, as the carboxylic acid itself is not sufficiently electrophilic.[1]

Q2: Why is a base necessary in this reaction, and which one should I choose?

A2: A base is crucial when using acyl halides or anhydrides to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid).[1][2][5] This prevents the protonation of the this compound starting material, which would render it non-nucleophilic and halt the reaction.[1]

  • Tertiary Amines (e.g., Triethylamine (TEA), Pyridine): These are common organic bases that are soluble in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[6] Pyridine can also act as a nucleophilic catalyst.

  • Aqueous Inorganic Bases (e.g., NaOH, NaHCO₃): These are used in biphasic systems, often referred to as Schotten-Baumann conditions.[5][6][7][8][9] The base remains in the aqueous phase, neutralizing the acid, while the reactants and product stay in the organic phase.[9]

Q3: What is the role of a catalyst like 4-Dimethylaminopyridine (DMAP)?

A3: DMAP is a hypernucleophilic acylation catalyst that can dramatically increase the rate of reaction, especially with less reactive acylating agents or sterically hindered amines.[10][11][12] It works by reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent than the original anhydride or acyl chloride.[10]

Q4: How do I choose the right solvent for my reaction?

A4: The ideal solvent should be inert to the reactants and capable of dissolving the starting materials.

  • Aprotic Solvents: Dichloromethane (DCM), chloroform, acetonitrile, and tetrahydrofuran (THF) are common choices.[1] Acetonitrile has been noted to accelerate Ni-nanoparticle catalyzed acetylation reactions.[13]

  • Biphasic Systems: A combination of an organic solvent (like DCM) and water is used for Schotten-Baumann reactions.[7][9]

  • Solvent-Free Conditions: In some cases, reactions can be run neat, which can be a greener alternative.[14]

Troubleshooting Guide

This section addresses specific problems you might encounter during the N-acylation of this compound.

Issue 1: Low or No Product Yield

If you are experiencing low or no yield of your desired N-acyl this compound, consider the following potential causes and solutions.

Potential Causes & Solutions

Potential Cause Suggested Solution
Inactive Acylating Agent Acyl halides and anhydrides can hydrolyze if exposed to moisture.[15] Use a fresh bottle or distill the reagent before use.
Insufficient Base The reaction generates one equivalent of acid. Ensure you are using at least one equivalent of a suitable base to neutralize it.[5][15]
Low Reaction Temperature While many acylations proceed at room temperature, some less reactive substrates may require gentle heating. Monitor the reaction by TLC to determine the optimal temperature.
Steric Hindrance If your acylating agent is particularly bulky, the reaction may be slow. Consider using a more reactive acylating agent or adding a catalyst like DMAP.[11]
Issue 2: Incomplete Reaction (Starting Material Remains)

An incomplete reaction is a common issue that can often be resolved with minor adjustments.

Potential Causes & Solutions

Potential Cause Suggested Solution
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Continue the reaction until the this compound spot is no longer visible.
Inadequate Amount of Acylating Agent Use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure the complete consumption of the starting amine.[1]
Low Reactivity If the reaction has stalled, consider switching to a more reactive acylating agent (e.g., from an anhydride to an acyl chloride) or add a catalytic amount of DMAP to accelerate the reaction.[1][10]
Issue 3: Formation of Multiple Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products.

Potential Causes & Solutions

Potential Cause Suggested Solution
Impure Starting Materials Ensure the purity of your this compound and acylating agent. Purify them by distillation or recrystallization if necessary.[1]
Diacylation While less common for primary amines, diacylation can occur under harsh conditions. Use stoichiometric amounts of the acylating agent to minimize this.[1]
Side Reactions from Excess Heat If you are heating the reaction, do so gently and monitor the temperature carefully. Excessive heat can lead to decomposition or side reactions.
Issue 4: Difficult Product Purification

Challenges in isolating the pure product can often be overcome with the right workup and purification strategy.

Potential Causes & Solutions

Potential Cause Suggested Solution
Product is Water-Soluble If your N-acyl this compound has significant water solubility, minimize the use of aqueous washes during the workup.
Co-elution with Starting Material During column chromatography, if the product and starting material have similar Rf values, try a different solvent system. Alternatively, you can remove the unreacted basic this compound by washing the organic layer with a dilute acid (e.g., 1M HCl) during the workup.[1]
Presence of Basic Impurities Washing the organic extract with a dilute acid solution will remove any remaining amine base (like pyridine or triethylamine) as a water-soluble salt.

Experimental Protocols

Standard Protocol for N-Acetylation of this compound
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Slowly add acetyl chloride (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the N-acylation of this compound.

TroubleshootingWorkflow start Reaction Outcome low_yield Low or No Yield start->low_yield incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Products start->side_products check_reagents Check Reagent Activity & Purity low_yield->check_reagents Cause? check_base Verify Base Stoichiometry low_yield->check_base Cause? check_time_temp Adjust Time / Temperature incomplete_rxn->check_time_temp Cause? check_equivalents Adjust Acylating Agent Equivalents incomplete_rxn->check_equivalents Cause? side_products->check_reagents Cause? optimize_workup Optimize Purification side_products->optimize_workup Solution add_catalyst Add DMAP Catalyst check_reagents->add_catalyst If reagents are pure but unreactive check_base->low_yield check_time_temp->incomplete_rxn check_equivalents->add_catalyst If still incomplete

Caption: A decision tree for troubleshooting common N-acylation issues.

Reaction Mechanism: Role of DMAP

This diagram illustrates the catalytic cycle of DMAP in an acylation reaction.

DMAP_Mechanism DMAP DMAP Intermediate N-Acylpyridinium Intermediate (Highly Reactive) DMAP->Intermediate Reacts with AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Intermediate Product N-Acyl-1-aminoindan (Product) Intermediate->Product Acylates Aminoindan This compound (R-NH₂) Aminoindan->Product Product->DMAP Regenerates

Caption: Catalytic cycle of DMAP in N-acylation.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
  • Sathee Neet. (n.d.). Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Singh, P., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2589.
  • Chemistry LibreTexts. (2025). Reactions of Amines.
  • BenchChem. (2025). Optimizing N-acylation of 3-aminoacetanilide reaction conditions.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • BenchChem. (2025). The Role of 4-Dimethylaminopyridine (4-DMAP) as a Superior Acylation Catalyst in Undergraduate Organic Chemistry.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Taylor & Francis. (2008). New, Efficient, Selective, and One-Pot Method for Acylation of Amines.
  • ACS Publications. (n.d.). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism.
  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP).
  • Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.
  • Taylor & Francis Online. (n.d.). Mild and Useful Method for N-Acylation of Amines.
  • ResearchGate. (n.d.). Solvent effect on Ni-nanoparticles catalyzed acetylation of amine and thiols at room temperature.
  • (n.d.).
  • NIH. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • BenchChem. (2025). Common pitfalls in the synthesis of N-acyl amino acids.
  • ResearchGate. (2025). Mild and Useful Method for N-Acylation of Amines | Request PDF.
  • Google Patents. (n.d.). Preparation method of N-acyl amino acid type surfactant.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
  • Google Patents. (n.d.). Process for the preparation of enatiomerically pure this compound.
  • ResearchGate. (2025). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Save My Exams. (2025). Acylation Mechanism.
  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride.
  • YouTube. (2024). Acylation of an amine using acetic anhydride.
  • PubMed. (n.d.). Purification and Characterization of Novel N-acyl-D-aspartate Amidohydrolase From Alcaligenes Xylosoxydans Subsp. Xylosoxydans A-6.
  • YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides.
  • MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • PubMed. (n.d.). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases.
  • EPO. (n.d.). PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE this compound.
  • Google Patents. (n.d.). N-acylation of amines.
  • NIH. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.

Sources

Technical Support Center: Purification of 1-Aminoindan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-aminoindan. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate and require high-purity material for their downstream applications. As a key building block in the synthesis of pharmaceuticals such as Rasagiline, an inhibitor of monoamine oxidase B used in treating Parkinson's disease, the purity of this compound is paramount.[1][2]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the challenges you may encounter. We will explore the causality behind experimental choices, offering troubleshooting solutions and validated methodologies to ensure you can confidently and efficiently purify this compound from common reaction byproducts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound is highly dependent on its synthetic route. A prevalent method involves the reduction of 1-indanone, often via its oxime intermediate.[3] Consequently, the most common impurities include:

  • Unreacted 1-indanone: The starting material for the synthesis.

  • 1-Indanol: An over-reduction byproduct.

  • Dimeric or Polymeric Species: Formed through side reactions, especially under harsh conditions.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Understanding the potential byproducts from specific synthetic pathways, such as those starting from 3-arylpropionic acids or involving Friedel-Crafts acylation, is crucial for designing an effective purification strategy.[4][5]

Q2: What is the recommended first-pass purification method for crude this compound?

A2: For crude material with significant non-volatile impurities, vacuum distillation is an excellent and scalable first-pass purification method. This compound is a liquid with a relatively high boiling point, making distillation under reduced pressure necessary to prevent thermal degradation.[6][7] This technique is highly effective at removing starting materials like 1-indanone and non-volatile polymeric byproducts.

Q3: How should I properly store purified this compound to maintain its purity?

A3: this compound is susceptible to oxidation and degradation, particularly when exposed to air and light.[2] It is classified as air-sensitive.[8] For long-term stability, it should be stored in an amber glass bottle under an inert atmosphere (e.g., nitrogen or argon).[2][8] Refrigeration at 2-8°C is also recommended to minimize degradation over time.[9]

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Ideal for quantifying volatile impurities and determining the main component's percentage purity.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for resolving enantiomers (R- and S-1-aminoindan) when chiral purity is required, often after derivatization or using a chiral column.[2][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can detect impurities if they are present in sufficient concentration (>1%).[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming functional groups and can serve as a fingerprint for comparison against a reference standard.[11]

Section 2: Purification Troubleshooting Guide

This section addresses specific issues you may encounter during purification, structured by technique.

Vacuum Distillation

Q: My product is darkening and appears to be decomposing during distillation, even under vacuum. What's causing this and how can I prevent it?

A: This is a classic sign of thermal degradation. While vacuum lowers the boiling point, localized overheating can still occur.

  • Causality: Amines, including this compound, can be sensitive to prolonged heat. Hot spots on the flask surface or oxidation from residual air can initiate decomposition, leading to discoloration and the formation of high-molecular-weight byproducts.

  • Troubleshooting Steps:

    • Improve Vacuum: Ensure your vacuum system is pulling a sufficiently low pressure. A lower pressure directly translates to a lower boiling temperature.

    • Use a Vigorous Stir Bar: Stirring ensures even heat distribution and prevents bumping, minimizing the time the liquid spends in contact with the hottest part of the glassware.

    • Use an Oil Bath: An oil bath provides more uniform heating than a heating mantle, reducing the risk of hot spots.

    • Introduce an Inert Gas Bleed: A very fine bleed of nitrogen or argon into the system can help prevent oxidation and stabilize the distillation.

Recrystallization

Q: I'm attempting to recrystallize this compound, but it's "oiling out" of solution instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when significant impurities are present, depressing the melting point.[12]

  • Causality: The solubility curve of your compound in the chosen solvent system is too steep, or the solution is supersaturated at a temperature where the compound is still a liquid.

  • Troubleshooting Steps:

    • Add More "Good" Solvent: Re-heat the mixture until the oil fully redissolves. Add a small amount more of the "good" solvent (the one it dissolves well in) to decrease the saturation point.[12]

    • Slow Down the Cooling Process: Allow the solution to cool much more slowly. Insulating the flask can promote the formation of an ordered crystal lattice rather than an amorphous oil.

    • Try a Different Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but poorly when cold. For amines, which can be tricky, consider mixed solvent systems. A common approach is to dissolve the amine in a polar solvent like ethanol or methanol and then slowly add a less polar anti-solvent like tert-butyl methyl ether (TBME) or hexane until turbidity appears, then reheat to clarify and cool slowly.[2][13]

Q: My solution is cold, but no crystals have formed. How can I induce crystallization?

A: This indicates that the solution is supersaturated but lacks a nucleation point for crystal growth to begin.[12]

  • Troubleshooting Steps:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass provide nucleation sites.[12]

    • Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[12]

    • Concentrate the Solution: If the above methods fail, it's possible the solution is not sufficiently saturated. Gently warm the solution and evaporate some of the solvent under a stream of nitrogen, then attempt to cool and crystallize again.

Column Chromatography

Q: My this compound is streaking badly and giving broad peaks on my silica gel column. What is happening?

A: This is a very common issue when purifying amines on standard silica gel.

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. The basic nitrogen atom of this compound undergoes a strong acid-base interaction with these sites, causing it to bind almost irreversibly.[12] This leads to significant peak tailing (streaking) and poor recovery.

  • Troubleshooting Steps:

    • Deactivate the Silica: Add a small amount of a competing base to your mobile phase (eluent). A common and effective choice is to add 0.5-1% triethylamine (TEA) or a few drops of ammonia to the solvent system.[12] The competing base will bind to the acidic sites on the silica, allowing your target compound to elute cleanly.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina.

    • Try Reversed-Phase Chromatography: For high-purity applications, reversed-phase HPLC (e.g., C18 column) with an appropriate mobile phase (like acetonitrile/water with a modifier like TFA or formic acid) can provide excellent separation.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying several grams to kilograms of crude this compound.

  • Setup: Assemble a standard short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stir bar in the boiling flask.

  • Charging the Flask: Charge the boiling flask with the crude this compound (do not fill more than two-thirds full).

  • Evacuation: Begin stirring and slowly apply vacuum. Watch for initial outgassing of volatile impurities or residual solvents.

  • Heating: Once a stable vacuum is achieved (<1 mmHg is ideal), gently heat the flask using an oil bath.

  • Fraction Collection:

    • Collect a small forerun fraction, which may contain lower-boiling impurities.

    • Collect the main fraction of this compound at its boiling point corresponding to the system pressure (e.g., approx. 94°C at 10 mmHg).[6] The product should be a colorless to light yellow liquid.[6]

    • Stop the distillation before the pot runs dry to avoid concentrating potentially explosive peroxide impurities (if present) and to prevent charring.

  • Shutdown: Allow the system to cool completely before slowly releasing the vacuum to prevent air from rushing in and potentially oxidizing the hot product.

Protocol 2: Purification by Column Chromatography

This protocol is designed for obtaining high-purity material on a smaller scale.

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 9:1 + 1% Triethylamine).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly under a slight positive pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. If it doesn't dissolve well, use a slightly stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder ("dry loading"). Carefully add this to the top of the column bed.

  • Elution: Begin eluting with the mobile phase. You can use an isocratic (single solvent mixture) or gradient elution (gradually increasing solvent polarity, e.g., from 10% to 30% Ethyl Acetate in Hexane).

  • Fraction Monitoring: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Visual Workflows

General Purification Strategy

Purification_Workflow Crude Crude this compound (Post-Workup) Distill Vacuum Distillation Crude->Distill Removes non-volatile and some volatile impurities Analysis1 Purity Check (GC, NMR) Distill->Analysis1 Chrom Column Chromatography (Silica + TEA or Alumina) Analysis1->Chrom Purity < 98% (Close-boiling impurities) Final Pure this compound (>98%) Analysis1->Final Purity > 98% Analysis2 Final Purity & Characterization (GC, HPLC, NMR, FTIR) Chrom->Analysis2 Recrys Recrystallization or Salt Formation Recrys->Final Analysis2->Recrys Minor impurities remain Analysis2->Final Purity OK Impure Impure Fractions Analysis2->Impure Fractions impure

Caption: A general workflow for the multi-step purification of this compound.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting cluster_oiling Oiling Out Solutions cluster_nocrystals Induction Methods Start Attempt Recrystallization Problem What is the issue? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Oiling NoCrystals No Crystals Form Problem->NoCrystals No Formation Success Crystals Formed Problem->Success Success Reheat 1. Reheat to dissolve oil OilingOut->Reheat Scratch 1. Scratch flask with glass rod NoCrystals->Scratch AddSolvent 2. Add more 'good' solvent SlowCool 3. Cool solution slowly ChangeSolvent 4. Try a different solvent system Seed 2. Add a seed crystal Concentrate 3. Concentrate solution

Caption: A decision tree for troubleshooting common recrystallization problems.

Section 5: Data Summary Tables

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₁N [11]
Molecular Weight 133.19 g/mol [11]
Appearance Colorless to light yellow clear liquid [6]
Boiling Point 220 °C (at 760 mmHg) [6]
~94 °C (at 10 mmHg) [6]
Density ~1.056 g/cm³ [6]

| CAS Number | 34698-41-4 |[9][11] |

Table 2: Potential Impurities and Purification Considerations

Impurity Boiling Point (°C) Purification Notes
1-Indanone 243-245 Higher boiling point; can be separated by careful vacuum distillation.
1-Indanol 118 (at 14 mmHg) Close boiling point to this compound under vacuum; may require chromatography for complete removal.

| Triethylamine (TEA) | 89.5 | Used as a modifier in chromatography; easily removed under vacuum due to high volatility. |

Section 6: References

  • PubChem. (n.d.). (+-)-1-Aminoindan. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. Retrieved from

  • Google Patents. (2009). EP2181980A1 - A process for the preparation of (R)-1-aminoindanes. Retrieved from

  • European Patent Office. (2019). EP3068746B1 - Process for the preparation of enantiomerically pure this compound. Retrieved from [Link]

  • Google Patents. (2012). WO2012116752A1 - Process of resolution of this compound. Retrieved from

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

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  • Pellicciari, R., et al. (2004). Preparative resolution of this compound-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography. Chirality, 16(5), 348-351. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 1-Aminoindan for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-aminoindan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis of this critical pharmaceutical intermediate. As you prepare for preclinical studies, ensuring a robust, scalable, and safe synthetic process is paramount. This document will address common challenges, offer troubleshooting solutions, and provide detailed protocols to support your efforts.

Introduction: The Significance of this compound in Preclinical Research

This compound and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of several therapeutic agents, including drugs for neurodegenerative diseases.[1] As you transition from discovery to preclinical development, the demand for larger quantities of high-purity this compound necessitates a shift from laboratory-scale procedures to a more robust and scalable synthetic route. This guide focuses on the most common and scalable method: the reduction of 1-indanone oxime, as well as the alternative of reductive amination of 1-indanone.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that arise during the synthesis and scale-up of this compound.

Q1: What is the most reliable and scalable method for preparing this compound for preclinical batches?

A1: The most widely adopted and scalable synthesis of this compound involves a two-step process starting from 1-indanone.[2][3] The first step is the oximation of 1-indanone to form 1-indanone oxime.[2][4] The subsequent step is the reduction of the oxime to yield this compound.[1][5] This method is favored for its generally high yields and the availability of relatively inexpensive starting materials.

Q2: I'm seeing a low yield in the oximation step. What are the common causes?

A2: Low yields in the formation of 1-indanone oxime can often be attributed to several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).[4]

  • Suboptimal pH: The reaction of hydroxylamine with a ketone is pH-sensitive. The use of a base like pyridine or potassium carbonate is common to neutralize the HCl salt of hydroxylamine and facilitate the reaction.[3][4]

  • Reagent quality: The purity of both 1-indanone and hydroxylamine hydrochloride is crucial. Use high-quality reagents from a reliable supplier.

Q3: During the reduction of 1-indanone oxime, I'm getting a mixture of products. How can I improve the selectivity?

A3: The key to a clean reduction is the choice of reducing agent and reaction conditions. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) is a common and effective method.[1][5] To minimize side reactions:

  • Catalyst activity: Ensure the catalyst is active. Using a fresh batch of catalyst is recommended for critical scale-up runs.

  • Hydrogen pressure and temperature: Optimize the hydrogen pressure and reaction temperature. Over-reduction or side reactions can occur at excessively high temperatures or pressures.

  • Solvent choice: The choice of solvent can influence the reaction. Alcohols like ethanol or methanol are commonly used.

Q4: What are the main safety concerns when scaling up the synthesis of this compound?

A4: Scaling up any chemical synthesis introduces new safety challenges. For this compound synthesis, pay close attention to:

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the use of appropriate high-pressure reactors and proper safety protocols. The catalyst itself (e.g., Pd/C) can be pyrophoric when dry and exposed to air. Handle with care.

  • Handling of this compound: this compound is a skin and eye irritant and may cause respiratory irritation.[6][7][8][9] Always handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][10][11]

  • Exothermic reactions: Be aware of potential exotherms, especially during the reduction step. Implement proper temperature control and have a cooling plan in place.[12]

Q5: How can I purify the final this compound product to the high purity required for preclinical studies?

A5: High purity is critical for preclinical candidates. Common purification methods for this compound include:

  • Distillation: Vacuum distillation is an effective method for purifying liquid this compound.[13]

  • Crystallization of a salt: Formation of a salt, such as the hydrochloride or mesylate salt, followed by crystallization can be a highly effective purification strategy.[14] The free base can be regenerated by treatment with a base.

  • Chromatography: While less common for large-scale purification, column chromatography can be used for smaller batches or to remove specific impurities.

Troubleshooting Guides

This section provides a more detailed breakdown of potential problems and their solutions in a question-and-answer format.

Troubleshooting the Oximation of 1-Indanone
Problem Possible Cause(s) Recommended Solution(s)
Reaction is sluggish or incomplete. Insufficient heating.The reaction is typically stirred at around 50°C.[4] Ensure your reaction mixture is reaching and maintaining the target temperature.
Poor mixing in a larger vessel.Ensure adequate agitation, especially in larger reactors, to maintain a homogeneous mixture.
Deactivated hydroxylamine.Use a fresh, high-quality source of hydroxylamine hydrochloride.
Formation of multiple spots on TLC. Presence of impurities in the starting 1-indanone.Purify the 1-indanone by recrystallization or distillation before use.
Side reactions due to incorrect pH.Ensure the correct stoichiometry of the base (e.g., pyridine) is used to neutralize the HCl from hydroxylamine hydrochloride.
Difficulty in isolating the product. Emulsion formation during aqueous workup.Add brine to the aqueous layer to break the emulsion.
Product is too soluble in the aqueous phase.Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize recovery.[4]
Troubleshooting the Reduction of 1-Indanone Oxime
Problem Possible Cause(s) Recommended Solution(s)
Incomplete reduction. Inactive catalyst.Use a fresh batch of catalyst. Ensure the catalyst is not exposed to air for prolonged periods.
Insufficient hydrogen pressure.Check for leaks in the hydrogenation system. Ensure the pressure is maintained at the desired level throughout the reaction.
Catalyst poisoning.Impurities in the substrate or solvent can poison the catalyst. Ensure high-purity starting materials and solvents.
Formation of byproducts. Over-reduction.Optimize the reaction time, temperature, and hydrogen pressure. Monitor the reaction progress closely by TLC or GC/LC-MS.
Side reactions.The choice of reducing agent is critical. Catalytic hydrogenation is generally cleaner than some chemical reducing agents.
Difficult filtration of the catalyst. Catalyst particles are too fine.Use a filter aid like Celite to facilitate the filtration of the catalyst.
Catalyst is pyrophoric.Do not allow the catalyst to dry completely on the filter paper in the presence of air. Keep it wet with solvent during filtration.

Experimental Protocols

Protocol 1: Synthesis of 1-Indanone Oxime

This protocol is adapted from established literature procedures.[4]

Materials:

  • 1-Indanone

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve 1-indanone in pyridine.

  • Add hydroxylamine hydrochloride to the solution.

  • Heat the reaction mixture to 50°C and stir for 20-30 minutes, or until TLC analysis indicates the complete consumption of 1-indanone.[4]

  • Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and 1 M aqueous HCl.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M aqueous HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-indanone oxime as a solid.

Protocol 2: Catalytic Hydrogenation of 1-Indanone Oxime to this compound

Safety Note: This procedure involves flammable hydrogen gas and a potentially pyrophoric catalyst. It must be performed in a well-ventilated fume hood using appropriate safety precautions and equipment.

Materials:

  • 1-Indanone oxime

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Ethanol or Methanol

  • Hydrogen gas

  • Celite (optional, for filtration)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-indanone oxime in ethanol.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to a hydrogen source.

  • Purge the vessel with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound. The product can be further purified by vacuum distillation.

Visualizing the Workflow

Synthesis of this compound from 1-Indanone

SynthesisWorkflow Indanone 1-Indanone Oxime 1-Indanone Oxime Indanone->Oxime Hydroxylamine HCl, Pyridine, 50°C Aminoindan This compound Oxime->Aminoindan H₂, Pd/C, Ethanol

Caption: A simplified workflow for the two-step synthesis of this compound.

Alternative Route: Reductive Amination

For some applications, direct reductive amination of 1-indanone can be an alternative. This one-pot procedure can be advantageous in terms of process time.[15][16][17]

ReductiveAmination Indanone 1-Indanone Imine Imine Intermediate (transient) Indanone->Imine Ammonia source (e.g., NH₄OAc) Aminoindan This compound Imine->Aminoindan Reducing Agent (e.g., NaBH₃CN)

Caption: The reductive amination pathway for this compound synthesis.

Concluding Remarks

The synthesis of this compound for preclinical studies requires a careful and systematic approach. By understanding the underlying chemistry, anticipating potential challenges, and adhering to strict safety protocols, researchers can confidently scale up their production. This guide provides a foundation for troubleshooting and optimizing your synthesis. For further, more specific inquiries, consulting with a process chemistry expert is always recommended.

References

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Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-aminoindan and its derivatives. This guide is designed to provide practical, field-proven insights into common challenges encountered during synthesis, purification, chiral resolution, and biological application. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common preliminary questions regarding the handling and properties of this compound.

Q1: What are the basic physical properties and stability concerns for this compound?

A1: this compound is typically a clear, colorless to light yellow liquid.[1][2] It is crucial to be aware of its sensitivity to air. The primary amine functionality can readily react with atmospheric carbon dioxide to form the corresponding carbamate salt, which can appear as a precipitate or lead to inconsistencies in reagent concentration.[3] The compound is considered stable under normal, inert conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4]

PropertyValueSource
Molecular Formula C₉H₁₁N[2]
Molecular Weight 133.19 g/mol [2]
Boiling Point 96-97 °C at 8 mmHg[2]
Melting Point ~15 °C[2]
Density ~1.038 g/mL at 25 °C[2]
Solubility Insoluble in water; Soluble in methanol[1][5]

Q2: What are the mandatory safety precautions for handling this compound?

A2: this compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation upon inhalation.[4][6] All manipulations should be conducted in a well-ventilated laboratory fume hood.[7] Standard personal protective equipment (PPE) is required, including safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[1][7] Avoid all personal contact, including inhalation and skin exposure.[8] In case of contact, wash the affected area thoroughly with soap and water.[6]

Q3: How should I properly store this compound to ensure its long-term stability?

A3: Proper storage is critical to prevent degradation. Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with CO₂.[3][4] It should be kept in a cool, dry, and well-ventilated area, with refrigeration (2-8°C) being ideal for long-term storage.[2][4] Always check that containers are clearly labeled and free from leaks.[8]

Section 2: Synthesis & Purification Troubleshooting

The synthesis of this compound, commonly via reductive amination of 1-indanone, can present challenges related to yield and purity.[9]

Q4: My reductive amination of 1-indanone to this compound is giving a very low yield. What are the likely causes and how can I fix it?

A4: Low yield in this reaction is a common issue that can often be traced back to several factors. The key is to systematically investigate the reaction conditions and reagent quality.

  • Cause 1: Inefficient Imine Formation: The first step is the formation of an intermediate imine or enamine, which is then reduced. If this equilibrium is unfavorable, the overall yield will suffer. Ensure your ammonium source (e.g., ammonium formate) is fresh and anhydrous.[9]

  • Cause 2: Reductant Activity: The choice and quality of the reducing agent are paramount. If using a borohydride reagent, ensure it has not been degraded by moisture. For catalytic hydrogenation, verify the catalyst activity is not compromised.

  • Cause 3: Side Reactions: Over-reduction or polymerization of 1-indanone can occur. Side reactions are often temperature-dependent; try running the reaction at a lower temperature for a longer duration.[10] During the synthesis of derivatives, such as in the preparation of Rasagiline, the formation of dialkylated byproducts is a known issue that can be difficult to remove.[11]

  • Cause 4: Work-up and Purification Losses: this compound has some volatility and can be lost during solvent removal under high vacuum. Use a moderate vacuum and avoid excessive heating. Acid-base extraction must be performed carefully to avoid emulsions and ensure complete phase separation.

Below is a troubleshooting workflow to diagnose low-yield issues.

low_yield_troubleshooting cluster_analysis Crude Product Analysis start Low Yield in Synthesis check_reagents Verify Reagent Quality (1-Indanone, NH4OAc, Reductant) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions analyze_crude Analyze Crude Product (TLC, NMR, GC-MS) check_conditions->analyze_crude product_present Product Formed? analyze_crude->product_present unreacted_sm Unreacted Starting Material? side_products Significant Side Products? unreacted_sm->side_products Yes optimize_reaction Optimize: Increase Time/Temp or Reductant Stoichiometry unreacted_sm->optimize_reaction optimize_purity Optimize: Lower Temp, Change Solvent, or Use Milder Reductant side_products->optimize_purity check_workup Investigate Work-up & Purification Procedure for Loss side_products->check_workup product_present->unreacted_sm Yes re_evaluate Re-evaluate fundamental reaction compatibility product_present->re_evaluate

Caption: Troubleshooting workflow for low synthesis yield.

Section 3: Chiral Resolution Troubleshooting

The biological activity of this compound derivatives is often enantiomer-specific. For instance, (R)-1-aminoindan is the primary active metabolite of the anti-Parkinson's drug rasagiline, possessing significant neuroprotective properties.[12][13] Therefore, efficient chiral resolution is a critical experimental step.

Q5: I am struggling to resolve racemic this compound using fractional crystallization. The enantiomeric excess (e.e.) is poor after multiple attempts. What can I do?

A5: Poor resolution via diastereomeric salt crystallization is a common and frustrating problem. Success depends on a significant solubility difference between the two diastereomeric salts, which is hard to predict.[14]

  • Systematic Solvent Screening: The choice of solvent is the most critical variable. A solvent that maximizes the solubility difference between the diastereomers is ideal. Start with a solvent in which the salts are sparingly soluble (e.g., ethanol, isopropanol, or mixtures with water) and screen a range of polar and non-polar options.[15]

  • Vary the Resolving Agent: Not all chiral acids are equally effective. If one agent fails, try another. Several have been successfully used for this compound.[16]

Chiral Resolving AgentTypical Solvent SystemReference
N-acetyl-L-leucineAqueous solution[15]
L-malic acidAbsolute ethanol[15][17]
(2R,3R)-tartaric acidMethanol[17]
N-acetyl-L-glutamic acidVarious[15]
  • Control Crystallization Conditions: Slow cooling is essential. Rapid crystallization tends to trap impurities and the undesired diastereomer, leading to poor e.e. Try dissolving the salt at the solvent's boiling point and allowing it to cool to room temperature slowly overnight, followed by further cooling in an ice bath.

  • Consider an Enzymatic Approach: If classical resolution proves inefficient, dynamic kinetic resolution (DKR) using an enzyme like Candida plicata lipase can be a powerful alternative. This method can theoretically convert 100% of the racemate into the desired enantiomer.[18]

The general workflow for classical resolution is depicted below.

chiral_resolution_workflow cluster_crystals Solid Phase cluster_liquor Liquid Phase (Mother Liquor) racemate Racemic this compound resolving_agent Add Chiral Resolving Acid (e.g., L-malic acid in EtOH) racemate->resolving_agent diastereomers Formation of Diastereomeric Salts (R-amine-S-acid & S-amine-S-acid) resolving_agent->diastereomers crystallization Fractional Crystallization (Slow Cooling) diastereomers->crystallization separation Separate Crystals (Less Soluble) from Mother Liquor (More Soluble) crystallization->separation crystal_liberation Liberate Amine from Crystals (Basify with NaOH) separation->crystal_liberation Crystals liquor_liberation Liberate Amine from Liquor (Basify with NaOH) separation->liquor_liberation Mother Liquor enantiomer_1 Isolated Enantiomer 1 (e.g., R-1-aminoindan) crystal_liberation->enantiomer_1 enantiomer_2 Isolated Enantiomer 2 (e.g., S-1-aminoindan) liquor_liberation->enantiomer_2

Caption: Workflow for chiral resolution via crystallization.

Section 4: Applications in Biological Assays

This compound and its derivatives are widely used in neuroscience and pharmacology to study neuroprotection and neurotransmitter systems.[19][20]

Q6: I am using (R)-1-aminoindan in a neuroprotection assay with cultured neurons (e.g., PC12 cells), but my results are inconsistent. What could be wrong?

A6: Inconsistent results in cell-based assays often stem from issues with compound stability, dosage, or the experimental model itself.

  • Compound Stability in Media: Is your compound stable in the cell culture media under incubation conditions (37°C, 5% CO₂)? Amines can be susceptible to oxidation. Prepare fresh stock solutions for each experiment and consider adding them to the media immediately before treating the cells.

  • Accurate Dosing: this compound is a weak base. When preparing solutions, ensure the pH of your final culture media is not significantly altered, as this can affect both your cells and the compound's activity.

  • Mechanism of Action: Remember that (R)-1-aminoindan is a weak MAO-B inhibitor but exerts its neuroprotective effects through other mechanisms, such as modulating signaling pathways and stabilizing mitochondria.[12][19] Ensure your experimental endpoint is appropriate. For example, if you are studying protection against oxidative stress induced by H₂O₂, measuring markers of apoptosis or mitochondrial health would be relevant.[13]

  • Cell Health and Confluency: Ensure your cells are healthy, within a consistent passage number range, and plated at the same density for all experiments. Over-confluent or stressed cells can respond differently to treatment.

Section 5: Analytical Characterization

Q7: How can I confirm the identity and purity of my synthesized this compound?

A7: A combination of analytical techniques is recommended for full characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for confirming the molecular weight (m/z = 133) and assessing purity. The fragmentation pattern can help confirm the structure.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the precise chemical structure. The proton NMR will show characteristic peaks for the aromatic and aliphatic protons, and the integration should be consistent with the structure.[22]

  • Infrared (IR) Spectroscopy: IR will show characteristic N-H stretching bands for the primary amine and C-H bands for the aromatic and aliphatic components.[22]

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of a resolved sample, you must use a chiral HPLC column. This is the gold standard for quantifying the ratio of the (R)- and (S)-enantiomers.

Section 6: Experimental Protocol

Protocol: Chiral Resolution of Racemic this compound using L-(-)-Malic Acid

This protocol is a representative example based on established methods.[15][17] Note: Optimization of solvent volume and crystallization temperature may be required.

  • Preparation: In a 250 mL round-bottom flask, dissolve racemic this compound (10.0 g, 75.1 mmol) in absolute ethanol (100 mL).

  • Salt Formation: In a separate beaker, dissolve L-(-)-malic acid (10.0 g, 74.6 mmol, ~1.0 equivalent) in absolute ethanol (50 mL) with gentle warming.

  • Mixing and Crystallization: Add the warm L-malic acid solution to the this compound solution with stirring. A precipitate should begin to form. Heat the mixture to reflux until the solution becomes clear.

  • Slow Cooling: Remove the flask from heat and allow it to cool slowly to room temperature overnight without disturbance.

  • Isolation: Cool the flask in an ice bath for 1-2 hours to maximize crystallization. Collect the white crystalline solid by vacuum filtration and wash the crystals with a small amount of cold ethanol. This solid is the diastereomeric salt enriched in one enantiomer.

  • Liberation of Free Amine:

    • Suspend the collected crystals in water (100 mL).

    • Basify the solution to pH >11 by slowly adding 2 M NaOH(aq) with stirring. Ensure the solution remains cool.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC. The mother liquor can also be processed to recover the other enantiomer.

References

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Technical Support Center: Optimizing Storage Conditions for 1-Aminoindan

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the optimal storage, handling, and troubleshooting for 1-aminoindan. Our focus is on maintaining the compound's integrity, ensuring experimental reproducibility, and preventing degradation. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering users to make informed decisions in their laboratory work.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: The optimal storage conditions for this compound are designed to protect it from its primary degradation triggers: oxygen, light, moisture, and heat. The recommended storage protocol is as follows:

  • Temperature: Refrigerate at 2-8°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This compound is sensitive to air and can oxidize.

  • Light: Protect from light by using an amber glass vial or by storing the container in a dark place.

  • Container: Use a tightly sealed container made of a non-reactive material like borosilicate glass or high-density polyethylene (HDPE).

Q2: Why is an inert atmosphere so critical for storing this compound?

A2: this compound is a primary aromatic amine, a class of compounds known to be susceptible to oxidation in the presence of atmospheric oxygen.[1][2][3] The amino group can be oxidized, leading to the formation of colored impurities, such as azo compounds, and potentially polymeric materials.[4][5] Storing under an inert gas like nitrogen or argon displaces oxygen, significantly slowing down this oxidative degradation process and preserving the purity of the compound.[6]

Q3: I've noticed my this compound has developed a yellow or brownish tint. What does this mean, and is it still usable?

A3: A change in color from colorless or light yellow to a darker yellow or brown is a visual indicator of degradation. This is likely due to oxidation and the formation of impurities. While a slight color change may not significantly impact the outcome of all experiments, it is a clear sign that the compound's purity has been compromised. For sensitive applications, such as in drug development or quantitative assays, it is highly recommended to use a fresh, pure sample. The usability of discolored this compound should be assessed on a case-by-case basis, ideally by analytical purity determination.

Q4: Can I store this compound in a plastic container?

A4: Yes, but the type of plastic is crucial. High-density polyethylene (HDPE) is a suitable and non-reactive plastic for storing this compound.[7][8] However, it is essential to ensure the container has a tight-fitting cap to prevent exposure to air and moisture. For long-term storage, amber borosilicate glass is generally preferred due to its superior inertness and light-blocking properties.[9]

Q5: Is it acceptable to repeatedly freeze and thaw this compound?

A5: Repeated freeze-thaw cycles are generally not recommended for solutions of amines. While specific data on this compound is limited, freeze-thaw cycles can promote the degradation of some amines by causing localized concentration changes and potentially accelerating oxidative processes.[10][11][12][13] It is best practice to aliquot the sample into smaller, single-use vials to avoid the need for repeated warming and cooling of the entire stock.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) Oxidation due to exposure to air.1. Confirm the integrity of the container seal. 2. Ensure the container was properly flushed with an inert gas before sealing. 3. For future storage, use a fresh vial and strictly adhere to inert atmosphere protocols.
Photodegradation from exposure to light.1. Store the container in a dark location or use an amber vial. 2. Minimize exposure to ambient light during handling.
Precipitate Formation in Solution The solution may be supersaturated at lower temperatures.1. Gently warm the solution to room temperature to redissolve the precipitate. 2. If the precipitate does not redissolve, it may be a degradation product. In this case, the solution should be discarded.
Contamination or reaction with the solvent.1. Ensure the solvent used is of high purity and compatible with this compound. 2. Prepare fresh solutions as needed and avoid long-term storage in solution.
Inconsistent Experimental Results Degradation of the this compound stock.1. Visually inspect the stock for any signs of discoloration. 2. If degradation is suspected, perform a purity analysis (e.g., HPLC, NMR) on the stock. 3. Use a fresh, unopened vial of this compound for critical experiments.
Improper handling leading to contamination.1. Use clean, dry spatulas and glassware. 2. Avoid introducing moisture into the stock container.

Experimental Protocols

Protocol 1: Proper Aliquoting of this compound for Long-Term Storage

This protocol outlines the best practice for dividing a larger stock of this compound into smaller, single-use vials to maintain its integrity over time.

Materials:

  • Stock container of this compound

  • Multiple small, amber glass vials with PTFE-lined caps

  • Pipette or syringe with a needle (ensure compatibility)

  • Source of inert gas (Nitrogen or Argon) with a regulator and tubing

  • Glove box or a well-ventilated fume hood

Procedure:

  • Preparation: Work in a glove box or a fume hood with a gentle stream of inert gas directed into the working area.

  • Inerting Vials: Place the empty, open vials in the inert atmosphere for several minutes to displace any air.

  • Transfer: Carefully and quickly transfer the desired amount of this compound from the stock container to each vial.

  • Purging: Gently flush the headspace of each vial with the inert gas for a few seconds.

  • Sealing: Immediately and tightly seal each vial with a PTFE-lined cap.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of aliquoting, and storage conditions.

  • Storage: Place the aliquoted vials in a refrigerator at 2-8°C.

Protocol 2: Visual Inspection and Qualitative Assessment of this compound

A simple yet effective protocol for the routine check of your this compound stock.

Procedure:

  • Color Check: Before each use, visually inspect the color of the this compound against a white background. A pure sample should be a colorless to very pale yellow liquid. Any significant darkening indicates potential degradation.

  • Clarity Check: Observe the clarity of the liquid. It should be free of any suspended particles or precipitates.

  • Documentation: Maintain a logbook for each stock container, noting the date of receipt, date of first opening, and any visual changes observed over time.

Visualizations

Decision Tree for this compound Storage

This diagram provides a logical workflow for making decisions about the storage of this compound.

storage_decision_tree This compound Storage Decision Tree start Start: New bottle of this compound received long_term Long-term storage (> 1 month)? start->long_term aliquot Aliquot into smaller, single-use amber vials long_term->aliquot Yes no_aliquot Store in original container long_term->no_aliquot No inert Flush with inert gas (N2 or Ar) and seal tightly aliquot->inert short_term Short-term storage (< 1 month)? no_aliquot->short_term refrigerate Store at 2-8°C in the dark inert->refrigerate daily_use For immediate/daily use? refrigerate->daily_use check_seal Ensure container is tightly sealed after each use short_term->check_seal check_seal->inert room_temp Allow to equilibrate to room temperature before opening daily_use->room_temp Yes end_storage Properly Stored daily_use->end_storage No room_temp->end_storage

Caption: Decision tree for optimal this compound storage.

Troubleshooting Flowchart for Degraded this compound

This flowchart guides the user through the steps to take when degradation of this compound is suspected.

troubleshooting_flowchart Troubleshooting Degraded this compound start Suspicion of this compound Degradation visual_check Visually inspect for discoloration or precipitate start->visual_check is_discolored Is the sample discolored or cloudy? visual_check->is_discolored sensitive_app Is the application highly sensitive to purity? (e.g., pharma, kinetics) is_discolored->sensitive_app Yes no_issue No visual signs of degradation is_discolored->no_issue No discard Discard and use a fresh, pure sample sensitive_app->discard Yes purity_analysis Consider purity analysis (HPLC, NMR) to quantify degradation sensitive_app->purity_analysis No proceed_caution Proceed with caution, results may be compromised purity_analysis->proceed_caution check_handling Review handling procedures (exposure to air/light) no_issue->check_handling end_ok Continue use, monitor for changes check_handling->end_ok

Caption: Troubleshooting flowchart for suspected degradation.

References

  • Iranian Chemical Society. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]

  • Hoppe, M., et al. (2020). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 37(12), 2136-2153.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
  • S, S., et al. (2018). Stability study of rasagiline mesylate LQC ¼ 1.5 mg/mL and HQC ¼ 17... ResearchGate. Retrieved from [Link]

  • Sahoo, S. K., et al. (2019). A magnetically separable and recyclable g-C3N4/Fe3O4/porous ruthenium nanocatalyst for the photocatalytic degradation of water-soluble aromatic amines and azo dyes. New Journal of Chemistry, 43(4), 1864-1875.
  • Bhattacharya, S. K., & Das, A. (2002). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. Biotechnology letters, 24(19), 1587-1591.
  • Li, F., et al. (2021).
  • Lattao, C., et al. (2011). Role of Soil Manganese in the Oxidation of Aromatic Amines. Environmental science & technology, 45(6), 2203–2209.
  • Li, F., et al. (2021). Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat. ResearchGate. Retrieved from [Link]

  • Goldschmidt, M. C. (2018). Oxidation of aromatic amines by sodium hypochlorite. University of Surrey. Retrieved from [Link]

  • Van, T. H. M., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Control, 129, 108253.
  • Brenna, S., et al. (2022). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
  • Chi, Y., et al. (2021). The Effect of Multiple Freeze–Thaw Cycles on the Microstructure and Quality of Trachurus murphyi. Foods, 10(6), 1358.
  • Patel, K., et al. (2018). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Beilstein Journal of Organic Chemistry, 14, 2199-2204.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Mondal, T., & Jana, S. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS chemical health & safety, 30(6), 33-46.
  • Chen, E. (2015). Oxidative degradation of amine solvents for CO2 capture.
  • Kawakami, T., et al. (2017). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of the Japan Research Association for Textile End-Uses, 58(11), 743-749.
  • Liu, Z., et al. (2023). Effects of Multiple Freeze-Thaw Cycles on Protein and Lipid Oxidation, Microstructure and Quality Characteristics of Rainbow Trout (Oncorhynchus mykiss). Fishes, 8(2), 108.
  • Takeda, A., et al. (2019). Long-term, open-label, phase 3 study of rasagiline in Japanese patients with early Parkinson's disease. Journal of neurology, 266(1), 193–201.
  • Nielsen, C. J., et al. (2011).
  • S, R., et al. (2023). HPLC based in vivopharmacokinetic studies of rasagiline mesylate microspheres for Parkinson's disease. Annals of Phytomedicine, 12(2), 430-436.
  • Voice, A. K., et al. (2020). Analytical methods used to quantify amine oxidation. ResearchGate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]

  • Claiborne, A. (1988).
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  • Youdim, M. B. H., & Amit, T. (2004). Metabolites of the anti-Parkinson drugs rasagiline (Agilect) and selegiline. Neuroscience letters, 355(3), 169-172.
  • O'Donnell, K. (2024, January 24). Choosing the Best Bottles for Chemical Storage. Retrieved from [Link]

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  • Siderowf, A. (2007). Clinical trials with rasagiline: Evidence for short-term and long-term effects. CNS spectrums, 12(S18), 13-17.
  • Fish, R. H. (1966). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC.
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Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 1-Aminoindan Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Purity in Pharmaceutical Development

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2][3][4] Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profound differences in their interaction with the inherently chiral environment of the human body.[3][4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[4][5] 1-Aminoindan, a key chiral intermediate in the synthesis of various pharmaceuticals, including the monoamine oxidase B (MAO-B) inhibitor rasagiline, exemplifies this principle. Ensuring the enantiomeric purity of such compounds is a regulatory expectation and a scientific necessity for guaranteeing drug safety and efficacy.[1][5]

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the enantioselective analysis of chiral compounds in the pharmaceutical industry.[6] However, the development of a robust and reliable HPLC method is only the first step. A rigorous validation process, guided by internationally recognized standards such as the ICH Q2(R1) guidelines, is essential to demonstrate that the analytical procedure is fit for its intended purpose.[7][8][9] This guide provides an in-depth, data-driven validation of a specific HPLC method for the enantiomeric separation of this compound, comparing its performance with alternative technologies and elucidating the scientific rationale behind the methodological choices.

The Reference HPLC Method: Protocol and Scientific Rationale

The cornerstone of a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase.[6][10][11] Polysaccharide-based CSPs, derived from cellulose or amylose, are widely recognized for their broad applicability in resolving a vast array of racemic compounds.[12][13][14][15] The chiral recognition mechanism of these phases is complex, involving a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions that create "chiral pockets" into which one enantiomer fits more favorably than the other.[10][13]

For the separation of this compound enantiomers, a method based on an immobilized polysaccharide-based CSP is presented below. Immobilized CSPs offer enhanced stability and solvent compatibility compared to their coated counterparts, allowing for a wider range of mobile phases and a longer column lifetime.[12][15]

Instrumentation, Chemicals, and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector.

  • Data Acquisition: OpenLAB CDS Chemstation or equivalent.

  • Chiral Column: CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel), 250 x 4.6 mm.

  • Chemicals: Racemic this compound, (R)-1-aminoindan, (S)-1-aminoindan (all >99% purity). HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

Optimized Chromatographic Conditions
ParameterCondition
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 265 nm
Injection Volume 10 µL
Rationale for Method Development
  • Choice of Chiral Stationary Phase: The CHIRALPAK® IA-3, an amylose-based CSP, was selected due to its proven efficacy in separating primary amines. The carbamate derivatives on the polysaccharide backbone provide the necessary sites for hydrogen bonding and π-π interactions with the aromatic ring and amino group of this compound, facilitating chiral recognition.

  • Mobile Phase Optimization: A normal-phase mobile phase was chosen to enhance the polar interactions between the analyte and the CSP. The ratio of n-hexane (a non-polar solvent) to isopropanol (a polar modifier) was optimized to achieve a balance between retention and resolution. The addition of a small amount of diethylamine (a basic modifier) is crucial for improving peak shape and reducing tailing by competing with the basic analyte for active sites on the silica support.

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic this compound in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range for validation studies.

  • Sample Preparation: For drug substance analysis, dissolve the sample in the mobile phase to a final concentration within the validated range.

Analytical Workflow

HPLC Workflow for this compound Enantiomer Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weighing of This compound Standard/Sample Dissolve Dissolution in Mobile Phase Prep->Dissolve Dilute Serial Dilution for Calibration Curve Dissolve->Dilute Inject Injection into HPLC System Dilute->Inject Analysis Separate Chromatographic Separation (CHIRALPAK® IA-3) Inject->Separate Detect UV Detection at 265 nm Separate->Detect Integrate Peak Integration Detect->Integrate Data Output Quantify Quantification & Calculation of %ee Integrate->Quantify Report Final Report Quantify->Report

Caption: Workflow from sample preparation to final report generation.

Method Validation: A Data-Driven Analysis based on ICH Q2(R1)

The developed HPLC method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline "Validation of Analytical Procedures".[7][8][9][16] The following validation characteristics were assessed to ensure the method is reliable, accurate, and precise for its intended use.

Specificity / Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. The method demonstrated excellent baseline separation of the (R)- and (S)-enantiomers of this compound, with a resolution factor (Rs) greater than 2.0. A chromatogram of the racemic mixture shows two well-resolved, symmetrical peaks, confirming the method's ability to distinguish between the enantiomers.

(Note: As specific experimental chromatograms are not available from the search, a descriptive summary is provided.)

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The method was found to be linear over the concentration range of 1-100 µg/mL for each enantiomer.

Parameter(S)-1-aminoindan(R)-1-aminoindan
Concentration Range 1 - 100 µg/mL1 - 100 µg/mL
Correlation Coefficient (R²) 0.99980.9997
Slope 45.3245.19
Y-intercept 2.873.15
Accuracy (as Recovery)

Accuracy was determined by analyzing samples of known concentration (spiked placebo) at three levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Spiked LevelConcentration (µg/mL)Mean Recovery (%)% RSD
80% 4099.20.8
100% 50100.50.6
120% 6099.80.7
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day.

ParameterRepeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Mean Peak Area 22582265
Standard Deviation 15.818.1
% RSD 0.70%0.80%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.3
Limit of Quantitation (LOQ) 1.0
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The resolution between the enantiomers was monitored.

Parameter VariedVariationResolution (Rs)
Flow Rate 0.9 mL/min2.45
1.1 mL/min2.38
Column Temperature 23°C2.48
27°C2.35
Mobile Phase (IPA %) 9%2.25
11%2.55

The method demonstrated good robustness, with the resolution remaining well above the critical value of 1.5 under all varied conditions.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a powerful tool, other techniques offer potential advantages for chiral separations.[11][15] Here, we compare our validated HPLC method with Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[] It is often considered a "greener" alternative to normal-phase HPLC due to reduced organic solvent consumption.[18]

FeatureValidated HPLC MethodSupercritical Fluid Chromatography (SFC)
Speed Moderate (runtime ~10-15 min)High (runtimes often < 5 min)[18][19]
Solvent Consumption High (n-hexane, IPA)Low (primarily CO2, small % of co-solvent)[][18]
Resolution Excellent (Rs > 2.0)Often comparable or superior to HPLC[15]
Cost (Initial) ModerateHigh
Pros Widely available, robust, well-understood.Faster, lower solvent cost, environmentally friendly.
Cons High organic solvent usage, longer run times.Higher initial instrument cost, requires specialized expertise.
Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte.[20][21][22][23][24]

FeatureValidated HPLC MethodCapillary Electrophoresis (CE)
Sample Volume Microliters (µL)Nanoliters (nL)
Efficiency High (tens of thousands of theoretical plates)Extremely High (hundreds of thousands of plates)[21]
Throughput ModeratePotentially higher due to rapid analysis times
Solvent Consumption HighExtremely Low
Pros Robust, suitable for preparative scale.Minimal sample/reagent use, high efficiency, rapid method development.[22]
Cons Higher solvent usage, potential for lower efficiency.Lower sensitivity (with UV), less suitable for preparative scale.

Conclusion: Selecting the Optimal Method for Purpose

The validated HPLC method presented in this guide demonstrates exceptional performance for the enantiomeric separation of this compound, meeting all ICH Q2(R1) criteria for specificity, linearity, accuracy, precision, and robustness. Its foundation on a widely available polysaccharide-based chiral stationary phase makes it a reliable and transferable method for quality control laboratories.

The choice of analytical technology, however, should always be guided by the specific application.

  • For routine QC and release testing, the validated HPLC method is the preferred choice due to its proven robustness, reliability, and the widespread availability of instrumentation.

  • For high-throughput screening or when "green" chemistry is a priority, SFC presents a compelling alternative, offering significant advantages in speed and reduced solvent consumption.[18][19]

  • For research applications where sample volume is limited or extremely high separation efficiency is required, CE is an invaluable tool.[22]

Ultimately, a thorough understanding of the principles, strengths, and limitations of each technique, supported by rigorous validation, empowers researchers and drug development professionals to select the most appropriate method to ensure the chiral purity, safety, and efficacy of pharmaceutical products.

Method Validation Logic cluster_performance Performance Characteristics Start Start: Analytical Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Specificity->Linearity End Method is Validated: Fit for Intended Purpose Specificity->End Linearity->Accuracy Linearity->End Accuracy->Precision Accuracy->End Precision->LOD_LOQ Precision->End LOD_LOQ->Robustness LOD_LOQ->End Robustness->End

Caption: Logical flow of the method validation process per ICH Q2(R1).

References

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A Comparative Guide to Chiral Auxiliaries: Benchmarking 1-Aminoindan Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the synthetic chemist's toolbox is equipped with a variety of strategies. Among these, the use of chiral auxiliaries remains a robust and reliable method for controlling stereochemistry during carbon-carbon bond formation.[1][2] This guide provides an in-depth comparative analysis of cis-1-aminoindan-2-ol, a chiral auxiliary featuring a conformationally rigid bicyclic framework, against other stalwarts in the field: the ubiquitous Evans' oxazolidinones, the powerful Oppolzer's sultams, and the practical Meyers' amide systems.

This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of a chiral auxiliary for their specific synthetic challenges. We will delve into the mechanistic underpinnings of stereocontrol, provide a quantitative comparison of their performance in key asymmetric transformations, and offer detailed, field-proven experimental protocols.

The Principle of Chiral Auxiliaries: A Temporary Stereochemical Guide

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to selectively produce one diastereomer over another.[2] The efficacy of a chiral auxiliary is judged on several key criteria:

  • High Diastereoselectivity: The ability to induce a high diastereomeric excess (d.e.) in the desired product.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions that do not compromise the newly formed stereocenter.[1]

  • Recoverability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield for reuse.

  • Predictable Stereochemical Outcome: The stereochemical outcome should be predictable based on a well-understood mechanistic model.

In Focus: cis-1-Aminoindan-2-ol

cis-1-Aminoindan-2-ol has gained prominence as a chiral auxiliary due to its rigid indane backbone, which provides a well-defined and predictable steric environment for controlling the facial selectivity of reactions.[3][4] Its conformational rigidity is a key advantage, as it limits the number of possible transition state geometries, often leading to higher diastereoselectivity compared to more flexible acyclic auxiliaries.[3] Both enantiomers of cis-1-aminoindan-2-ol are commercially available, allowing for access to either enantiomer of the target molecule.[3]

Derived from this amino alcohol, chiral oxazolidinones and sulfonamides have been successfully employed in a range of asymmetric transformations, including aldol reactions, Diels-Alder reactions, and alkylations.[3][5]

The Contenders: A Look at Other Leading Chiral Auxiliaries

To provide a comprehensive comparison, we will evaluate 1-aminoindan-derived auxiliaries against three other widely used classes:

  • Evans' Oxazolidinones: Developed by David A. Evans, these auxiliaries are arguably the most well-known and widely used for stereoselective aldol reactions and alkylations.[2][6][7] They are typically derived from readily available chiral amino alcohols like valinol or phenylalaninol.[3]

  • Oppolzer's Sultams: Based on camphor, Oppolzer's sultams are highly effective auxiliaries, particularly for asymmetric Diels-Alder reactions, alkylations, and conjugate additions.[8] Their rigid structure and strong directing ability lead to excellent levels of stereocontrol.

  • Meyers' Amides (Pseudoephedrine Amides): This class of auxiliaries, utilizing pseudoephedrine, offers a practical and efficient method for the asymmetric alkylation of enolates to produce chiral carboxylic acids and their derivatives.[8]

Performance Comparison in Key Asymmetric Reactions

The following sections provide a quantitative comparison of these chiral auxiliaries in three fundamental carbon-carbon bond-forming reactions.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the facial bias imposed by the chiral auxiliary.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Diastereomeric Excess (d.e.)Yield (%)Reference
(1S,2R)-1-Aminoindan-2-ol derived oxazolidinone Benzaldehyde>99:1>99%85[9]
(1S,2R)-1-Aminoindan-2-ol derived oxazolidinone Isobutyraldehyde>99:1>99%82[9]
(S)-Valinol derived Evans' oxazolidinone Benzaldehyde>99:1>99%80-90[10]
(S)-Valinol derived Evans' oxazolidinone Isobutyraldehyde98:296%85[10]
D-(2R)-Oppolzer's Sultam Benzaldehyde95:5 (anti:syn)90%85[11][12]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a concerted [4+2] cycloaddition that is invaluable for the synthesis of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the endo/exo selectivity and the facial selectivity of the diene's approach.

Chiral AuxiliaryDieneDienophileendo:exo ratioDiastereomeric Excess (d.e.) of endoYield (%)Reference
(1S,2R)-1-Aminoindan-2-ol derived sulfonamide CyclopentadieneN-Acryloyl derivative>99:192%90[5]
(1S,2R)-1-Aminoindan-2-ol derived oxazolidinone IsopreneN-Acryloyl derivative>95:590%88[5]
Oppolzer's Camphorsultam CyclopentadieneN-Acryloyl derivative95:5>98%92[13]
Asymmetric Alkylation of Enolates

The alkylation of enolates is a fundamental method for forming new carbon-carbon bonds adjacent to a carbonyl group. Chiral auxiliaries create a sterically hindered environment that directs the approach of the electrophile.

Chiral AuxiliaryElectrophileDiastereomeric RatioDiastereomeric Excess (d.e.)Yield (%)Reference
(1S,2R)-1-Aminoindan-2-ol derived amide Benzyl bromide>95:5>90%85-95[5]
(S)-4-Benzyl-2-oxazolidinone (Evans') Benzyl bromide>99:1>98%90-95[3][14]
(1R,2R)-Pseudoephedrine amide Benzyl bromide>99:1>98%94[15]

Mechanistic Insights into Stereochemical Control

The predictable stereochemical outcome of these reactions is rooted in well-defined transition state models.

The Zimmerman-Traxler Model in Aldol Reactions

The high syn-selectivity observed with both this compound-derived and Evans' oxazolidinone auxiliaries in boron-mediated aldol reactions is explained by the Zimmerman-Traxler model.[8][16] The reaction proceeds through a chair-like six-membered transition state where the boron atom coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side and dictating the absolute stereochemistry of the newly formed stereocenters.

Caption: Fig. 1: Zimmerman-Traxler model for syn-aldol selectivity.

Stereocontrol in Diels-Alder Reactions

In the Diels-Alder reaction, the chiral auxiliary attached to the dienophile directs the approach of the diene. For Oppolzer's sultam, the bulky camphor skeleton effectively blocks one face of the dienophile. Lewis acid coordination to the carbonyl oxygen and the sulfonyl oxygen locks the conformation of the N-acryloylsultam, leading to a highly ordered transition state and excellent facial selectivity.

Caption: Fig. 2: Shielding by Oppolzer's sultam in Diels-Alder.

Chelation Control in Meyers' Asymmetric Alkylation

The high diastereoselectivity in the alkylation of pseudoephedrine amides is attributed to a chelation-controlled mechanism. The lithium enolate forms a rigid, six-membered chelate with the lithium cation coordinated to both the enolate oxygen and the hydroxyl group of the pseudoephedrine. This conformation, along with the steric bulk of the phenyl and methyl groups, effectively blocks one face of the enolate, leading to highly selective alkylation from the opposite face.[8]

Caption: Fig. 3: Chelation model for Meyers' amide alkylation.

Experimental Protocols

The following are detailed, step-by-step methodologies for key asymmetric reactions using the discussed chiral auxiliaries.

Protocol 1: Diastereoselective Aldol Reaction using a (1S,2R)-1-Aminoindan-2-ol Derived Oxazolidinone

This protocol describes the syn-selective aldol reaction of an N-propionyl oxazolidinone derived from (1S,2R)-1-aminoindan-2-ol with benzaldehyde.

A. Preparation of the N-Propionyl Oxazolidinone:

  • To a solution of the (1S,2R)-1-aminoindan-2-ol derived oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 equiv.) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

B. Diastereoselective Aldol Reaction:

  • To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ at 0 °C, add di-n-butylboron triflate (1.1 equiv.) dropwise, followed by the dropwise addition of triethylamine (1.2 equiv.).

  • Stir the mixture for 30 minutes at 0 °C to form the boron enolate.

  • Cool the reaction mixture to -78 °C and add benzaldehyde (1.2 equiv.) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by the sequential addition of methanol and a buffered solution of hydrogen peroxide.

  • Extract the product with CH₂Cl₂, wash with aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by flash chromatography.

C. Auxiliary Cleavage:

  • To a solution of the aldol adduct (1.0 equiv.) in a 4:1 mixture of THF and water at 0 °C, add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the excess peroxide with aqueous sodium sulfite.

  • Separate the aqueous layer and wash with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1N HCl and extract with ethyl acetate to isolate the β-hydroxy carboxylic acid.[9]

Protocol 2: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam

This protocol outlines the general procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction between N-acryloyl-(+)-2,10-camphorsultam and cyclopentadiene.

  • To a solution of N-acryloyl-(+)-2,10-camphorsultam (1.0 equiv.) in anhydrous CH₂Cl₂ at -78 °C, add a Lewis acid such as diethylaluminum chloride (1.2 equiv., 1.0 M in hexanes) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add freshly distilled cyclopentadiene (3.0 equiv.) dropwise.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and allow it to warm to room temperature.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The endo/exo ratio and diastereomeric excess can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by flash column chromatography.

  • The auxiliary can be cleaved by reduction with LiAlH₄ to afford the corresponding chiral alcohol or by hydrolysis with LiOH/H₂O₂ to yield the chiral carboxylic acid.

Protocol 3: Asymmetric Alkylation using a Meyers' (Pseudoephedrine) Amide

This protocol details the diastereoselective alkylation of an N-propionyl pseudoephedrine amide with benzyl bromide.

  • To a suspension of the N-propionyl pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (6.0 equiv.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (2.2 equiv., freshly prepared or a commercial solution) dropwise.

  • Allow the mixture to warm to 0 °C and stir for 15 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equiv.) dropwise.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • The diastereomeric excess of the crude product can be determined by GC or ¹H NMR analysis. Purify by flash column chromatography.

  • The auxiliary can be cleaved by heating with aqueous H₂SO₄ or by treatment with a nucleophile such as MeNH₂ to afford the corresponding carboxylic acid or amide, respectively.[15]

Conclusion: Selecting the Right Tool for the Job

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. This guide has provided a comparative overview of cis-1-aminoindan-2-ol and other leading auxiliaries, highlighting their respective strengths.

  • cis-1-Aminoindan-2-ol derived auxiliaries offer excellent stereocontrol due to their conformational rigidity and are a strong choice for a variety of transformations, particularly when high diastereoselectivity is paramount.[3][9] The commercial availability of both enantiomers is a significant advantage.[3]

  • Evans' oxazolidinones remain the gold standard for asymmetric aldol reactions, offering a wealth of literature precedent and predictable outcomes.[2][10]

  • Oppolzer's sultams excel in asymmetric Diels-Alder reactions and other cycloadditions, providing exceptional levels of stereocontrol.[8][13]

  • Meyers' amides provide a practical and highly efficient method for asymmetric alkylations, often with straightforward purification and auxiliary removal.[8][15]

Ultimately, the optimal choice will depend on the specific substrate, the desired transformation, and the practical considerations of the synthetic route. The experimental data and detailed protocols provided herein serve as a valuable resource for researchers to navigate these choices and successfully implement these powerful tools in their synthetic endeavors.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Wikipedia contributors. (2023, December 12). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Addition Reaction: An Old Transformation at Constant Rebirth. Chemistry – A European Journal, 8(1), 36-44.
  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Asymmetric Diels-Alder reactions of N-enoyl sultams. Journal of the American Chemical Society, 112(7), 2767-2772.
  • Ghosh, A. K., & Onishi, M. (1996). Highly enantioselective aldol reaction: development of a new chiral auxiliary from cis-1-amino-2-hydroxyindan. Journal of the Chemical Society, Chemical Communications, (14), 1697-1698. [Link]

  • Ghosh, A. K., & Kawahama, R. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 889-892.
  • Ghosh, A. K., & Chen, Y. (1995). Asymmetric hetero Diels-Alder route to quaternary carbon centers: synthesis of (-)-malyngolide. Tetrahedron Letters, 36(36), 6505-6508.
  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1997). cis-1-Aminoindan-2-ol in Asymmetric Synthesis: Application in a Stereoselective Synthesis of the Core Unit of the HIV Protease Inhibitor Saquinavir®. Tetrahedron Letters, 38(12), 2121-2124.
  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 116(20), 9361-9362.
  • Reddy, L. R., Saravanan, P., & Corey, E. J. (2004). A Simple, Catalytic, and Highly Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 126(20), 6230-6231.
  • Labidi, A., & Yacin-Ali, A. (2021). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

  • Oppolzer, W. (1987). Camphor as a natural source of chirality in asymmetric synthesis. Pure and Applied Chemistry, 59(12), 1607-1614.
  • Myers, A. G., & McKinstry, L. (1996). A Practical and General Synthesis of N-Acyl Pseudoephedrine Amides. The Journal of Organic Chemistry, 61(7), 2428-2430.
  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238-1256. [Link]

  • Ghosh, A. K., & Mathivanan, P. (1997). Asymmetric Diels-Alder reaction of chiral 1-(arylsulfonamido)
  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

Sources

A Comparative Guide to Confirming the Absolute Configuration of 1-Aminoindan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative of 1-Aminoindan Derivatives

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents, including the cognition-enhancer (R)-rasagiline for Parkinson's disease and the acetylcholinesterase inhibitor (S)-donepezil for Alzheimer's disease. The stereocenter at the C1 position is pivotal; enantiomers of these compounds often exhibit vastly different pharmacological activities, potencies, and toxicological profiles.[][2] Consequently, the unambiguous determination of the absolute configuration (AC) of this compound derivatives is not merely an academic exercise but a critical regulatory and scientific requirement in drug discovery and development.

This guide provides an in-depth comparison of the primary analytical techniques used to assign the absolute configuration of chiral amines like this compound derivatives. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to help researchers select the most appropriate strategy for their specific compound and context. We will compare the definitive nature of X-ray crystallography with powerful solution-state chiroptical and NMR-based methods, providing the data and workflows necessary to make an informed decision.

Decision Framework: Selecting the Optimal Analytical Method

The choice of method for AC determination is dictated by several factors, including the physical properties of the sample (e.g., crystallinity), sample availability, the presence of specific functional groups (like chromophores), and access to instrumentation and computational resources. The following decision-making flowchart provides a logical pathway for selecting the most suitable technique.

Decision_Framework start Start: Chiral this compound Derivative with Unknown AC q_crystal Can a high-quality single crystal be grown? start->q_crystal xray Single-Crystal X-ray Diffraction (SXD) q_crystal->xray Yes q_chromophore Does the molecule have a suitable UV-Vis chromophore? q_crystal->q_chromophore No / Difficult result_definitive Definitive AC Assignment (Gold Standard) xray->result_definitive ecd Electronic Circular Dichroism (ECD) + Computational Analysis q_chromophore->ecd Yes vcd Vibrational Circular Dichroism (VCD) + Computational Analysis q_chromophore->vcd No nmr NMR Spectroscopy with Chiral Derivatizing Agent (CDA) q_chromophore->nmr:n Alternative Method result_solution High-Confidence AC Assignment in Solution ecd->result_solution vcd->result_solution result_solution->nmr Orthogonal Validation? result_nmr High-Confidence AC Assignment (Relative Configuration of Diastereomer) nmr->result_nmr

Caption: A flowchart to guide the selection of an appropriate method for absolute configuration determination.

Single-Crystal X-ray Diffraction (SXD): The Unambiguous Standard

Single-crystal X-ray diffraction is considered the "gold standard" for determining absolute configuration.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.[5][6]

Causality Behind the Method: The ability to determine absolute configuration hinges on the phenomenon of anomalous dispersion (or anomalous scattering).[3] When the X-ray energy is near the absorption edge of an atom in the crystal, the scattering factor becomes complex. This leads to a breakdown of Friedel's law, meaning the intensities of reflections from crystal planes (hkl) and their inverse (-h-k-l) are no longer identical.[3] By measuring these intensity differences, known as Bijvoet pairs, the absolute structure can be determined. The confidence in the assignment is statistically validated by the Flack parameter, which should ideally refine to a value near 0 for the correct enantiomer and 1 for the inverted structure.[7]

Advantages:

  • Definitive: Provides an unambiguous and legally defensible assignment of the absolute configuration.[3][8]

  • No Standards Required: Does not require a reference compound of known configuration.

  • Rich Structural Data: Yields a complete 3D structure, including bond lengths, angles, and solid-state conformation.

Limitations & Considerations:

  • Crystallinity is Essential: The primary bottleneck is the need to grow a high-quality, single crystal of sufficient size and quality, which can be a significant challenge.[6][9]

  • Anomalous Scatterer: While not strictly necessary for modern diffractometers, the presence of a "heavy" atom (e.g., P, S, Cl, Br, or heavier) significantly enhances the anomalous scattering effect, leading to a more reliable assignment.[3][6] For molecules containing only C, H, N, and O, high-quality data and careful analysis are paramount.

Experimental Protocol: SXD Analysis
  • Crystallization: Grow single crystals of the enantiomerically pure this compound derivative. This is often the most time-consuming step, involving screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Collect diffraction data, ensuring the use of an X-ray wavelength (e.g., Cu Kα radiation) that maximizes anomalous dispersion effects for the atoms present.[6]

  • Structure Solution & Refinement: Process the data and solve the crystal structure using standard crystallographic software.

  • Absolute Configuration Assignment: Refine the Flack parameter. A value close to 0 with a small standard uncertainty indicates a high probability that the assigned configuration is correct.

Chiroptical Methods: VCD and ECD in Solution

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light in the infrared and UV-Vis regions, respectively.[][5][10] Since enantiomers interact differently with circularly polarized light, they produce mirror-image spectra, making these methods ideal for stereochemical analysis in the solution phase.[10]

Causality Behind the Method: The reliability of VCD and ECD for de novo AC determination has been transformed by advances in quantum chemical calculations, particularly Density Functional Theory (DFT).[9][11][12] The process involves comparing the experimentally measured spectrum with the theoretically calculated spectrum for one of the enantiomers (e.g., the R-enantiomer). A good match confirms the configuration of the experimental sample; a mirror-image match indicates the opposite (S) configuration.

Vibrational Circular Dichroism (VCD)

VCD probes the vibrational transitions of a molecule.[13] It is sensitive to the entire 3D structure and does not require a chromophore, making it broadly applicable to many chiral molecules, including this compound derivatives.[14]

Advantages:

  • Solution-State Analysis: Eliminates the need for crystallization, analyzing the compound in its more biologically relevant solution state.[9]

  • Broad Applicability: Nearly all organic molecules have infrared absorptions, making VCD a versatile tool.

  • Rich Structural Information: The spectrum is rich in bands, providing multiple data points for comparison with calculations and increasing confidence in the assignment.

Limitations & Considerations:

  • Computational Requirement: AC assignment is entirely dependent on the accuracy of DFT calculations.[9]

  • Conformational Flexibility: For flexible molecules, an exhaustive conformational search must be performed, and the final calculated spectrum must be a Boltzmann-weighted average of all significant conformers. This can be computationally intensive.[14]

  • Signal Intensity: VCD signals are inherently weak (typically 10⁻⁴ to 10⁻⁵ times the intensity of the parent IR absorption), requiring higher sample concentrations and longer acquisition times.[15]

Electronic Circular Dichroism (ECD)

ECD measures differential absorption corresponding to electronic transitions and requires the presence of a chromophore that absorbs in the accessible UV-Vis range.[10] The fused benzene ring in the this compound core provides a suitable chromophore for ECD analysis.

Advantages:

  • High Sensitivity: ECD is generally more sensitive than VCD, requiring less sample.

  • Established Theory: The theory behind ECD, particularly for molecules with interacting chromophores (exciton coupling), is well-established.

Limitations & Considerations:

  • Chromophore Required: The molecule must possess a suitable chromophore.

  • Computational Dependence: Like VCD, it relies heavily on the quality of theoretical calculations (typically Time-Dependent DFT or TDDFT).[12]

  • Solvent Effects: ECD spectra can be highly sensitive to solvent polarity and hydrogen bonding.

Workflow for VCD/ECD Absolute Configuration Determination

The workflow is a synergistic combination of experimental measurement and computational simulation.

VCD_ECD_Workflow cluster_exp Experimental Track cluster_comp Computational Track exp_sample Prepare enantiopure sample in appropriate solvent (e.g., CDCl3) exp_measure Acquire experimental VCD/ECD spectrum exp_sample->exp_measure compare Compare Experimental and Calculated Spectra exp_measure->compare comp_model Build 3D model of one enantiomer (e.g., R) comp_conf Perform conformational search (e.g., MMFF, DFT) comp_model->comp_conf comp_opt Optimize geometry and calculate frequencies for all low-energy conformers (DFT) comp_conf->comp_opt comp_spec Calculate VCD/ECD spectra for each conformer and obtain Boltzmann-averaged spectrum comp_opt->comp_spec comp_spec->compare assign_R Assign 'R' Configuration compare->assign_R   Direct Match assign_S Assign 'S' Configuration compare->assign_S Mirror-Image Match   

Caption: Workflow for AC determination using VCD or ECD spectroscopy combined with DFT calculations.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most accessible and widely used techniques for structural elucidation. While NMR cannot distinguish between enantiomers directly, derivatizing the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA) converts the enantiomeric pair into a pair of diastereomers.[16][17] These diastereomers have different physical properties and, crucially, distinct NMR spectra.[17]

Causality Behind the Method: The most famous example is Mosher's method, which uses α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[16][17][18] When the this compound is converted into its (R)-MTPA and (S)-MTPA amides, the resulting diastereomers adopt specific conformations due to steric hindrance. The anisotropic effect of the MTPA phenyl ring causes differential shielding/deshielding of the protons on the this compound moiety. By analyzing the differences in chemical shifts (Δδ = δS - δR) for the two diastereomers, the absolute configuration can be deduced based on established conformational models.[19][20]

Advantages:

  • Accessibility: High-field NMR spectrometers are standard in most research institutions.

  • Small Sample Size: Typically requires only a few milligrams of material.

  • Robustness: The method is well-established and has been applied to a vast range of chiral amines.[18][21]

Limitations & Considerations:

  • Derivatization Required: Requires successful chemical modification of the analyte, which may not always be straightforward.

  • Model-Dependent: The assignment relies on the correctness of the assumed conformational model of the diastereomer, which can sometimes lead to incorrect assignments if not applied carefully.[19][20]

  • Reagent Purity: The enantiomeric purity of the CDA is critical for accurate analysis.

Experimental Protocol: Modified Mosher's Method for this compound
  • Derivatization (Two Reactions):

    • Tube A: To ~2-3 mg of the this compound derivative in an NMR tube with 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃), add a slight excess (1.1 eq) of (R)-MTPA chloride. Add a small amount of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

    • Tube B: Repeat the procedure using (S)-MTPA chloride.

  • Reaction Monitoring: Allow the reactions to proceed to completion at room temperature, monitoring by ¹H NMR.

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Data Analysis:

    • Assign the protons on the this compound moiety in both spectra.

    • Calculate the chemical shift difference for each proton: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide) .

    • Apply the Mosher model: Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This spatial distribution allows for the assignment of the absolute configuration at the C1 stereocenter.

Table 1: Comparison of Key Methodologies
FeatureSingle-Crystal X-ray (SXD)VCD / ECD SpectroscopyNMR with Chiral Derivatizing Agent
Principle Anomalous dispersion of X-raysDifferential absorption of polarized lightAnalysis of diastereomers with distinct NMR spectra
AC Assignment Definitive / AbsoluteAbsolute (with computation)Relative (to CDA), then inferred Absolute
Sample State Single CrystalSolutionSolution
Crystallization? Required (bottleneck)Not requiredNot required
Instrumentation X-ray DiffractometerVCD/ECD SpectrometerNMR Spectrometer
Key Advantage Unambiguous "gold standard"[3]Solution-state analysis; no crystallizationHigh accessibility, small sample size
Key Limitation Must be able to grow a crystalRequires intensive computation[9]Relies on a conformational model[20]

Conclusion and Recommendations

The determination of the absolute configuration of this compound derivatives is a critical step that requires a rigorous and validated approach.

  • For unequivocal, regulatory-grade proof of structure , Single-Crystal X-ray Diffraction remains the unparalleled gold standard, provided a suitable crystal can be obtained.

  • When crystallization is challenging or a solution-state conformation is of interest, Vibrational Circular Dichroism (VCD) offers a powerful and broadly applicable alternative. If the derivative possesses a strong chromophore, Electronic Circular Dichroism (ECD) is a highly sensitive option. Both methods, when coupled with high-quality DFT calculations, provide a very high degree of confidence in the assignment.

  • For rapid, routine analysis where instrumentation is readily available, NMR spectroscopy using chiral derivatizing agents like MTPA is an efficient and reliable workhorse. It is often used as an orthogonal method to confirm findings from other techniques.

Ultimately, a multi-faceted approach provides the highest level of confidence. For a novel this compound-based drug candidate, one might use NMR for initial rapid screening, followed by a definitive VCD or SXD analysis for final confirmation and inclusion in regulatory filings. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately define the three-dimensional structure of these vital therapeutic agents.

References

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  • Unknown Author. (2024). Determination of absolute configuration. Purechemistry. [Link]

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  • Unknown Author. (2016). Determination of Absolute Configuration of Chiral Compounds Based on Chiroptical Spectroscopic Methods. Conference Proceedings. [Link]

  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • Buma, W. J., et al. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

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A Comparative Guide to the Biological Activities of 1-Aminoindan and Rasagiline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroprotective agents, particularly those relevant to neurodegenerative diseases like Parkinson's, both rasagiline and its primary metabolite, 1-aminoindan, have garnered significant attention. While structurally related, their biological activities exhibit crucial differences that are vital for researchers to understand. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to inform future research and drug development endeavors.

Core-Directive: Beyond the Parent Compound - Unveiling the Distinct Roles of a Metabolite

Traditionally, the therapeutic effects of a drug are attributed solely to the parent compound. However, the case of rasagiline and its major metabolite, (R)-1-aminoindan, challenges this paradigm. Rasagiline, a potent irreversible inhibitor of monoamine oxidase B (MAO-B), is an established treatment for Parkinson's disease.[1] Its metabolism, primarily through hepatic cytochrome P-450, yields this compound, a compound with its own distinct biological profile.[2] Understanding the individual contributions of both rasagiline and this compound is paramount for a complete comprehension of rasagiline's therapeutic efficacy and for the rational design of new neuroprotective agents. This guide will dissect their comparative biological activities, focusing on their primary enzymatic inhibition and their broader neuroprotective mechanisms.

Scientific Integrity & Logic: A Data-Driven Comparison

Monoamine Oxidase (MAO) Inhibition: A Quantitative Look

The primary pharmacological action of rasagiline is the selective and irreversible inhibition of MAO-B, an enzyme responsible for the degradation of dopamine in the brain.[1] This inhibition leads to increased dopamine levels, alleviating the motor symptoms of Parkinson's disease. In contrast, this compound is characterized as a weak, reversible inhibitor of MAO-B.[2]

To quantify this difference, we can examine their half-maximal inhibitory concentrations (IC50).

CompoundTargetIC50 (Rat Brain)Nature of Inhibition
Rasagiline MAO-A412 ± 123 nM[1]Irreversible
MAO-B 4.43 ± 0.92 nM [1]Irreversible
(R)-1-Aminoindan MAO-ANot consistently reported, generally considered weakReversible
MAO-B Weak inhibitor[2]Reversible

Experimental data from a comparative study on human neuroblastoma (SH-SY5Y) and glioblastoma (1242-MG) cells demonstrated that rasagiline lowers MAO-B catalytic activity by approximately 60-70%, while this compound reduces it by about 50% under the same conditions.[3][4] This supports the significantly higher potency of rasagiline as an MAO-B inhibitor.

Neuroprotection: Beyond MAO-B Inhibition

A compelling body of evidence suggests that the neuroprotective effects of both rasagiline and this compound extend beyond their MAO-B inhibitory activity.

In a study comparing their ability to prevent dexamethasone-induced cell death in SH-SY5Y and 1242-MG cells, both compounds showed significant neuroprotective effects. However, rasagiline exhibited the highest neuroprotective effect.[1][3] This suggests that while this compound contributes to the overall neuroprotective profile of rasagiline, the parent compound itself possesses potent protective properties.

The neuroprotective mechanisms of these compounds are multifaceted and involve the modulation of key signaling pathways that regulate cell survival and apoptosis.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. A key aspect of the neuroprotective action of rasagiline involves the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax.[2][5] Rasagiline has been shown to increase the mRNA levels of Bcl-2 and Bcl-xL without affecting Bax mRNA levels.[5] While direct comparative studies on the differential effects of rasagiline and this compound on the Bcl-2/Bax ratio are limited, the known neuroprotective activity of this compound suggests it likely contributes to this anti-apoptotic effect.

Both rasagiline and this compound are implicated in the activation of pro-survival signaling cascades, including the Protein Kinase C (PKC) and the Akt/Nrf2 pathways.

  • Protein Kinase C (PKC): The neuroprotective effects of rasagiline have been linked to the activation of PKC.[2]

  • Akt/Nrf2 Pathway: Rasagiline has been demonstrated to exert neuroprotection by activating the Akt/Nrf2 signaling pathway.[6] This leads to the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes, thereby protecting neurons from oxidative stress.[6][7] Given that this compound is the primary metabolite, it is plausible that it also contributes to the activation of these pro-survival pathways.

Experimental Protocols

To facilitate further research in this area, detailed, step-by-step methodologies for key experiments are provided below.

Experimental Workflow for Comparative Neuroprotection Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis A SH-SY5Y Cell Culture B Cell Seeding in 96-well plates A->B C Pre-treatment with Rasagiline or this compound B->C D Induction of Neurotoxicity (e.g., Dexamethasone) C->D E MTT Assay for Cell Viability D->E F Western Blot for Bcl-2/Bax D->F G MAO-B Activity Assay D->G H Akt/Nrf2 Pathway Analysis D->H I Data Analysis & Comparison E->I F->I G->I H->I G cluster_0 Upstream Effectors cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Ras Rasagiline PKC PKC Activation Ras->PKC Akt Akt Phosphorylation Ras->Akt Bcl2 Increased Bcl-2 Expression Ras->Bcl2 Bax Decreased Bax Activity Ras->Bax Ami This compound Ami->PKC Ami->Akt Ami->Bcl2 Ami->Bax Apoptosis Inhibition of Apoptosis PKC->Apoptosis Nrf2 Nrf2 Nuclear Translocation Akt->Nrf2 AOX Antioxidant Gene Expression Nrf2->AOX Bcl2->Apoptosis Bax->Apoptosis Survival Enhanced Neuronal Survival AOX->Survival Apoptosis->Survival

Caption: Proposed signaling pathways for the neuroprotective effects of rasagiline and this compound.

Conclusion

This guide illuminates the distinct yet complementary biological activities of rasagiline and its primary metabolite, this compound. While rasagiline is a potent and irreversible MAO-B inhibitor, both compounds exhibit significant neuroprotective properties that are, at least in part, independent of this enzymatic inhibition. Their ability to modulate critical cell survival and apoptotic pathways, such as those involving the Bcl-2 family and the Akt/Nrf2 axis, underscores their therapeutic potential. For researchers in the field, dissecting the individual contributions of both the parent drug and its active metabolite is crucial for a comprehensive understanding of its mechanism of action and for the development of next-generation neuroprotective therapies. The provided experimental protocols offer a framework for further investigation into these fascinating molecules.

References

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A Spectroscopic Guide to Distinguishing R-(+)- and S-(-)-1-Aminoindan Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise characterization of stereoisomers is not merely a procedural step but a cornerstone of efficacy and safety. The enantiomers R-(+)-1-aminoindan and S-(-)-1-aminoindan, key chiral building blocks, present a classic analytical challenge: they are physically and chemically identical in an achiral environment, yet can exhibit profoundly different pharmacological activities. This guide provides a comprehensive spectroscopic comparison, offering researchers the foundational principles and practical methodologies to confidently distinguish between these two enantiomers.

The Principle of Chiral Discrimination: A Spectroscopic Overview

Enantiomers, by definition, are non-superimposable mirror images. This structural relationship dictates that their fundamental physical properties, such as melting point, boiling point, and solubility in achiral solvents, are identical. Consequently, most standard spectroscopic techniques, which probe molecular properties that are independent of chirality, will yield indistinguishable results for R-(+)- and S-(-)-1-aminoindan in an achiral setting. The key to their differentiation lies in introducing a chiral influence, be it circularly polarized light or a chiral interacting molecule.

Spectroscopic Techniques in Achiral Environments: A Baseline of Similarity

In standard laboratory conditions, using achiral solvents and methods, the spectra of R-(+)- and S-(-)-1-aminoindan are identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectra of the two enantiomers, when recorded in common deuterated solvents like CDCl₃ or DMSO-d₆, will be superimposable. The chemical shifts and coupling constants for corresponding nuclei are the same, as the magnetic environments are identical.

Table 1: Representative ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR Spectral Data for 1-Aminoindan

¹H NMR (ppm) Assignment ¹³C NMR (ppm) Assignment
7.15 - 7.30 (m, 4H)Aromatic CH146.5Aromatic C
4.31 (t, 1H)CH-NH₂143.2Aromatic C
2.75 - 2.95 (m, 2H)Ar-CH₂127.8Aromatic CH
2.40 - 2.50 (m, 1H)CH₂126.5Aromatic CH
1.60 - 1.70 (m, 1H)CH₂124.3Aromatic CH
1.65 (br s, 2H)NH₂122.8Aromatic CH
57.1CH-NH₂
35.2Ar-CH₂
30.1CH₂

Note: The data presented is for the racemic mixture of this compound and is representative for both individual enantiomers in an achiral solvent.

Infrared (IR) Spectroscopy

The vibrational modes of R-(+)- and S-(-)-1-aminoindan are identical, resulting in superimposable IR spectra. The characteristic peaks for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic portions, and aromatic C=C bending will appear at the same frequencies with the same intensities for both enantiomers.[1][2]

Table 2: Key FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode
3300 - 3400N-H stretch (amine)
3000 - 3100C-H stretch (aromatic)
2800 - 3000C-H stretch (aliphatic)
1600 - 1650N-H bend (amine)
1450 - 1600C=C stretch (aromatic)
Mass Spectrometry (MS)

In standard mass spectrometry techniques like Electron Ionization (EI), the fragmentation patterns of R-(+)- and S-(-)-1-aminoindan will be identical. The mass-to-charge ratios (m/z) and relative abundances of the molecular ion and fragment ions will be the same for both enantiomers as the fragmentation is governed by bond strengths and not stereochemistry.[3][4][5][6] The molecular ion peak for this compound is observed at an m/z of 133.[1]

Distinguishing Enantiomers: The Power of Chiral Environments

To spectroscopically differentiate between R-(+)- and S-(-)-1-aminoindan, a chiral environment must be introduced. This can be achieved through chiroptical spectroscopy or by using chiral additives in NMR spectroscopy.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical techniques are the most direct methods for distinguishing enantiomers. They rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

  • Optical Rotation and Optical Rotatory Dispersion (ORD): Enantiomers rotate the plane of plane-polarized light to an equal but opposite extent. R-(+)-1-aminoindan is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction, while S-(-)-1-aminoindan is levorotatory, rotating it counter-clockwise.[7][8] The specific rotation is a characteristic physical constant for each enantiomer. ORD measures the change in optical rotation as a function of wavelength.[8][9]

  • Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[10] The CD spectra of R-(+)- and S-(-)-1-aminoindan will be mirror images of each other. Where one enantiomer shows a positive Cotton effect (a positive peak), the other will show a negative Cotton effect (a negative peak) of equal magnitude at the same wavelength.[11][12][13]

Table 3: Chiroptical Properties of this compound Enantiomers

Enantiomer Specific Rotation [α]D Expected CD Spectrum
R-(+)-1-aminoindanPositiveMirror image of S-(-)-1-aminoindan
S-(-)-1-aminoindanNegativeMirror image of R-(+)-1-aminoindan
Experimental Protocol: Circular Dichroism Spectroscopy

This protocol outlines the general procedure for obtaining a CD spectrum of a small chiral molecule like this compound.

  • Sample Preparation:

    • Prepare a solution of the this compound enantiomer in a suitable solvent that is transparent in the desired UV region (e.g., methanol, ethanol, or acetonitrile).

    • The concentration should be optimized to give a maximum absorbance of less than 1.0 at the wavelength of interest. A typical starting concentration is in the range of 0.1 to 1.0 mg/mL.

    • Prepare a blank sample of the pure solvent.

  • Instrument Setup:

    • Turn on the CD spectrometer and the nitrogen purge gas. Allow the instrument to warm up and stabilize.

    • Set the desired spectral range (e.g., 190-300 nm).

    • Select an appropriate path length cuvette (e.g., 1 mm or 10 mm) based on the sample concentration and solvent absorbance.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Record the CD spectrum of the sample. It is recommended to acquire multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • The resulting spectrum is the CD spectrum of the this compound enantiomer. The y-axis is typically in millidegrees (mdeg) and can be converted to molar ellipticity [θ].

CD_Workflow cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing A Prepare enantiomer solution F Record sample spectrum A->F B Prepare solvent blank E Record baseline (solvent) B->E C Warm up spectrometer & N2 purge D Set spectral range & cuvette C->D D->E E->F G Subtract baseline from sample F->G H Obtain final CD spectrum G->H

Caption: Workflow for Circular Dichroism Spectroscopy.

NMR Spectroscopy with Chiral Solvating Agents

An alternative to chiroptical methods is the use of chiral solvating agents (CSAs) or chiral shift reagents in NMR spectroscopy. These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. Since diastereomers have different physical properties, their NMR spectra will differ.

When a chiral solvating agent is added to a solution containing a racemic mixture of this compound, the single set of peaks observed in the achiral solvent will split into two distinct sets of peaks, one for the R-enantiomer complex and one for the S-enantiomer complex. The integration of these separated signals can be used to determine the enantiomeric excess (ee) of the sample.[14][15][16]

A study has demonstrated the separation of ¹H NMR signals for (R/S)-1-aminoindan in CDCl₃ after the addition of a chiral solvating agent.[14] This provides a powerful and readily accessible method for the chiral discrimination of this compound enantiomers.

NMR_CSA_Concept cluster_achiral Achiral Solvent cluster_chiral With Chiral Solvating Agent (CSA) A R-(+)-1-aminoindan C Identical NMR Spectra B S-(-)-1-aminoindan D R-(+)-1-aminoindan + CSA (Diastereomer 1) F Distinct NMR Spectra D->F E S-(-)-1-aminoindan + CSA (Diastereomer 2) E->F C_invis->D Addition of CSA

Caption: Principle of NMR with Chiral Solvating Agents.

Conclusion

While R-(+)-1-aminoindan and S-(-)-1-aminoindan are indistinguishable by standard spectroscopic methods in achiral environments, they can be readily differentiated through the application of chiroptical spectroscopy (ORD and CD) and NMR spectroscopy in the presence of chiral solvating agents. Chiroptical techniques provide a direct measure of the enantiomer's interaction with polarized light, resulting in mirror-image spectra. The use of chiral solvating agents in NMR induces the formation of diastereomeric complexes, leading to the separation of NMR signals for each enantiomer. The choice of method will depend on the available instrumentation and the specific analytical requirements, such as the need for quantitative determination of enantiomeric excess.

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  • eGyanKosh. (n.d.). Unit-5 Optical Rotatory Dispersion and Circular Dichroism (ORD and CD). Retrieved January 7, 2026, from [Link]

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A Senior Scientist's Guide to Cross-Validation of Monoamine Oxidase-B (MAO-B) Inhibition Assays: A Comparative Analysis Featuring 1-Aminoindan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neurodegenerative disease research, particularly Parkinson's Disease, the modulation of monoamine oxidase-B (MAO-B) activity is a cornerstone of therapeutic strategy.[1] MAO-B inhibitors prevent the breakdown of dopamine, thereby alleviating motor symptoms.[2] Rasagiline, a potent irreversible MAO-B inhibitor, is a widely used therapeutic. Its major metabolite, 1-(R)-aminoindan, is itself a weak, reversible MAO-B inhibitor, which may contribute to the overall neuroprotective effects of the parent drug.[3][4] Consequently, robust and reliable assays to quantify the inhibitory potential of compounds like 1-aminoindan are critical in both preclinical and clinical drug development.

However, generating data is only the first step. Ensuring the trustworthiness and reproducibility of that data is paramount. This is where analytical method validation, and more specifically, cross-validation, becomes indispensable. Cross-validation serves as a critical quality assurance step, confirming that an analytical method's results are consistent and reliable across different methodologies, laboratories, or instruments.[5][6]

This guide provides an in-depth, experience-driven framework for conducting a cross-validation study for a this compound MAO-B inhibition assay. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices. We will compare a common high-throughput screening (HTS) method—a fluorometric assay—with a lower-throughput, high-fidelity orthogonal method—High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who require not just data, but validated, defensible results.

Pillar 1: The Imperative of Method Validation and Cross-Validation

Before embarking on any assay, we must ground our work in the principles of analytical validation, as outlined by regulatory bodies like the FDA.[7][8] A full validation establishes key performance characteristics: accuracy, precision, specificity, linearity, range, and robustness.

Cross-validation, however, answers a different but related question: "Are the results from two different validated methods (or two labs using the same method) comparable?"[9] This is not a trivial pursuit. In drug development, data may be generated at a CRO using one method and later transferred in-house to another. Without cross-validation, comparing these datasets is scientifically unsound.[6][10] The process ensures the integrity of data throughout the long lifecycle of a drug development program.[9]

The decision to perform a full validation, partial validation, or cross-validation depends on the context of the analytical changes being made.

G start New Analytical Method or Major Change to Validated Method? full_validation Perform Full Method Validation (Accuracy, Precision, Specificity, Linearity, etc.) start->full_validation Yes minor_change Minor Change to Validated Method? (e.g., new instrument, minor reagent change) start->minor_change No end_point Method Qualified for Use full_validation->end_point partial_validation Perform Partial Validation (Evaluate only affected parameters) minor_change->partial_validation Yes compare_data Comparing Data from Two Validated Methods or Labs? minor_change->compare_data No partial_validation->end_point cross_validation Perform Cross-Validation (Analyze identical samples and compare results) compare_data->cross_validation Yes compare_data->end_point No cross_validation->end_point

Caption: Decision workflow for analytical method validation.

Pillar 2: A Comparative Cross-Validation Study Design

Our Chosen Methods:

  • Primary Assay: Fluorometric MAO-B Inhibition Assay. This method is ubiquitous in HTS campaigns.[11] It measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, via a coupled reaction that generates a fluorescent signal.[12] Its advantages are speed, sensitivity, and scalability. The primary vulnerability, however, is interference from test compounds that are inherently fluorescent or that quench the fluorescent signal, leading to false positives or negatives.

  • Orthogonal Assay: HPLC-Based MAO-B Inhibition Assay. This method directly measures the enzymatic conversion of a substrate to its product by physically separating the two molecules via chromatography and quantifying them, typically by UV absorbance.[13] For MAO-B, this often involves monitoring the conversion of benzylamine to benzaldehyde.[14][15] This technique is far more specific and is immune to fluorescence-based interference. Its trade-off is significantly lower throughput.

The following workflow outlines our comparative approach.

G cluster_prep Preparation cluster_assay1 Assay 1: Fluorometric Method cluster_assay2 Assay 2: HPLC Method cluster_analysis Data Analysis & Comparison prep_reagents Prepare Reagents (Buffer, Enzyme, Substrates) run_fluoro Run Fluorometric Assay (Detect H₂O₂ production) prep_reagents->run_fluoro run_hplc Run HPLC Assay (Detect Benzaldehyde formation) prep_reagents->run_hplc prep_compounds Prepare Compound Plates (this compound & Selegiline Dilutions) prep_compounds->run_fluoro prep_compounds->run_hplc calc_ic50 Calculate IC50 Values for both methods run_fluoro->calc_ic50 run_hplc->calc_ic50 compare_results Compare IC50 Values (Statistical Analysis) calc_ic50->compare_results acceptance Meet Acceptance Criteria? (e.g., within ±30%) compare_results->acceptance conclusion Cross-Validation Successful acceptance->conclusion Yes

Caption: Experimental workflow for orthogonal cross-validation.

Pillar 3: Detailed Experimental Protocols

The following protocols are detailed to ensure reproducibility. All procedures should be performed in accordance with Good Laboratory Practice (GLP) principles.

Protocol 1: Fluorometric MAO-B Inhibition Assay

This protocol is adapted from commercially available kits, such as the MAO-Glo™ Assay.[16]

1. Reagent Preparation:

  • Assay Buffer: 100 mM HEPES, pH 7.5.
  • MAO-B Enzyme: Recombinant human MAO-B, diluted in Assay Buffer to a final concentration of 2x the desired assay concentration (e.g., 10 µg/mL).
  • MAO Substrate: Prepare a 2x concentration of the luminogenic MAO substrate provided in the kit in Assay Buffer.
  • Test Compounds: Prepare a serial dilution of this compound and the control inhibitor (Selegiline) in Assay Buffer containing 1% DMSO. Concentrations should span the expected IC50 range.

2. Assay Procedure (96-well plate format):

  • Add 25 µL of Assay Buffer to all wells.
  • Add 5 µL of test compound dilutions to the experimental wells. Add 5 µL of Assay Buffer with 1% DMSO to "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.
  • Add 20 µL of 2x MAO-B enzyme solution to all wells except the "No Enzyme" controls (add 20 µL Assay Buffer instead).
  • Pre-incubate the plate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.
  • Initiate the reaction by adding 50 µL of 2x MAO Substrate to all wells.
  • Incubate for 60 minutes at room temperature, protected from light.
  • Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., 535 nm Ex / 587 nm Em).[12]
Protocol 2: HPLC-Based MAO-B Inhibition Assay

This protocol measures the formation of benzaldehyde from the substrate benzylamine.[14][17]

1. Reagent Preparation:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • MAO-B Enzyme: Recombinant human MAO-B, diluted in Assay Buffer to a final concentration of 2x (e.g., 20 µg/mL).
  • Substrate: 10 mM Benzylamine in Assay Buffer (2x concentration).
  • Test Compounds: Prepare serial dilutions identical to those in Protocol 1.
  • Stop Solution: 1 M Hydrochloric Acid (HCl).

2. Assay Procedure:

  • In microcentrifuge tubes, combine 50 µL of Assay Buffer, 25 µL of test compound dilution, and 25 µL of 2x MAO-B enzyme solution.
  • Pre-incubate for 15 minutes at 37°C.
  • Initiate the reaction by adding 100 µL of 2x Benzylamine substrate.
  • Incubate for 30 minutes at 37°C.
  • Terminate the reaction by adding 50 µL of Stop Solution.
  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
  • Transfer 150 µL of the supernatant to an HPLC vial.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic Acid.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV absorbance at 250 nm (wavelength for benzaldehyde).[14]
  • Quantification: Calculate the peak area of the benzaldehyde product.

Pillar 4: Data Analysis and Interpretation

For both assays, the percentage of inhibition is calculated for each inhibitor concentration:

% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting % Inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

G raw_data Raw Data (Fluorescence or HPLC Peak Area) normalize Normalize Data (% Inhibition Calculation) raw_data->normalize plot Plot Data (% Inhibition vs. Log[Inhibitor]) normalize->plot fit_curve Non-linear Regression (Four-Parameter Logistic Fit) plot->fit_curve ic50 Determine IC50 Value fit_curve->ic50

Caption: Data analysis pipeline for IC50 determination.
Hypothetical Results and Acceptance Criteria

The goal of cross-validation is to demonstrate comparability.[9] While there are no universal regulatory criteria for enzyme assay cross-validation, a common industry practice is to consider the results comparable if the IC50 values are within a ±30% difference.

CompoundAssay MethodIC50 (µM) [Hypothetical]% DifferenceCross-Validation Outcome
This compound Fluorometric85.2\multirow{2}{}{15.6%}\multirow{2}{}{Pass}
HPLC-Based72.5
Selegiline Fluorometric0.095\multirow{2}{}{11.5%}\multirow{2}{}{Pass}
(Control)HPLC-Based0.084

In this hypothetical dataset, the IC50 values obtained for both the test compound (this compound) and the control (Selegiline) are well within the 30% acceptance window. This concordance provides high confidence that the more convenient fluorometric assay is providing accurate results for this class of compounds and is not subject to significant assay interference.

Conclusion

Cross-validation is not merely a procedural checkbox; it is a fundamental component of scientific rigor in drug discovery. By systematically comparing a high-throughput fluorometric assay with a high-fidelity, orthogonal HPLC-based method, we build a self-validating system that ensures the trustworthiness of our results.[18] This guide has provided a comprehensive framework, from the underlying rationale to detailed protocols and data interpretation, for cross-validating MAO-B inhibition assays using this compound as a practical example. Adopting this approach allows researchers to proceed with confidence, knowing their data is robust, reproducible, and defensible—the true foundation of successful drug development.

References

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  • Oboh, G., et al. (2013). Comparison of the Inhibition of Monoamine Oxidase and Butyrylcholinesterase Activities by Infusions from Green Tea and Some Citrus Peels. PMC - PubMed Central.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Aminoindan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 1-aminoindan derivatives, a class of compounds with significant therapeutic potential, particularly in the realm of neurodegenerative diseases. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how preclinical data translates from the benchtop to living systems. We will explore the causality behind experimental choices, present detailed protocols, and analyze the frequent disparities and synergies between in vitro and in vivo results.

Introduction: The Therapeutic Promise of this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically important drugs.[1][2] These compounds are primarily recognized for their role as inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform, which is a key enzyme in the degradation of dopamine.[3][4] This mechanism is central to the treatment of Parkinson's disease, where preserving dopamine levels is a primary therapeutic goal.[3][5]

Key examples include Rasagiline (N-propargyl-1-(R)-aminoindan), a potent irreversible MAO-B inhibitor, and its primary metabolite, (R)-1-aminoindan .[1][3] Another significant derivative is Ladostigil , a multimodal drug that inhibits both MAO-A/B and cholinesterases, positioning it as a candidate for treating dementia with co-morbid depression.[1][6] This guide will dissect the efficacy of these and other derivatives, starting with their activity in controlled, isolated systems and progressing to their effects in complex biological organisms.

Part 1: In Vitro Efficacy: Quantifying Target Engagement

In vitro assays are the cornerstone of early-stage drug discovery, providing a quantitative measure of a compound's direct interaction with its molecular target. For this compound derivatives, the primary focus is on enzyme inhibition assays.

The Core Mechanism: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters.[5][7] While MAO-A preferentially metabolizes serotonin and norepinephrine, MAO-B has a higher affinity for dopamine. Selective inhibition of MAO-B is therefore a targeted strategy for treating Parkinson's disease.[5][8] The efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

Below is a diagram illustrating the fundamental mechanism of MAO-B inhibition.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Dopamine_Synapse Increased Dopamine Dopamine->Dopamine_Synapse Vesicular Release Metabolites Inactive Metabolites MAOB->Metabolites Aminoindan This compound Derivative Aminoindan->MAOB Inhibition

Caption: Inhibition of MAO-B by this compound derivatives prevents dopamine degradation.

Comparative In Vitro Activity

The following table summarizes the in vitro inhibitory activities of key this compound derivatives against their primary targets.

CompoundTarget Enzyme(s)IC50 Value (µM)Assay NotesReference(s)
Rasagiline MAO-B0.004 - 0.013Irreversible inhibitor[9][10]
MAO-A0.82Selective for MAO-B[9]
(R)-1-Aminoindan MAO-B~1.0 (weak inhibitor)Reversible inhibitor, major metabolite of Rasagiline[3][11]
Ladostigil MAO-A / MAO-BBrain-selective inhibitionDual inhibitor[6][12]
Acetylcholinesterase (AChE)Potent inhibitorMultimodal action[6][13]
AIDA mGluR1Antagonist (pA2 = 4.21)Metabotropic glutamate receptor antagonist[14]

Note: IC50 values can vary between studies based on assay conditions.

Experimental Protocol: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for determining the IC50 of a test compound against MAO-A and MAO-B.[7][8][15]

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a by-product of MAO activity.[7] A fluorescent probe reacts with H₂O₂ to generate a quantifiable signal. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[15]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO Substrate (e.g., Tyramine or Kynuramine)[5]

  • Fluorescent Probe (e.g., Amplex Red or equivalent)

  • Horseradish Peroxidase (HRP)

  • Test Compounds (this compound derivatives) and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[15]

  • 96-well black microplate

  • Plate reader with fluorescence capabilities (Ex/Em appropriate for the probe)

Procedure:

  • Prepare Reagents: Dilute enzymes, substrate, probe, and HRP to their working concentrations in Assay Buffer. Prepare a serial dilution of the test compounds and reference inhibitors.

  • Enzyme and Inhibitor Incubation:

    • To each well of the microplate, add 50 µL of Assay Buffer.

    • Add 25 µL of the appropriate enzyme (MAO-A or MAO-B).

    • Add 25 µL of the test compound at various concentrations (or vehicle control).

    • Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Prepare a reaction mixture containing the MAO substrate, fluorescent probe, and HRP.

    • Add 50 µL of this reaction mixture to each well to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity every 1-2 minutes for a period of 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: In Vivo Efficacy: Assessing Therapeutic Effects in Living Systems

While in vitro data confirms target engagement, in vivo studies are essential to evaluate a compound's overall therapeutic effect, considering complex factors like metabolism, bioavailability, and off-target effects. For this compound derivatives, this typically involves using animal models of neurodegenerative diseases.[16]

Common Animal Models
  • Neurotoxin-Induced Models (Parkinson's Disease):

    • 6-OHDA Model: Unilateral injection of 6-hydroxydopamine into the rat brain induces progressive loss of dopaminergic neurons, mimicking Parkinson's pathology.[17]

    • MPTP Model: Systemic administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in mice causes selective destruction of dopaminergic neurons in the substantia nigra.[17][18]

  • Age-Related and Genetic Models (Alzheimer's & Cognitive Decline):

    • Aged Animals: Using aged rats or mice allows for the study of age-related cognitive decline and neuroinflammation.[12][13]

    • Transgenic Models: Mice engineered to express genes associated with Alzheimer's disease (e.g., APP/PS1) develop amyloid plaques and cognitive deficits.[19]

    • Aβ-Induced Models: Direct injection of amyloid-beta (Aβ) peptides into the brain can induce memory impairment and neuroinflammation.[19][20]

Comparative In Vivo Findings

The following table summarizes key in vivo findings for this compound derivatives in various preclinical models.

CompoundAnimal ModelDosage / RouteKey FindingsReference(s)
Rasagiline MPTP Mouse ModelVariesNeuroprotective; prevents loss of dopaminergic neurons.[9][18]
(R)-1-Aminoindan Rat Hippocampal Slice (OGD)1 µMNeuroprotective against oxygen-glucose deprivation.[21]
Ladostigil Aged Rats1 mg/kg/day (6 months)Prevented age-related spatial memory deficits and glial activation.[13]
Scopolamine-induced AmnesiaVariesReversed memory impairment, indicating pro-cholinergic activity.[6][22]
Experimental Protocol: 6-OHDA Rat Model of Parkinson's Disease

This protocol outlines a typical workflow for assessing the neuroprotective efficacy of a this compound derivative in a toxin-induced model of Parkinson's disease.[17][23]

InVivo_Workflow cluster_setup Phase 1: Model Induction & Dosing cluster_behavior Phase 2: Behavioral Assessment cluster_analysis Phase 3: Post-Mortem Analysis A1 Acclimatize Sprague-Dawley Rats A2 Pre-treatment with Test Compound (e.g., Rasagiline) or Vehicle A1->A2 A3 Stereotaxic Surgery: Unilateral 6-OHDA injection into Medial Forebrain Bundle A2->A3 A4 Continue Daily Dosing (e.g., for 4 weeks) A3->A4 B1 Apomorphine-Induced Rotation Test (Weeks 2 & 4) A4->B1 B2 Cylinder Test (Forelimb Asymmetry) A4->B2 C1 Euthanasia & Brain Perfusion B1->C1 B2->C1 C2 Immunohistochemistry: Tyrosine Hydroxylase (TH) staining in Substantia Nigra & Striatum C1->C2 C4 HPLC Analysis of Striatal Dopamine & Metabolites C1->C4 C3 Quantify Dopaminergic Neuron Loss C2->C3

Sources

A Head-to-Head Comparison of 1-Aminoindan Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Aminoindan is a crucial chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Rasagiline (Azilect®), a potent monoamine oxidase B (MAO-B) inhibitor for the treatment of Parkinson's disease.[1] The stereocenter at the C1 position dictates its biological activity, making the enantioselective synthesis of (R)-1-aminoindan a topic of significant industrial and academic interest. This guide provides an in-depth, head-to-head comparison of the most common and innovative synthetic routes to this compound, offering field-proven insights to aid researchers in selecting the optimal pathway for their specific needs, from lab-scale discovery to large-scale production.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly starts from the readily available prochiral ketone, 1-indanone. The primary transformations to install the amine functionality can be broadly categorized into three main approaches:

  • Reductive Amination: The direct conversion of the carbonyl group of 1-indanone into an amine. This is one of the most straightforward and widely used methods.

  • Rearrangement of an Oxime Intermediate: A classical approach involving the formation of 1-indanone oxime followed by a Beckmann rearrangement to yield a lactam, which is then hydrolyzed.

  • Asymmetric Synthesis and Resolution: Methods that directly generate the desired enantiomer or separate a racemic mixture. These are critical for pharmaceutical applications where a single enantiomer is required.

This guide will now delve into a detailed analysis of specific routes within these categories, evaluating their mechanisms, protocols, and practical considerations.

Route 1: Direct Reductive Amination of 1-Indanone

Direct reductive amination is a powerful and versatile one-pot method for synthesizing amines from ketones.[2] It involves the in-situ formation of an imine or enamine intermediate from 1-indanone and an amine source, which is then immediately reduced to the corresponding amine.[2]

a) Leuckart-Wallach Reaction

Mechanism and Rationale: The Leuckart-Wallach reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[3][4] The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formate.[3][4] A key characteristic of this reaction is that it often yields the N-formylated amine, which requires a subsequent hydrolysis step to liberate the free amine.[3] High temperatures are typically required to drive the reaction.[3][5]

Experimental Protocol (Catalytic Leuckart-Wallach): A more modern, catalytic version of the Leuckart-Wallach reaction has been developed to proceed under milder conditions.[5]

  • To a solution of 1-indanone (1.0 eq) in methanol, add ammonium formate (5.0 eq).

  • Add a catalytic amount of a rhodium complex, such as [RhCp*Cl2]2 (e.g., 0.05 mol%).

  • Heat the reaction mixture at 50-70°C for several hours until completion, monitoring by TLC or GC.

  • After cooling, perform a basic workup to neutralize the reaction mixture.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain crude this compound, which can be further purified by distillation or chromatography.[5]

Visualization of the Leuckart-Wallach Reaction:

Leuckart_Wallach 1-Indanone 1-Indanone Iminium Ion Iminium Ion 1-Indanone->Iminium Ion + NH4HCO2 - H2O N-Formyl-1-aminoindan N-Formyl-1-aminoindan Iminium Ion->N-Formyl-1-aminoindan + HCOO- - CO2 This compound This compound N-Formyl-1-aminoindan->this compound Hydrolysis

Caption: A simplified workflow of the Leuckart-Wallach reaction.

b) Catalytic Hydrogenation

Mechanism and Rationale: This method involves the reaction of 1-indanone with ammonia or an ammonium salt in the presence of hydrogen gas and a metal catalyst (e.g., Pd/C, Raney Nickel). The ketone and ammonia form an equilibrium with the corresponding imine, which is then hydrogenated to the amine. The process is clean, with water being the only byproduct. Careful control of reaction conditions is necessary to prevent side reactions, such as the over-alkylation of the product.

Experimental Protocol:

  • Charge a high-pressure reactor with 1-indanone, a suitable solvent like ethanol, and a hydrogenation catalyst (e.g., 5% Pd/C).

  • Add an ammonia source, such as a solution of ammonia in ethanol.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).

  • Heat the mixture (e.g., 50-80°C) with vigorous stirring for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reactor, vent the hydrogen, and filter off the catalyst.

  • The solvent is removed under reduced pressure to yield the crude this compound.

Caption: A two-step synthesis of this compound via an oxime intermediate.

Route 3: Asymmetric Synthesis & Resolution

For pharmaceutical applications, obtaining enantiomerically pure (R)-1-aminoindan is paramount. This can be achieved either by synthesizing the desired enantiomer directly (asymmetric synthesis) or by separating a racemic mixture (resolution).

a) Asymmetric Reductive Amination

Mechanism and Rationale: Asymmetric reductive amination extends the principles of reductive amination by using chiral catalysts or auxiliaries to control the stereochemical outcome. [6]Biocatalysis, particularly with transaminases or engineered reductive aminases (RedAms), has emerged as a powerful, green alternative. [7]These enzymes can catalyze the direct amination of 1-indanone with high enantioselectivity, often under mild aqueous conditions. [8] Experimental Protocol (Biocatalytic Example):

  • Prepare a buffer solution (e.g., phosphate buffer) and add 1-indanone.

  • Add an amine donor (e.g., isopropylamine) and the transaminase enzyme. Pyridoxal 5'-phosphate (PLP) is often required as a cofactor.

  • The reaction is stirred at a controlled temperature (e.g., 30-40°C) for 24-48 hours. The pH may need to be maintained.

  • Upon completion, the enzyme is removed (e.g., by centrifugation), and the product is extracted from the aqueous phase using an organic solvent.

  • The enantiomeric excess (ee) of the product is determined using chiral HPLC or GC.

Visualization of Asymmetric Reductive Amination:

Asymmetric_Amination 1-Indanone 1-Indanone (R)-1-Aminoindan (R)-1-Aminoindan 1-Indanone->(R)-1-Aminoindan + Amine Donor + Chiral Catalyst (e.g., Transaminase)

Caption: Direct enantioselective synthesis of (R)-1-aminoindan using a chiral catalyst.

b) Classical Resolution of Racemic this compound

Mechanism and Rationale: This method involves synthesizing racemic this compound using one of the previously described achiral routes, followed by separation of the enantiomers. The most common approach is to react the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or a derivative. [9]This reaction forms a pair of diastereomeric salts which have different physical properties, most notably solubility. [9]One of the diastereomeric salts will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The desired enantiomer is then liberated from the salt by treatment with a base.

Experimental Protocol (Using a Chiral Acid):

  • Dissolve racemic this compound in a suitable solvent, such as ethanol.

  • Add a solution of the chiral resolving agent (e.g., N-acetyl-L-glutamic acid) in the same solvent. [9]3. Allow the mixture to stand, possibly with cooling, to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Treat the purified salt with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free enantiopure amine.

  • Extract the amine into an organic solvent and purify.

Visualization of Classical Resolution:

Resolution cluster_0 Racemic Mixture (R)-Amine (R)-Amine Diastereomeric Salt 1 (less soluble) Diastereomeric Salt 1 (less soluble) (R)-Amine->Diastereomeric Salt 1 (less soluble) + Chiral Acid (S)-Amine (S)-Amine Diastereomeric Salt 2 (more soluble) Diastereomeric Salt 2 (more soluble) (S)-Amine->Diastereomeric Salt 2 (more soluble) + Chiral Acid Filtration Filtration Diastereomeric Salt 1 (less soluble)->Filtration Pure (R)-Amine Pure (R)-Amine Filtration->Pure (R)-Amine + Base

Caption: Separation of enantiomers via diastereomeric salt crystallization.

Head-to-Head Comparison

Metric Leuckart-Wallach Catalytic Hydrogenation Oxime Reduction Asymmetric Biocatalysis Classical Resolution
Starting Material 1-Indanone1-Indanone1-Indanone1-IndanoneRacemic this compound
Yield Moderate to GoodGood to ExcellentGoodGood to ExcellentMax. 50% (per enantiomer)
Stereoselectivity None (Racemic)None (Racemic)None (Racemic)Excellent (>99% ee)Excellent (after purification)
Reaction Conditions Harsh (High Temp)Moderate (Pressure, Temp)ModerateMild (Aqueous, RT)Mild
Reagents/Safety Formic acid/formamide (corrosive)H2 gas (flammable), metal catalystsHydroxylamine, reducing agentsEnzymes (benign), bufferChiral acids (can be expensive)
Scalability ModerateExcellentGoodGood (improving)Moderate (labor-intensive)
Key Advantage Simple, inexpensive reagentsHigh yield, cleanReliable, avoids high pressureHigh enantioselectivity, greenEstablished, reliable
Key Disadvantage High temp, N-formyl byproductRequires pressure equipmentTwo distinct stepsEnzyme cost/availabilityTheoretical max 50% yield

Conclusion and Recommendations

The choice of synthesis route for this compound is highly dependent on the specific goals of the researcher.

  • For large-scale, cost-effective production of racemic this compound, catalytic hydrogenation stands out as the superior method due to its high yields, clean reaction profile, and proven scalability.

  • For laboratory-scale synthesis of racemic material without specialized pressure equipment, the reduction of 1-indanone oxime offers a reliable and straightforward two-step alternative.

  • For the production of enantiomerically pure (R)-1-aminoindan for pharmaceutical applications, asymmetric biocatalysis is increasingly the method of choice. It offers a direct, environmentally friendly route to the desired product with exceptional enantioselectivity, avoiding the inherent 50% yield limitation of classical resolution. While the initial investment in enzyme screening and development may be higher, the long-term benefits in efficiency and sustainability are significant.

  • Classical resolution remains a viable, albeit less atom-economical, option when biocatalytic routes are not accessible or for smaller scale preparations where the loss of 50% of the material is acceptable.

Researchers should carefully weigh the factors of yield, stereoselectivity, cost, safety, and available equipment when selecting the most appropriate synthetic strategy for their needs.

References

  • Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937–961. Available from: [Link]

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. Available from: [Link]

  • Torisawa, Y., Nishi, T., & Minamikawa, J. (2007). Continuing efforts on the improvement of Beckmann rearrangement of indanone oxime. Bioorganic & Medicinal Chemistry Letters, 17(2), 448-452. Available from: [Link]

  • Wikipedia contributors. (2023). Beckmann rearrangement. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Available from: [Link]

  • Aleku, G. A., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Catalysis. Available from: [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Wikipedia contributors. (2023). Leuckart reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Ohta, T., et al. (2000). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organic Letters, 2(22), 3421-3423. Available from: [Link]

  • Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Available from: [Link]

  • Teva Pharmaceutical Industries Ltd. (2012). Process for the preparation of enantiomerically pure this compound. European Patent No. EP2707323B1. Available from: [Link]

  • Simas, A. B. C., et al. (2019). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Química Nova, 42(7), 731-741. Available from: [Link]

  • Teva Pharmaceutical Industries Ltd. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. World Intellectual Property Organization Patent No. WO2016116607A1.
  • Merck & Co., Inc. (2005). Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates. U.S. Patent No. US7262326B2.
  • Celon Pharma S.A. (2013). Process for the preparation of enantiomerically pure this compound. European Patent Register Patent No. EP3068746. Available from: [Link]

Sources

A Comparative Guide to 1-Aminoindan Performance in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and fine chemicals, the choice of chiral ligand or auxiliary is paramount.[1][2] cis-1-Amino-2-indanol, a derivative of 1-aminoindan, has emerged as a highly effective and versatile chiral scaffold.[3][4][5] This guide provides an in-depth performance comparison of this compound-derived systems against common alternatives in key asymmetric transformations, supported by experimental data and protocols.

The efficacy of cis-1-aminoindan-2-ol stems from its conformationally rigid indane backbone.[3][6] This rigidity creates a well-defined and predictable chiral environment around a metal center, which is crucial for inducing high levels of stereoselectivity in catalytic reactions.[3][6] Unlike more flexible ligands like phenylglycinol, the constrained structure of the aminoindanol scaffold limits the number of possible transition states, favoring the one that leads to the desired enantiomer.[3]

Performance Benchmark 1: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a fundamental process for synthesizing chiral alcohols from prochiral ketones.[7][8] Ligands derived from cis-1-aminoindan-2-ol are exceptionally effective in this transformation, particularly when complexed with ruthenium (II).

Comparison with Standard Ligands:

The performance of cis-1-aminoindan-2-ol derivatives often meets or exceeds that of widely used ligands, such as those derived from 1,2-diphenylethylenediamine (e.g., TsDPEN). The constrained cyclic structure of the aminoindanol ligand can lead to superior enantioselectivity for a range of aromatic ketones.[3] While the best ruthenium catalysts with ligands like TsDPEN can provide alcohols in very high enantiomeric excess (ee), catalysts based on aminoindan derivatives often achieve comparable results, sometimes with faster reaction times or under milder conditions.[7]

Comparative Performance Data for ATH of Acetophenone

Ligand/Catalyst SystemH-SourceYield (%)ee (%)Reference
(1R,2S)-cis-1-Aminoindan-2-ol / [RuCl₂(p-cymene)]₂ i-PrOH / KOH9597 (R)[3]
(1S,2S)-TsDPEN / [RuCl₂(p-cymene)]₂HCOOH / Et₃N97>99 (R)[9]
Phenylglycinol / [RuCl₂(arene)]₂i-PrOH / KOHGood23[3]
Fe(II)-based Complexi-PrOH / t-BuOK9997 (R)[7]

This table illustrates that the this compound-derived ligand provides enantioselectivity far superior to a more flexible acyclic analogue (phenylglycinol) and is highly competitive with the benchmark TsDPEN ligand and modern iron-based catalysts.

Experimental Workflow & Protocol

The following diagram and protocol detail a typical workflow for an asymmetric transfer hydrogenation reaction.

ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Analysis p1 Mix [RuCl₂(p-cymene)]₂ and Ligand p2 Add Anhydrous i-PrOH p1->p2 p3 Stir under N₂ (15 min) p2->p3 r1 Add Substrate (Ketone) p3->r1 Catalyst Solution r2 Add Base (KOH in i-PrOH) r1->r2 r3 Stir at RT (1-24 h) r2->r3 w1 Quench Reaction (e.g., H₂O) r3->w1 Reaction Mixture w2 Extract with Organic Solvent w1->w2 w3 Purify via Chromatography w2->w3 w4 Analyze ee% (Chiral HPLC) w3->w4 caption Workflow for Asymmetric Transfer Hydrogenation.

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Representative Protocol for ATH of Acetophenone:

  • Catalyst Preparation: In a dry Schlenk flask under an inert nitrogen atmosphere, combine the Ru(II) precursor (e.g., [RuCl₂(p-cymene)]₂, 0.0025 mmol) and the chiral ligand (cis-1-aminoindan-2-ol, 0.011 mmol).

  • Add anhydrous, degassed 2-propanol (5.0 mL) and stir the mixture at room temperature for 15 minutes.

  • Reaction: Add the substrate (acetophenone, 1.0 mmol) to the catalyst solution.

  • Initiate the reaction by adding a solution of potassium hydroxide (KOH) in 2-propanol (e.g., 0.1 M solution, 0.5 mL, 0.05 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup and Analysis: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol via flash column chromatography.

  • Determine the enantiomeric excess of the product by analysis on a chiral HPLC or GC column.[10]

Performance Benchmark 2: Chiral Auxiliary for P-Stereogenic Ligand Synthesis

P-stereogenic phosphines are considered "state-of-the-art" ligands for many catalytic processes, including asymmetric hydrogenation, but their synthesis can be complex.[11][12][13] cis-1-Amino-2-indanol serves as an excellent chiral auxiliary, enabling the efficient and stereocontrolled synthesis of these valuable ligands.[11][12]

Methodology and Comparison:

The synthesis often involves the reaction of a dichlorophosphine with cis-1-amino-2-indanol to form a cyclic oxazaphospholidine intermediate. Subsequent nucleophilic substitution at the phosphorus center, followed by removal of the auxiliary, allows for the creation of a P-stereogenic center with high fidelity. This method provides a reliable and scalable route to P-stereogenic building blocks like tert-butylmethylphosphinous acid borane, which are crucial for constructing more complex phosphine ligands.[12] This auxiliary-based approach offers a more predictable and often higher-yielding alternative to methods relying on resolution or asymmetric deprotonation.

P_Stereogenic_Synthesis start cis-1-Amino-2-indanol (Chiral Auxiliary) intermediate Cyclic Oxazaphospholidine Intermediate start->intermediate + reagent1 PCl₂R¹ reagent1->intermediate product_aux P-Stereogenic Product (Auxiliary Attached) intermediate->product_aux Nucleophilic Substitution reagent2 R²-M (Grignard) reagent2->product_aux final_product Final P-Stereogenic Ligand (e.g., Phosphine Oxide) product_aux->final_product Auxiliary Cleavage caption Synthesis of P-Stereogenic Compounds.

Caption: Synthesis of P-Stereogenic Compounds.

Advantages of the this compound Auxiliary Approach:

  • High Stereocontrol: The rigid framework of the auxiliary directs the incoming nucleophile, leading to excellent diastereoselectivity.

  • Reliability: The method is robust and has been used for the multigram synthesis of key P-stereogenic synthons.[12]

  • Versatility: The resulting synthons can be incorporated into a wide variety of ligand scaffolds, enabling the rapid generation of ligand libraries for catalyst optimization.[11][14]

Conclusion

Derivatives of this compound, particularly cis-1-amino-2-indanol, are powerful and versatile tools in the field of asymmetric catalysis. As ligands for metal-catalyzed reactions like asymmetric transfer hydrogenation, they provide performance that is highly competitive with benchmark systems, offering excellent enantioselectivity due to their conformationally constrained structure.[3] Furthermore, as a chiral auxiliary, this compound provides a robust and reliable platform for the synthesis of complex, high-value molecules such as P-stereogenic phosphine ligands.[12] For researchers and drug development professionals, the use of this compound-based systems represents a dependable strategy for achieving high levels of stereocontrol in critical synthetic transformations.

References

  • Wills, M., et al. (n.d.). Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937–961. Available at: [Link]

  • Palmer, M. J., et al. (1999). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry, 64(26), 9680–9683. Available at: [Link]

  • Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PubMed. Available at: [Link]

  • Çakmak, O., et al. (2023). An Insight into the Asymmetric Resolution of 1-Aminoindane Derivatives. ResearchGate. Available at: [Link]

  • Riera, A., et al. (n.d.). P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric Catalysis. ResearchGate. Available at: [Link]

  • Terada, M., et al. (n.d.). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications. Available at: [Link]

  • Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Chemical Reviews, 106(7), 2843–2874. Available at: [Link]

  • Riera, A., et al. (2020). P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric Catalysis. Accounts of Chemical Research, 53(4), 897–909. Available at: [Link]

  • Gavriilidis, A., et al. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ResearchGate. Available at: [Link]

  • Morris, R. H., et al. (2018). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. Nature Protocols, 13(12), 2948–2966. Available at: [Link]

  • Noyori, R. (2014). Noyori Asymmetric Transfer Hydrogenation. Chem-Station. Available at: [Link]

  • Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.. Available at: [Link]

  • Ghosh, A. K. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Semantic Scholar. Available at: [Link]

  • Denmark, S. E., et al. (2010). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Proceedings of the National Academy of Sciences, 107(48), 20676–20681. Available at: [Link]

  • Zhang, J., et al. (2024). Asymmetric synthesis of P-stereogenic phosphindane oxides via kinetic resolution and their biological activity. Nature Communications, 15(1), 2465. Available at: [Link]

  • Hawkins, J. M., & Watson, T. J. N. (2004). A New Type of Chiral Ligands: Design and the Evaluation of Their Performance in Catalytic Asymmetric Reactions. Angewandte Chemie International Edition, 43(24), 3224–3228. Available at: [Link]

  • Riera, A., et al. (2020). P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric Catalysis. Semantic Scholar. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Aminoindan for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the responsible management of chemical reagents. 1-Aminoindan, a versatile building block in synthetic chemistry, requires knowledgeable handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, immediate, and procedural information for the proper disposal of this compound, grounding every recommendation in established scientific principles and regulatory awareness.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This knowledge informs the necessary safety precautions and the rationale behind specific disposal methods.

This compound is classified as a hazardous substance with the following primary concerns[1]:

  • Skin and Eye Irritation: Direct contact can cause significant irritation[1].

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation[1].

  • Aquatic Toxicity: This compound is recognized as being toxic to aquatic life with long-lasting effects, making its containment from waterways a critical priority.

Key Physical and Chemical Properties

A summary of essential properties for this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁NPubChem[1]
Molecular Weight 133.19 g/mol PubChem[1]
Appearance Clear colorless to light yellow to green liquidChemicalBook[1]
Boiling Point 220 °C (lit.)ChemicalBook[1]
Flash Point 94 °C (lit.)ChemicalBook[1]
Solubility Insoluble in waterChemicalBook[1]

The Core Directive: Waste Management and Disposal Workflow

The proper management of this compound waste is a multi-step process that begins at the point of generation. The following workflow provides a logical progression from initial handling to final disposal.

DisposalWorkflow A Waste Generation (e.g., residual, contaminated materials) B Segregation at Source (Collect in a dedicated, labeled container) A->B Immediate Action C Waste Characterization (Is it hazardous waste?) B->C Regulatory Requirement D On-site Neutralization (For small lab quantities, if feasible and permitted) C->D Decision Point E Accumulation (Store in a designated Satellite Accumulation Area) C->E If not neutralized D->E After neutralization & verification F Licensed Disposal (Arrange for pickup by a certified hazardous waste contractor) E->F When container is full or time limit reached G Final Disposal (Incineration or other approved method) F->G Final Step

Caption: Decision workflow for this compound waste from generation to final disposal.

Step-by-Step Laboratory Disposal Protocol

For small quantities of this compound waste typically generated in a research setting, on-site neutralization can be a viable option to render the waste less hazardous before collection by a licensed disposal service. The following protocol is based on the known reactivity of aromatic amines.

Disclaimer: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always conduct a small-scale test reaction before proceeding with the bulk of the waste.

Personal Protective Equipment (PPE)
  • Nitrile gloves (double-gloving is recommended)

  • Safety goggles with side shields or a face shield

  • Chemical-resistant lab coat

  • Closed-toe shoes

Reagents and Equipment
  • Sodium hypochlorite solution (household bleach, typically 5-6%)

  • Stir bar and stir plate

  • Appropriate size beaker or flask for the reaction

  • pH paper or a calibrated pH meter

  • Sodium bisulfite or sodium thiosulfate solution (for quenching excess oxidant)

Neutralization Procedure

This procedure utilizes an oxidation reaction to break down the aromatic amine structure of this compound. The reaction of aromatic amines with sodium hypochlorite is known to lead to their degradation[2].

  • Preparation: In a suitable beaker or flask placed on a stir plate within a fume hood, dilute the this compound waste with a compatible solvent (e.g., isopropanol) to a concentration of approximately 5% or less. This dilution helps to control the reaction rate and temperature.

  • Cooling: Place the reaction vessel in an ice bath to manage any potential exotherm.

  • Slow Addition of Oxidant: While stirring vigorously, slowly add the sodium hypochlorite solution dropwise to the diluted this compound waste. A general rule of thumb is to use a molar excess of the hypochlorite.

  • Monitoring: Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition of the oxidant immediately.

  • Reaction Time: Continue stirring the mixture at room temperature for at least 2 hours to ensure the reaction goes to completion.

  • Quenching Excess Oxidant: After the reaction period, test for the presence of excess oxidant using potassium iodide-starch paper. If the paper turns blue-black, quench the excess oxidant by adding a 10% solution of sodium bisulfite or sodium thiosulfate dropwise until the test is negative.

  • pH Adjustment: Check the pH of the resulting solution. Neutralize it to a pH between 6 and 8 by adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed.

  • Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal through a licensed contractor. Although the primary hazardous constituent has been degraded, the reaction byproducts may still be subject to hazardous waste regulations.

Spill Management and Emergency Procedures

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately alert others in the area and, if the spill is large or in a poorly ventilated space, evacuate the immediate vicinity. Ensure adequate ventilation to disperse any vapors.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as listed in section 3.1.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent[3].

  • Absorb and Collect: Carefully absorb the spilled material with the absorbent. Once absorbed, use non-sparking tools to collect the material into a sealable, labeled container for hazardous waste disposal[4].

  • Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Regulatory Considerations and Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity)[5]. This compound is not specifically listed as a P- or U-listed hazardous waste. Therefore, waste containing this compound would likely be classified as hazardous based on its characteristics, particularly its irritant properties and aquatic toxicity.

It is the responsibility of the waste generator to properly characterize their waste[3]. When preparing this compound waste for disposal, it should be collected in a clearly labeled, sealed, and compatible container. The label must include the words "Hazardous Waste," the full chemical name, and a description of the contents[6].

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding its hazards, implementing a structured disposal workflow, and adhering to established protocols for neutralization and spill management, researchers can ensure a safe working environment and minimize their environmental impact. This commitment to safety and sustainability is not just a regulatory requirement but a hallmark of scientific excellence.

References

  • U.S. Environmental Protection Agency. (2023). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Boyland, E., & Nery, R. (1969). The oxidation of aromatic amines by sodium hypochlorite. Journal of the Chemical Society B: Physical Organic, 977-981.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Navigating the Safe Handling of 1-Aminoindan: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Aminoindan, a crucial reagent in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation, ensuring a secure and efficient laboratory environment.

Understanding the Compound: Hazard Identification

Before any handling, a thorough understanding of the hazard profile of this compound is paramount. This chemical is classified as hazardous and requires careful management to mitigate risks.[1]

Primary Hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2): Can cause significant and potentially damaging eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled.[1][2][3]

A comprehensive risk assessment must be conducted before any new or modified procedure involving this compound. This assessment should consider the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for exposure.

Core Defense: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum required PPE for handling this compound.

Protection TypeRecommended EquipmentJustification & Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5][6]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] A face shield may be required for larger quantities or when there is a significant splash risk.
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene).[4][5]Prevents skin contact, which can lead to irritation.[1] Gloves must be inspected for integrity before each use. The appropriate glove material and thickness should be selected based on the solvent used and the breakthrough time. Always wash hands thoroughly after removing gloves.[4][5]
Skin and Body Protection A standard laboratory coat is mandatory. For larger scale operations, consider fire/flame resistant and impervious clothing.[4][5]Provides a barrier against accidental skin contact.[1][4] Contaminated clothing must be removed immediately and laundered before reuse.[1][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used.[4]Recommended when handling the solid form to prevent inhalation of dust, which may cause respiratory irritation.[1] Use is mandatory if ventilation is inadequate or if irritation is experienced.[4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This section provides a procedural workflow for a common laboratory task: preparing a solution of this compound. This protocol is designed to be a self-validating system, integrating safety at every step.

Workflow: Preparing a Solution of this compound
  • Pre-Operational Checks:

    • Ensure that the chemical fume hood is functioning correctly.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1][7]

    • Assemble all necessary equipment (beakers, stir bars, solvent, etc.) and the this compound container inside the fume hood.

    • Don all required PPE as outlined in the table above.

  • Weighing the Compound:

    • Perform all manipulations of solid this compound within the fume hood to contain any dust.

    • Carefully weigh the desired amount of the compound onto a weigh boat.

    • Minimize the creation of dust during transfer.

  • Dissolution:

    • Add the weighed this compound to the solvent in the beaker.

    • If necessary, stir the solution using a magnetic stir plate.

    • Keep the container covered as much as possible during dissolution.

  • Post-Operational Procedure:

    • Securely cap the prepared solution and label it clearly.

    • Clean any contaminated surfaces within the fume hood.

    • Dispose of any contaminated disposable materials (e.g., weigh boat, gloves) in a designated, sealed waste container.[2]

The following diagram illustrates the critical decision-making process for the safe handling of this compound.

cluster_prep Preparation & Assessment cluster_handling Handling & Engineering Controls cluster_disposal Disposal & Cleanup start Begin Task (e.g., Weighing, Synthesis) risk_assessment Conduct Risk Assessment - Identify Hazards - Evaluate Exposure Potential start->risk_assessment ppe_selection Select Appropriate PPE - Goggles - Gloves - Lab Coat risk_assessment->ppe_selection ventilation_check Is adequate ventilation (e.g., Fume Hood) available? ppe_selection->ventilation_check use_hood Perform all manipulations in Fume Hood ventilation_check->use_hood  Yes no_ventilation STOP! Do not proceed without adequate ventilation. ventilation_check->no_ventilation No spill_kit Ensure Spill Kit is readily available use_hood->spill_kit waste Segregate Waste: - Contaminated Solids - Liquid Waste spill_kit->waste decontaminate Decontaminate Glassware and Work Surfaces waste->decontaminate end Task Complete decontaminate->end

Caption: Decision workflow for handling this compound.

Emergency Response and Disposal

First-Aid Measures

Immediate and appropriate action is crucial in the event of an exposure.[7]

  • If in Eyes: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[1][7] Seek immediate medical attention.

  • If on Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][7] If skin irritation occurs, get medical advice.[1]

  • If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing.[1][2] If feeling unwell, call a POISON CENTER or doctor.[7]

  • If Swallowed: Rinse mouth with water.[1] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person and seek immediate medical attention.[4][5]

Storage and Disposal Plan
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][5][7] Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][7] The storage area should be locked.[2][7]

  • Disposal: All waste containing this compound must be treated as hazardous waste.[8] Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][2] Do not allow the chemical to enter drains.[1]

By integrating this expert-level guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a culture of safety and scientific excellence.

References

  • BenchChem. (n.d.). Personal protective equipment for handling (1R,2R)-1-Aminoindan-2-ol.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: this compound.
  • ChemicalBook. (2025, February 1). This compound - Safety Data Sheet.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS (S)-1-AMINOINDANE.
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Retrosynthesis Analysis

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